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Einecs 258-578-7

Cat. No.: B15467800
CAS No.: 53478-61-8
M. Wt: 587.5 g/mol
InChI Key: YKPRVCJHJOFFKK-NXOCEBJNSA-M
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Description

Einecs 258-578-7 is a useful research compound. Its molecular formula is C30H60O3Sn and its molecular weight is 587.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H60O3Sn B15467800 Einecs 258-578-7 CAS No. 53478-61-8

Properties

CAS No.

53478-61-8

Molecular Formula

C30H60O3Sn

Molecular Weight

587.5 g/mol

IUPAC Name

tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate

InChI

InChI=1S/C18H34O3.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21;3*1-3-4-2;/h9,11,17,19H,2-8,10,12-16H2,1H3,(H,20,21);3*1,3-4H2,2H3;/q;;;;+1/p-1/b11-9-;;;;/t17-;;;;/m0..../s1

InChI Key

YKPRVCJHJOFFKK-NXOCEBJNSA-M

Isomeric SMILES

CCCCCCCC/C=C\C[C@@H](CCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC)O

Canonical SMILES

CCCCCCCCC=CCC(CCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Einecs 258-578-7 (tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of the substance identified by EINECS number 258-578-7. The compound is chemically known as tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate.[1] Due to the limited availability of specific experimental data for this exact molecule, this guide also incorporates general characteristics and properties of tributyltin (TBT) compounds to provide a broader context for its anticipated chemical behavior. TBT compounds are a class of organotin compounds containing the (C₄H₉)₃Sn group.[2]

Tributyltin compounds have historically been used as biocides, particularly in anti-fouling paints for marine vessels, as well as in wood preservation and as stabilizers in PVC.[2][3][4] However, their use has been significantly restricted due to their high toxicity to non-target aquatic organisms and their role as endocrine disruptors.[2][5][6]

Chemical and Physical Properties

The primary identifier for this compound is EINECS 258-578-7 . It is also identified by CAS Number 53478-61-8 .[1] The molecular formula is C₃₀H₆₀O₃Sn .[1]

Quantitative Data

The following table summarizes the computed physical and chemical properties for tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate.

PropertyValueSource
Molecular Weight 587.5 g/mol PubChem[1]
Monoisotopic Mass 588.356448 DaPubChem[1]
Topological Polar Surface Area 46.5 ŲPubChem[1]
Heavy Atom Count 34PubChem[1]
Defined Atom Stereocenter Count 1PubChem[1]
Undefined Atom Stereocenter Count 0PubChem[1]
Defined Bond Stereocenter Count 1PubChem[1]
Undefined Bond Stereocenter Count 0PubChem[1]
Covalently-Bonded Unit Count 2PubChem[1]
Isotope Atom Count 0PubChem[1]
General Properties of Tributyltin (TBT) Compounds

The properties of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate can be further inferred from the general characteristics of tributyltin compounds.

PropertyDescriptionSource
Solubility Generally have low water solubility but are highly soluble in organic solvents.[2][7]Wikipedia,[2][7]
Stability The carbon-tin bond is relatively stable to air and moisture.[8][9][10] However, cleavage can occur with halogens, mineral acids, and other agents.[8] TBT compounds can degrade in the environment, with half-lives of one to two weeks in marine water.[2]Gelest, Inc.,[8] Lupine Publishers,[9][10] Wikipedia[2]
Reactivity The reactivity is influenced by the lability of the anionic group attached to the tin atom.[8] Organotin hydrides can undergo reactions like hydrostannation.[8]Gelest, Inc.[8]
Octanol-Water Partition Coefficient (Log Kow) TBT compounds are moderately hydrophobic, with Log Kow values typically ranging from 3.19 to 3.84.[2][3]Wikipedia,[2] Miljøstyrelsen[3]

Experimental Protocols

Chromatographic and Mass Spectrometric Analysis

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are common techniques for the detection and quantification of organotin compounds.[11][12]

Workflow for Chromatographic Analysis of Organotin Compounds

experimental_workflow General Workflow for Organotin Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Sediment, Water, Biota) Extraction Extraction with Organic Solvent Sample->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MS Mass Spectrometric Detection (MS or MS/MS) Chromatography->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification and Identification Data_Acquisition->Quantification

Caption: General workflow for the analysis of organotin compounds.

  • Sample Preparation : Extraction from the matrix (e.g., sediment, water, biological tissue) is typically performed using an organic solvent.[13] For GC analysis, a derivatization step is often required to increase the volatility of the organotin compounds.[11][14]

  • Gas Chromatography (GC) : GC coupled with a mass spectrometer (GC-MS) or a flame photometric detector is a common method.[15][16] Derivatization to form more volatile species is a key step.[14]

  • Liquid Chromatography (LC) : LC, particularly high-performance liquid chromatography (HPLC), coupled with tandem mass spectrometry (LC-MS/MS) or inductively coupled plasma mass spectrometry (ICP-MS) allows for the direct analysis of organotin compounds without derivatization.[12][17][18][19]

  • Supercritical Fluid Chromatography (SFC) : SFC coupled with ICP-MS has also been utilized for the separation of organotin compounds.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organotin compounds.[21][22]

  • ¹H and ¹³C NMR : Provide information about the organic ligands attached to the tin atom.

  • ¹¹⁹Sn NMR : Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher sensitivity.[23][24] The chemical shifts in ¹¹⁹Sn NMR are highly sensitive to the coordination number and geometry of the tin atom, covering a wide range.[23][24]

Biological Activity and Signaling Pathways

Specific studies on the biological activity of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate are not available. However, the well-documented effects of tributyltin compounds provide a strong indication of its potential biological interactions.

TBT compounds are known endocrine disruptors and can interfere with various biological processes.[2][5] They are highly toxic to a wide range of organisms.[6][25]

One of the key mechanisms of TBT toxicity involves the inhibition of mitochondrial oxidative phosphorylation.[25][26] TBT can also impact the immune system and has been shown to induce adipogenesis.[2][27] In some species, TBT can cause imposex, the development of male characteristics in females.[6]

Recent studies have also investigated the potential of organotin compounds as anticancer agents, with some tributyltin derivatives showing cytotoxicity to cancer cell lines.[28]

Proposed Signaling Pathway for TBT Endocrine Disruption

signaling_pathway Hypothesized TBT Endocrine Disruption Pathway TBT Tributyltin (TBT) ER Estrogen Receptor (ER) TBT->ER Inhibits AR Androgen Receptor (AR) TBT->AR Modulates Aromatase Aromatase (CYP19) TBT->Aromatase Inhibits Gene_Expression Altered Gene Expression ER->Gene_Expression Regulates AR->Gene_Expression Regulates Aromatase->Gene_Expression Affects Estrogen Synthesis Endocrine_Disruption Endocrine Disruption (e.g., Imposex) Gene_Expression->Endocrine_Disruption

Caption: A simplified diagram of TBT's potential endocrine disruption.

Conclusion

This compound, or tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate, is an organotin compound for which specific experimental data is limited. However, by examining the well-established properties of the broader class of tributyltin compounds, its chemical behavior, reactivity, and biological activity can be reasonably inferred. It is expected to exhibit low water solubility, high solubility in organic solvents, and significant biological activity, including potential endocrine-disrupting effects. The analytical methodologies described in this guide provide a framework for its further characterization. Given the known toxicity of TBT compounds, appropriate safety precautions should be taken when handling this substance.

References

An In-depth Technical Guide to the Synthesis of Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate, an organotin ester of a specific unsaturated hydroxy fatty acid. Given the limited direct literature on this exact molecule, this document outlines two primary, chemically sound synthesis strategies based on established organotin chemistry: direct esterification using bis(tributyltin) oxide and a two-step approach involving the formation of a carboxylate salt followed by reaction with tributyltin chloride. This guide includes detailed experimental protocols, data presentation in tabular format for clarity, and visual representations of the synthetic pathways and workflows using Graphviz (DOT language) to facilitate understanding and replication by researchers in organic synthesis and drug development.

Introduction

Organotin compounds, particularly tributyltin derivatives, have found extensive applications in organic synthesis, catalysis, and as biologically active agents. The synthesis of organotin esters from carboxylic acids is a fundamental transformation that imparts unique chemical and physical properties to the parent acid. Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate is a complex molecule featuring a long-chain unsaturated hydroxy fatty acid backbone linked to a tributyltin moiety via an ester bond. While specific literature on this exact isomer is scarce, its synthesis can be approached through well-established methods for organotin carboxylate formation.

This guide details two robust synthetic pathways, providing researchers with the necessary theoretical and practical knowledge to produce this and similar organotin esters. The methodologies are designed to be adaptable and are accompanied by visualizations to clarify the reaction workflows.

Proposed Synthesis Pathways

Two primary pathways for the synthesis of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate are presented below. Both methods start with the precursor (Z,7R)-7-hydroxyoctadec-9-enoic acid.

Pathway 1: Direct Esterification with Bis(tributyltin) oxide

This pathway involves the direct reaction of (Z,7R)-7-hydroxyoctadec-9-enoic acid with bis(tributyltin) oxide. This is an equilibrium reaction where water is produced as a byproduct. To drive the reaction to completion, the water is typically removed azeotropically using a Dean-Stark apparatus.

Pathway_1 start (Z,7R)-7-hydroxyoctadec-9-enoic acid reaction Direct Esterification start->reaction reagent1 Bis(tributyltin) oxide [(Bu3Sn)2O] reagent1->reaction product Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate reaction->product byproduct Water (H2O) reaction->byproduct

Caption: Pathway 1: Direct Esterification.

Pathway 2: Synthesis via Carboxylate Salt and Tributyltin Chloride

This two-step pathway first involves the deprotonation of (Z,7R)-7-hydroxyoctadec-9-enoic acid with a suitable base (e.g., sodium hydroxide (B78521) or sodium methoxide) to form the corresponding carboxylate salt. This salt is then reacted with tributyltin chloride in an anhydrous solvent to yield the final product and a salt byproduct (e.g., sodium chloride).

Pathway_2 cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Esterification start (Z,7R)-7-hydroxyoctadec-9-enoic acid salt Sodium (Z,7R)-7-hydroxyoctadec-9-enoate start->salt Deprotonation base Base (e.g., NaOH) base->salt product Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate salt->product Nucleophilic Substitution reagent2 Tributyltin chloride (Bu3SnCl) reagent2->product byproduct2 Sodium Chloride (NaCl) Experimental_Workflow start Start prep Prepare Reactants - (Z,7R)-7-hydroxyoctadec-9-enoic acid - Tin Reagent start->prep reaction Perform Synthesis (Pathway 1 or 2) prep->reaction workup Aqueous Workup & Solvent Removal reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Final Product characterization->end

An In-depth Technical Guide to the Biocidal Mechanism of Action of 2-Bromo-2-nitropropane-1,3-diol (Bronopol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The European Inventory of Existing Commercial Chemical Substances (EINECS) number 258-578-7 corresponds to tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate[1]. The widely recognized biocide, commonly referred to in the context of the mechanism described herein, is 2-bromo-2-nitropropane-1,3-diol, commercially known as Bronopol. The correct EINECS number for Bronopol is 200-143-0. This guide will focus on the biocidal action of Bronopol.

Executive Summary

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum biocide effective against a wide range of bacteria, fungi, and yeasts. Its primary mechanism of action is centered on the oxidation of essential thiol groups within microbial cells, leading to the inhibition of vital enzymes and disruption of cellular processes[2][3][4]. Under aerobic conditions, this interaction generates reactive oxygen species (ROS), which contribute significantly to its bactericidal activity. In anoxic environments, a secondary, slower reaction with thiols occurs, leading to the consumption of Bronopol and eventual cessation of its inhibitory effect[3][4]. This dual mechanism makes Bronopol a versatile and effective antimicrobial agent in various industrial and pharmaceutical applications.

Core Mechanism of Action

The biocidal activity of Bronopol is multifaceted and environment-dependent, primarily revolving around its interaction with sulfhydryl groups of proteins and enzymes within microorganisms.

Aerobic Conditions: Thiol Oxidation and Oxidative Stress

Under aerobic conditions, Bronopol's primary mechanism involves a catalytic cycle of thiol oxidation[3][4].

  • Thiol Interaction: Bronopol reacts with essential thiol-containing molecules in the bacterial cell, such as cysteine and glutathione[2][3][4].

  • Disulfide Bridge Formation: This reaction leads to the oxidation of thiols to disulfides, causing the formation of disulfide bridges. This alteration in protein structure leads to the inhibition of enzyme function, particularly dehydrogenase activity, which is crucial for cellular respiration[5].

  • Generation of Reactive Oxygen Species (ROS): A key feature of this process is the consumption of oxygen and the generation of superoxide (B77818) and peroxide radical anions[2][3][4]. These ROS are highly cytotoxic, causing widespread damage to cellular components, including DNA, lipids, and proteins.

  • Bactericidal Effect: The combination of enzyme inhibition and severe oxidative stress results in a potent bactericidal effect[3][4].

Anoxic Conditions: Direct Thiol Interaction

In the absence of oxygen, Bronopol exhibits a different, less potent mechanism of action[3][4].

  • Direct Thiol Oxidation: Bronopol directly oxidizes intracellular thiols, such as glutathione, to their corresponding disulfides.

  • Bronopol Consumption: Unlike the catalytic cycle in aerobic conditions, this reaction consumes Bronopol.

  • Bacteriostasis: This leads to a period of bacteriostasis, where bacterial growth is inhibited. However, as Bronopol is consumed, its concentration decreases, eventually allowing the bacteria to resume growth[3][4].

The following diagram illustrates the dual mechanism of action of Bronopol.

Bronopol_Mechanism cluster_aerobic Aerobic Conditions cluster_anoxic Anoxic Conditions Bronopol_aerobic Bronopol Thiols_aerobic Cellular Thiols (e.g., Cysteine) Bronopol_aerobic->Thiols_aerobic Catalytic Oxidation ROS Reactive Oxygen Species (Superoxide, Peroxide) Bronopol_aerobic->ROS Generates Disulfides_aerobic Disulfides Thiols_aerobic->Disulfides_aerobic Enzyme_Inhibition_aerobic Enzyme Inhibition Disulfides_aerobic->Enzyme_Inhibition_aerobic Cell_Damage Cellular Damage ROS->Cell_Damage Bactericidal_Effect Bactericidal Effect Enzyme_Inhibition_aerobic->Bactericidal_Effect Cell_Damage->Bactericidal_Effect Bronopol_anoxic Bronopol Thiols_anoxic Intracellular Thiols (e.g., Glutathione) Bronopol_anoxic->Thiols_anoxic Direct Oxidation Bronopol_Consumed Bronopol Consumed Bronopol_anoxic->Bronopol_Consumed Disulfides_anoxic Disulfides Thiols_anoxic->Disulfides_anoxic Enzyme_Inhibition_anoxic Enzyme Inhibition Disulfides_anoxic->Enzyme_Inhibition_anoxic Bacteriostasis Bacteriostasis Enzyme_Inhibition_anoxic->Bacteriostasis Growth_Resumption Growth Resumption Bronopol_Consumed->Growth_Resumption Bacteriostasis->Growth_Resumption

Caption: Dual mechanism of action of Bronopol under aerobic and anoxic conditions.

Quantitative Data: Biocidal Efficacy

The efficacy of Bronopol varies depending on the target microorganism and environmental conditions. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of its biocidal activity.

MicroorganismTypeMIC (µg/mL)Reference(s)
Escherichia coliGram-negative Bacteria13[3]
Pseudomonas aeruginosaGram-negative Bacteria12.5 - 50[2]
Staphylococcus aureusGram-positive Bacteria32[6]
Gram-negative bacteriaBacteria12.5 - 50
Gram-positive cocciBacteria>50[2]
FungiFungiMinimal activity[2]
T. ovolyticusBacteria16-32[6]

Experimental Protocols

The investigation of Bronopol's mechanism of action typically involves a series of microbiological and biochemical assays.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of Bronopol against a target bacterium using the broth microdilution method.

  • Preparation of Bronopol Stock Solution: Prepare a stock solution of Bronopol in a suitable solvent (e.g., sterile deionized water) at a high concentration (e.g., 10,000 µg/mL).

  • Bacterial Inoculum Preparation: Culture the target bacterium in an appropriate broth medium overnight at its optimal growth temperature. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the Bronopol stock solution in the appropriate broth medium to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no Bronopol) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Bronopol that completely inhibits visible growth of the bacterium.

Assay for Thiol Oxidation

This protocol describes a method to measure the oxidation of a model thiol, such as cysteine, by Bronopol.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4). Add a known concentration of cysteine to the buffer.

  • Initiation of Reaction: Add a specific concentration of Bronopol to the cysteine solution to initiate the reaction.

  • Measurement of Thiol Depletion: At various time points, take aliquots of the reaction mixture and measure the concentration of remaining free thiols using Ellman's reagent (DTNB). The decrease in absorbance at 412 nm corresponds to the oxidation of thiols.

  • Data Analysis: Plot the concentration of free thiols over time to determine the rate of thiol oxidation.

Measurement of Oxygen Consumption

This experiment quantifies the consumption of oxygen during the reaction of Bronopol with thiols.

  • Experimental Setup: Use a sealed reaction vessel equipped with an oxygen electrode.

  • Reaction Components: Add a buffered solution of a thiol (e.g., cysteine) to the reaction vessel and allow it to equilibrate.

  • Initiation and Monitoring: Inject a solution of Bronopol into the vessel and immediately begin monitoring the dissolved oxygen concentration using the oxygen electrode.

  • Data Recording: Record the oxygen concentration over time to determine the rate of oxygen consumption.

The following diagram outlines a typical experimental workflow for investigating the mechanism of action of Bronopol.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biocidal and Mechanistic Assays cluster_analysis Data Analysis and Interpretation A Prepare Bronopol Stock Solution D Determine MIC (Broth Microdilution) A->D E Measure Thiol Oxidation (Ellman's Reagent) A->E F Monitor Oxygen Consumption (Oxygen Electrode) A->F B Culture Target Microorganism B->D C Prepare Reagents (Buffers, Thiol Solutions, etc.) C->E C->F H Analyze MIC Data D->H I Calculate Rate of Thiol Oxidation E->I J Determine Rate of Oxygen Consumption F->J G Assess Effect of Catalase/SOD K Evaluate Role of ROS G->K L Elucidate Mechanism of Action H->L I->L J->L K->L

Caption: Experimental workflow for elucidating Bronopol's mechanism of action.

Conclusion

Bronopol's efficacy as a biocide stems from its ability to induce both direct enzymatic inhibition through thiol oxidation and broader cellular damage via the generation of reactive oxygen species. This dual mechanism, which adapts to the availability of oxygen, allows for its effective use across a wide range of applications. Understanding these core principles is essential for the development of new antimicrobial strategies and for the effective and safe application of this important biocide.

References

Environmental Fate and Degradation of Einecs 258-578-7 (tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the environmental fate and degradation of the organotin compound with EINECS number 258-578-7, chemically identified as tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate (CAS No. 53478-61-8). As a member of the tributyltin (TBT) family, its environmental behavior is of significant interest due to the known ecotoxicological effects of this class of compounds. This document synthesizes available data on its persistence, degradation pathways, mobility, and bioaccumulation potential, offering a valuable resource for environmental risk assessment and management.

While specific experimental data for Einecs 258-578-7 is limited in publicly available literature, this guide leverages data from closely related tributyltin compounds and established principles of environmental chemistry to provide a robust assessment. The primary degradation pathway for TBT compounds involves the sequential cleavage of the tin-carbon bonds.

Chemical Identity and Physical-Chemical Properties

PropertyValueReference
EINECS Number 258-578-7PubChem
CAS Number 53478-61-8PubChem
IUPAC Name tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoatePubChem
Molecular Formula C30H60O3SnPubChem[1]
Molecular Weight 587.5 g/mol PubChem[1]
Log Kow (Octanol-Water Partition Coefficient) 3.19 – 3.84 (for TBT in distilled water)Wikipedia
Water Solubility Low (general for TBT compounds)Wikipedia
Vapor Pressure Low (general for TBT compounds)Miljøstyrelsen

Environmental Fate and Degradation

The environmental fate of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate is governed by a combination of biotic and abiotic degradation processes, partitioning into different environmental compartments, and the potential for bioaccumulation.

Degradation

Degradation of tributyltin compounds proceeds through the sequential removal of butyl groups from the tin atom, a process known as debutylation. This results in the formation of less toxic dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT) derivatives, and ultimately inorganic tin.[2] This degradation can be mediated by both biological and physical processes.

Biodegradation is the primary mechanism for the breakdown of TBT compounds in the environment.[3] A variety of microorganisms, including bacteria, algae, and fungi, are capable of metabolizing TBT.[2] The rate of biodegradation is influenced by environmental conditions such as temperature, oxygen availability, and the microbial population present.[2]

  • Aerobic Degradation: In the presence of oxygen, microorganisms facilitate the oxidative cleavage of the tin-carbon bonds.

  • Anaerobic Degradation: Biodegradation can also occur under anaerobic conditions, although typically at a slower rate.

The ester linkage in tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate is also susceptible to biological hydrolysis, which would separate the tributyltin moiety from the fatty acid chain.

Photodegradation (Photolysis): TBT compounds can be degraded by ultraviolet (UV) radiation from sunlight.[4] This process is a significant abiotic degradation pathway in surface waters. The rate of photolysis is dependent on factors such as water clarity, depth, and the intensity of solar radiation.

Hydrolysis: The tin-carbon bonds in TBT are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not considered a major degradation pathway for the tributyltin moiety.[5] However, the ester linkage in the molecule can undergo hydrolysis, particularly at higher or lower pH values, which would release the tributyltin cation.

Environmental Distribution and Mobility

Tributyltin compounds exhibit low water solubility and a strong tendency to adsorb to particulate matter, soil, and sediment. This partitioning behavior significantly influences their mobility and bioavailability in the environment.

  • Soil and Sediment: Due to their hydrophobic nature, TBT compounds have a high affinity for organic matter in soil and sediment, leading to their accumulation in these compartments.[6] They are generally considered to be immobile in soil. The organic carbon-normalized partition coefficient (Koc) for TBT is a key parameter in assessing its mobility.

  • Water: In the aquatic environment, TBT compounds will predominantly be associated with suspended solids and sediment rather than being dissolved in the water column.[5]

Bioaccumulation

Tributyltin compounds are known to be bioaccumulative, meaning they can accumulate in the tissues of living organisms to concentrations higher than in the surrounding environment.[7] This is due to their lipophilic (fat-loving) nature, which allows them to be readily absorbed and stored in the fatty tissues of organisms. Bioaccumulation is a significant concern as it can lead to the transfer and magnification of TBT through the food chain.

Quantitative Data Summary

The following tables summarize available quantitative data for tributyltin (TBT) compounds, which can be used as a proxy for the environmental behavior of this compound. It is important to note that these values can vary depending on the specific TBT compound and the environmental conditions of the study.

Table 1: Degradation Half-lives of Tributyltin (TBT) in Various Environmental Compartments

Environmental CompartmentHalf-lifeConditionsReference
Marine Water1-2 weeks-Wikipedia
Sediment~2 years-Wikipedia
Sediment (Marina)2.1 yearsFirst-order multi-step kinetic model[8]
Culture (Moraxella osloensis)4.3 daysLaboratory biodegradation study[9]

Table 2: Environmental Partitioning and Bioaccumulation Factors for Tributyltin (TBT)

ParameterValueUnitsReference
Log Koc (Organic Carbon-Water Partitioning Coefficient)~4.5L/kg[10]
Log Kow (Octanol-Water Partition Coefficient)3.19 - 3.84-Wikipedia

Experimental Protocols

The following sections outline the methodologies for key experiments used to determine the environmental fate of chemical substances, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Ready Biodegradability (OECD 301)

This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms under aerobic conditions.

  • Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with a mixed population of microorganisms (e.g., from activated sludge). The mixture is incubated in the dark at a constant temperature.

  • Measurement: Biodegradation is determined by measuring the consumption of dissolved oxygen (BOD), the production of carbon dioxide (CO2), or the removal of dissolved organic carbon (DOC) over a 28-day period.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation within a 10-day window during the 28-day test.

Hydrolysis as a Function of pH (OECD 111)

This study determines the rate of abiotic degradation in water due to hydrolysis at different pH values.

  • Principle: A sterile aqueous solution of the test substance is prepared in buffered solutions at various pH levels (typically pH 4, 7, and 9).

  • Incubation: The solutions are incubated at a constant temperature in the dark.

  • Analysis: Samples are taken at regular intervals and analyzed for the concentration of the parent substance.

  • Endpoint: The rate of hydrolysis and the half-life of the substance are calculated for each pH.

Phototransformation in Water (Direct Photolysis)

This test assesses the potential for a substance to be degraded by sunlight.

  • Principle: An aqueous solution of the test substance is exposed to a light source that simulates natural sunlight.

  • Control: A control sample is kept in the dark to account for any non-photolytic degradation.

  • Analysis: The concentration of the test substance is measured over time in both the irradiated and control samples.

  • Endpoint: The quantum yield and the environmental half-life under specific light conditions are determined.

Adsorption/Desorption using a Batch Equilibrium Method (OECD 106)

This study determines the extent to which a substance partitions between soil/sediment and water.

  • Principle: A known mass of soil or sediment is equilibrated with a solution of the test substance of known concentration.

  • Equilibration: The mixture is agitated for a defined period to reach equilibrium.

  • Analysis: The concentration of the test substance remaining in the aqueous phase is measured.

  • Calculation: The amount of substance adsorbed to the solid phase is calculated by difference, and the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are determined.

Visualizations

Degradation Pathway of Tributyltin (TBT) Compounds

TBT_Degradation TBT Tributyltin (TBT) (C4H9)3Sn-X DBT Dibutyltin (DBT) (C4H9)2SnX2 TBT->DBT Debutylation MBT Monobutyltin (MBT) (C4H9)SnX3 DBT->MBT Debutylation InorganicTin Inorganic Tin Sn(IV) MBT->InorganicTin Debutylation Environmental_Fate_Workflow cluster_degradation Degradation Studies cluster_mobility Mobility Assessment cluster_bioaccumulation Bioaccumulation Potential Biodegradation Ready Biodegradability (OECD 301) EnvironmentalPersistence Environmental Persistence (Half-life) Biodegradation->EnvironmentalPersistence Hydrolysis Hydrolysis vs. pH (OECD 111) Hydrolysis->EnvironmentalPersistence Photolysis Phototransformation (Direct Photolysis) Photolysis->EnvironmentalPersistence AdsorptionDesorption Adsorption/Desorption (OECD 106) EnvironmentalMobility Environmental Mobility (Koc) AdsorptionDesorption->EnvironmentalMobility LogKow Octanol-Water Partitioning (Log Kow) BioaccumulationPotential Bioaccumulation Potential (BCF) LogKow->BioaccumulationPotential TestSubstance Test Substance (this compound) TestSubstance->Biodegradation TestSubstance->Hydrolysis TestSubstance->Photolysis TestSubstance->AdsorptionDesorption TestSubstance->LogKow

References

In-depth Technical Guide: Research Applications and Toxicological Profile of Tributyltin Compounds with Reference to CAS 53478-61-8

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research for the specific compound with CAS number 53478-61-8, identified as Tributyl{[(R,Z)-12-hydroxyoctadec-9-enoyl]oxy}stannane, yielded no publicly available scientific literature, quantitative data, or detailed experimental protocols. This guide, therefore, provides a comprehensive technical overview of the broader class of tributyltin (TBT) compounds to offer a relevant scientific context. The properties and biological activities of CAS 53478-61-8 are expected to be similar to other TBTs, influenced by its specific ester side-chain.

Introduction to Tributyltin (TBT) Compounds

Tributyltin (TBT) compounds are a class of organotin chemicals characterized by a tin atom covalently bonded to three butyl groups, with the general structure (C₄H₉)₃Sn-X, where 'X' is an anionic moiety.[1] For many years, TBTs were globally recognized and utilized as highly effective biocides.[1][2] Their primary application was in antifouling paints for maritime vessels to prevent the accumulation of marine organisms such as barnacles and algae on the hulls.[1][2] Other significant uses included wood preservation, antifungal treatments in textiles and industrial water systems like cooling towers, and as biocides in agricultural settings.[3][4]

The widespread use of TBTs led to their accumulation in aquatic environments, revealing their extreme toxicity to non-target organisms. This discovery prompted severe international restrictions on their use to mitigate ecological damage.[2][5]

Toxicology and Key Biological Effects

The toxicity of TBT compounds is primarily driven by the tributyltin cation, [(C₄H₉)₃Sn]⁺, which can interfere with numerous biological processes.[6]

  • Immunotoxicity : TBTs are potent immunotoxicants that primarily target the thymus gland, a critical organ for T-cell development.[5][7] Exposure can result in a reduction in thymus weight (thymic atrophy) and impair cell-mediated immunity by suppressing T-lymphocyte functions.[5][7]

  • Endocrine Disruption : TBT is a well-established endocrine-disrupting chemical (EDC). Its most notable effect is the induction of "imposex" in female marine snails, where they develop male sexual organs, such as a penis and vas deferens, at exceedingly low environmental concentrations.[1][3] This phenomenon is a sensitive biomarker for TBT pollution.

  • Neurotoxicity : While generally less potent than other short-chain alkyltins (e.g., trimethyltins), TBT compounds are capable of inducing neurotoxic effects.[7]

  • Acute and Dermal Toxicity : TBT compounds are moderately to highly toxic if ingested or absorbed through the skin.[3] They are also severe irritants to the skin, eyes, and mucous membranes, with the potential to cause chemical burns upon direct contact with high concentrations.[3][6]

  • Hepatotoxicity : Chronic exposure to tributyltins has been demonstrated to cause significant damage to the bile duct in various mammalian species.[7] Adverse effects on the liver and spleen have also been documented.[5]

Quantitative Data

No quantitative data is available for CAS 53478-61-8. The following table presents a summary of acute toxicity data for Tributyltin Oxide (TBTO), a well-researched TBT compound, to provide a toxicological benchmark.

ParameterSpeciesRouteValueCitations
LD₅₀RatOral55 - 87 mg/kg[3]
LD₅₀MouseOral55 - 87 mg/kg[3]
LD₅₀RatDermal200 mg/kg[3]
LD₅₀MouseDermal200 mg/kg[3]
LD₅₀RabbitDermal900 mg/kg[3]

Standardized Experimental Methodologies

The evaluation of a novel TBT compound like the one represented by CAS 53478-61-8 would likely follow established toxicological testing protocols.

In Vivo Acute Toxicity Assessment (Following OECD Guideline 423)
  • Objective : To determine the acute oral toxicity and estimate the LD₅₀ of a substance.

  • Methodology :

    • Animal Model : Typically female rats are used.

    • Procedure : A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined starting level (e.g., 300 mg/kg).

    • Observation : Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Dose Adjustment : The survival or death of the animals determines the next dosing step—either a higher or lower dose for a new cohort.

    • Endpoint : The process continues until the LD₅₀ can be determined or the substance is classified within a specific GHS toxicity category. A full necropsy is performed on all animals at the end of the study.

Immunotoxicity Evaluation (Following OECD Guideline 407)
  • Objective : To assess the potential immunotoxicity of a compound after repeated oral administration.

  • Methodology :

    • Study Design : The TBT compound is administered daily via oral gavage to groups of rodents for 28 days at three or more dose levels. A control group receives the vehicle only.

    • In-Life Observations : Body weight, food consumption, and clinical signs are monitored throughout the study.

    • Terminal Procedures : At the end of the dosing period, blood is collected for hematology and clinical chemistry.

    • Immunological Endpoints : The weights of the thymus and spleen are recorded. Histopathological examination of these organs and other lymphoid tissues is performed to identify any treatment-related changes in cell populations or tissue structure.

Endocrine Disruption Bioassay: Gastropod Imposex
  • Objective : To determine the potential of a TBT compound to induce imposex in a sensitive gastropod species.

  • Methodology :

    • Test Organism : A sensitive marine snail species, such as the dogwhelk (Nucella lapillus), is used.

    • Exposure System : Snails are exposed in a controlled laboratory setting to a range of low, environmentally realistic concentrations of the TBT compound dissolved in seawater.

    • Exposure Duration : The exposure typically lasts for several weeks to months.

    • Endpoint Measurement : Following exposure, the female snails are dissected and examined microscopically for the presence and developmental stage of male sex organs. The degree of imposex is quantified using a standardized metric like the Vas Deferens Sequence Index (VDSI).

Visualizations: Pathways and Workflows

The following diagrams illustrate the key molecular mechanism of TBT-induced endocrine disruption and a standard workflow for toxicological evaluation.

TBT_RXR_Pathway TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR Binds and activates (Molecular Mimicry) Gene_Activation Activation of Target Genes RXR->Gene_Activation Initiates Transcription Imposex Imposex (Male Sex Organ Development in Females) Gene_Activation->Imposex Leads to Phenotypic Effect

Caption: Proposed mechanism of TBT-induced imposex via activation of the Retinoid X Receptor (RXR).

General_Toxicity_Workflow cluster_setup Phase 1: Study Design cluster_inlife Phase 2: In-Life Phase cluster_analysis Phase 3: Terminal Analysis Dose_Finding Dose Range-Finding Study Protocol_Dev Protocol Development (Species, Duration, Endpoints) Dose_Finding->Protocol_Dev Dosing Daily Compound Administration Protocol_Dev->Dosing Monitoring Clinical Monitoring & Data Collection (Body Weight, Observations) Dosing->Monitoring Terminal_Collection Necropsy and Tissue/Blood Collection Monitoring->Terminal_Collection Pathology Histopathology Terminal_Collection->Pathology Assays Specialized Assays (e.g., Clinical Chemistry) Terminal_Collection->Assays Final_Report Data Analysis & Final Report Pathology->Final_Report Assays->Final_Report

Caption: A generalized workflow for conducting a preclinical toxicology study.

References

A Technical Guide to the History and Development of Tributyltin-Based Antifouling Paints

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, mechanism of action, and environmental impact of tributyltin (TBT)-based antifouling paints. The document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing the chemical properties of TBT, its efficacy as a biocide, the severe ecological consequences of its use, and the regulatory actions that led to its global ban.

Introduction: The Rise of a Highly Effective Antifouling Agent

Biofouling, the accumulation of marine organisms on submerged surfaces, poses a significant economic and operational challenge to the shipping industry. It increases drag, leading to higher fuel consumption and maintenance costs.[1] In the mid-20th century, the search for a potent and long-lasting solution led to the development of organotin compounds. The antifouling properties of tributyltin (TBT) were discovered in the 1950s, and by the 1960s and 1970s, TBT-based paints had become the global standard for protecting vessel hulls.[1][2]

Initially used as a booster biocide in copper-based formulations, TBT's superior effectiveness against a wide range of fouling organisms led to its widespread adoption as the primary active ingredient.[2] Two main types of TBT-based paints were developed: free-association and self-polishing copolymer (SPC) paints.

Chemical Properties of Tributyltin

Tributyltin is an organotin compound with the chemical formula (C₄H₉)₃Sn-X, where X is an anionic group such as oxide, chloride, or fluoride. Its effectiveness as an antifouling agent is intrinsically linked to its chemical and physical properties, which also contribute to its environmental persistence and toxicity.

PropertyValueReference
Molecular Formula (TBT-Oxide) C₂₄H₅₄OSn₂[3]
Molecular Weight (TBT-Oxide) 596.11 g/mol [3]
Water Solubility Low; varies with anion and water type (e.g., 1.4 mg/L for TBTO in saltwater)[3]
Octanol-Water Partition Coefficient (Log Kow) 3.19 - 4.4[1]
Half-life in Seawater Several days to weeks[1]
Half-life in Sediment Months to several years (significantly longer in anaerobic conditions)[4]
Degradation Pathway Sequential dealkylation to dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally inorganic tin.[3]

Antifouling Paint Formulations and Mechanism of Action

The delivery mechanism of TBT to the surrounding water is a critical aspect of its function and environmental impact. The two primary formulations differed significantly in their biocide release profiles.

Free-Association Paints

In free-association, or ablative, paints, the TBT biocide was physically mixed into the paint matrix. The biocide would then leach out from the surface, creating a toxic boundary layer that prevented organism settlement. This method resulted in a high initial release rate that diminished over time as the biocide in the outer layers was depleted.[5]

Self-Polishing Copolymer (SPC) Paints

Self-polishing copolymer paints represented a significant technological advancement. In these formulations, the TBT molecule was chemically bonded to the acrylic polymer backbone of the paint.[5] The polymer was designed to slowly hydrolyze in seawater, cleaving the TBT-polymer bond and releasing the biocide at a controlled rate. This process also "polished" the paint surface, continuously exposing a fresh layer of antifouling agent and maintaining a smooth hull.[5][6]

Paint TypeLeaching MechanismLeaching Rate ProfileReference
Free-Association Physical leaching of TBT from the paint matrix.High initial rate, declining over time.[5]
Self-Polishing Copolymer (SPC) Chemical hydrolysis of the TBT-polymer bond.Controlled and constant release over the paint's lifespan.[5][6]

Environmental Impact and Ecotoxicity

The very properties that made TBT an effective antifouling agent—high toxicity and persistence—also led to severe, unintended environmental consequences. TBT is highly toxic to a wide range of non-target marine organisms, even at extremely low concentrations in the nanogram per liter range.

Endocrine Disruption and Imposex

One of the most well-documented and dramatic effects of TBT is the induction of "imposex" in female marine snails. Imposex is the superimposition of male sexual characteristics, such as a penis and vas deferens, onto females.[2] This condition can lead to sterility and population decline in sensitive species.[2]

Toxicity to Marine Organisms

TBT has been shown to be toxic to a broad spectrum of marine life, from microorganisms to vertebrates. The following table summarizes some of the reported toxicity values.

Organism GroupSpeciesEndpointToxicity Value (µg/L)Reference
Fish Menidia beryllina (Inland Silverside)Larval growth reduction0.93[7]
Pimephales promelas (Fathead Minnow)LOEC (growth)0.08[7]
Crustaceans Daphnia magna21-day NOEC (reproduction)0.2[8]
Acartia tonsa (Copepod)96-hour LC500.13[7]
Molluscs Nucella lapillus (Dog-whelk)Imposex induction0.019[7]
Crassostrea virginica (Eastern Oyster)66-day NOEC (growth)0.13[7]
Algae Diatoms92-96 hour EC50 (growth)0.13 - 376[7]
Environmental Concentrations

The widespread use of TBT-based paints led to significant contamination of coastal waters and sediments, particularly in areas with high shipping traffic such as ports, harbors, and marinas.

Location TypePre-Ban TBT Concentrations (Water, ng/L)Post-Ban TBT Concentrations (Water, ng/L)Pre-Ban TBT Concentrations (Sediment, ng/g)Post-Ban TBT Concentrations (Sediment, ng/g)References
Marinas/Harbors Frequently >100, up to several thousandGenerally <100, but can still be elevatedHigh, often in the µg/g rangeDecreasing, but can remain high due to persistence[1][4][9][10]
Shipping Lanes Elevated compared to open oceanLower than pre-banModerate to highDecreasing[9]
Open Ocean Generally low, but detectableClose to or below detection limitsLowLow[1]

Experimental Protocols

Analysis of Tributyltin in Seawater

A common method for the determination of TBT in seawater involves gas chromatography-mass spectrometry (GC-MS). A generalized protocol is as follows:

  • Sample Collection and Preservation: Collect seawater samples in pre-cleaned glass bottles. Acidify to a pH < 2 with a suitable acid (e.g., HCl) to preserve the TBT.

  • Extraction: Perform a liquid-liquid extraction of the acidified water sample with a non-polar solvent (e.g., hexane) containing a chelating agent like tropolone.

  • Derivatization: Convert the extracted TBT into a more volatile form suitable for GC analysis. This is often achieved through ethylation using sodium tetraethylborate (NaBEt₄) or a Grignard reaction.[3][11]

  • Cleanup: Remove interfering compounds from the extract using column chromatography with a sorbent like silica (B1680970) gel.

  • GC-MS Analysis: Inject the cleaned and derivatized extract into a gas chromatograph coupled with a mass spectrometer. Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity.[3][11][12]

  • Quantification: Use an internal standard (e.g., deuterated TBT or another organotin compound like tripropyltin) for accurate quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Seawater Sample extraction Liquid-Liquid Extraction sample->extraction derivatization Derivatization extraction->derivatization cleanup Column Cleanup derivatization->cleanup gcms GC-MS Analysis cleanup->gcms quantification Quantification gcms->quantification

Workflow for TBT analysis in seawater.
Assessment of Imposex

The degree of imposex in gastropod populations is a sensitive biomarker for TBT exposure. The Vas Deferens Sequence Index (VDSI) is a commonly used metric.

  • Sample Collection: Collect a sufficient number of female snails of a specific species from the study site.

  • Dissection: Carefully dissect the snails under a microscope to observe the development of male sexual organs (penis and vas deferens).

  • Staging: Assign a stage of imposex development to each female based on a standardized scheme. The stages typically range from 0 (no imposex) to 6 (female sterility due to blockage of the genital pore by the vas deferens).[13][14]

  • VDSI Calculation: Calculate the Vas Deferens Sequence Index as the average of the imposex stages for all females in the sample. A higher VDSI indicates a greater degree of TBT pollution.[13][14]

Signaling Pathways of TBT-Induced Endocrine Disruption

The precise molecular mechanisms by which TBT induces imposex are complex and thought to involve multiple signaling pathways. Three primary hypotheses have been proposed:

Aromatase Inhibition

This hypothesis suggests that TBT inhibits the activity of aromatase, the enzyme responsible for converting androgens (like testosterone) to estrogens.[15][16][17][18] This inhibition leads to an accumulation of androgens, which in turn promotes the development of male sexual characteristics in females.[15][16][17][18]

aromatase_inhibition TBT Tributyltin Aromatase Aromatase (CYP19A1) TBT->Aromatase Inhibition Androgens Androgens (e.g., Testosterone) Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Aromatization Male_Characteristics Development of Male Sexual Characteristics Androgens->Male_Characteristics Stimulation

Aromatase inhibition pathway by TBT.
Neurotoxic Effects

Another proposed mechanism is that TBT acts as a neurotoxin, disrupting the release of neuropeptides that regulate sexual differentiation in gastropods.[19] This could involve the abnormal release of a "penis-morphogenic factor," leading to penis development in females.

Retinoid X Receptor (RXR) Agonism

More recent research has shown that TBT can act as a potent agonist for the retinoid X receptor (RXR), a nuclear receptor that plays a crucial role in various developmental and metabolic processes.[20][21][22][23][24] By binding to and activating RXR, TBT can disrupt normal gene expression patterns related to sexual development and other physiological functions.[20][21][22][23][24]

rxr_agonism TBT Tributyltin RXR Retinoid X Receptor (RXR) TBT->RXR Binds and Activates Gene_Expression Altered Gene Expression (Sexual Development Genes) RXR->Gene_Expression Modulates Transcription Imposex Imposex Gene_Expression->Imposex Leads to

RXR agonism pathway by TBT.

Regulation and Global Ban

The growing body of evidence on the severe environmental impacts of TBT led to regulatory action. France was the first country to restrict the use of TBT paints on vessels under 25 meters in 1982. Other countries followed suit in the late 1980s and 1990s.

The International Maritime Organization (IMO) began addressing the issue in the late 1980s, culminating in the adoption of the International Convention on the Control of Harmful Anti-fouling Systems on Ships in 2001. This convention called for a global ban on the application of organotin-based antifouling paints by January 1, 2003, and their complete absence from vessel hulls by January 1, 2008.

tbt_regulation_timeline 1950s 1950s: Discovery of TBT's antifouling properties 1960s-70s 1960s-70s: Widespread adoption of TBT-based paints 1950s->1960s-70s Late 1970s Late 1970s: First observations of environmental impacts (oyster deformities) 1960s-70s->Late 1970s 1982 1982: France restricts TBT use on vessels <25m Late 1970s->1982 Late 1980s Late 1980s: Other countries implement similar restrictions 1982->Late 1980s 1990 1990: IMO recommends eliminating TBT on small vessels Late 1980s->1990 2001 2001: IMO adopts global ban (AFS Convention) 1990->2001 2008 2008: Global ban on TBT antifouling paints enters into force 2001->2008

Timeline of TBT development and regulation.

Conclusion

Tributyltin-based antifouling paints represent a classic example of a highly effective technology with unforeseen and severe environmental consequences. While their ability to control biofouling was unparalleled for decades, the profound and lasting damage to marine ecosystems necessitated a global ban. The legacy of TBT contamination persists in marine sediments, serving as a long-term reminder of the importance of thorough environmental risk assessment in the development of new chemical technologies. The study of TBT's mechanisms of toxicity continues to provide valuable insights into endocrine disruption and the complex interactions between chemical pollutants and biological systems.

References

An In-depth Technical Guide on the Solubility of Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific quantitative solubility data for tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate is not publicly available. This guide provides a comprehensive overview based on the known properties of structurally related organotin carboxylates and general principles of solubility.

Introduction

Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate is an organotin carboxylate. Organotin compounds, characterized by at least one tin-carbon bond, have found applications in various industrial and chemical processes. The solubility of these compounds is a critical parameter for their synthesis, formulation, and application. This document outlines the expected solubility profile of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate in organic solvents, based on the general behavior of similar organotin compounds, and provides a general methodology for its experimental determination.

Predicted Solubility Profile

The structure of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate, featuring three butyl groups and a long C18 carboxylate chain, suggests it is a lipophilic molecule. Generally, the solubility of organotin compounds in water is low and decreases with an increasing number and length of the organic substituents[1]. Conversely, they tend to be soluble in a range of organic solvents[1][2][3].

General Solubility of Organotin Carboxylates in Organic Solvents:

Solvent ClassSpecific SolventsExpected Solubility of Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate
Non-polar Aprotic n-Hexane, Heptane, Benzene, TolueneHigh
Polar Aprotic Chloroform, Dichloromethane, Diethyl Ether, THFHigh
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderate to High
Polar Protic Methanol, EthanolModerate
Aqueous WaterVery Low

This table is a qualitative summary based on general trends for organotin carboxylates and should be confirmed by experimental data.

Organotin carboxylates are often synthesized and recrystallized from organic solvents, indicating good solubility. For instance, various organotin carboxylates have been reported to be soluble in chloroform, benzene, and dimethyl sulfoxide[3]. Dichloromethane has been noted as an effective solvent for the synthesis of some organotin carboxylates[4]. While many organotin compounds are soluble in a range of common organic solvents, some are insoluble in light petroleum ethers like hexane (B92381) and heptane[3].

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a novel compound like tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate.

3.1. Materials and Equipment

  • Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate

  • A range of organic solvents (e.g., hexane, toluene, chloroform, acetone, ethanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC or GC-MS for quantification

  • Glass vials with screw caps

3.2. Procedure (Shake-Flask Method)

  • Add an excess amount of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate to a glass vial.

  • Add a known volume of the desired organic solvent.

  • Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vial to stand to let undissolved solid settle.

  • Centrifuge the vial to further separate the solid from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or GC-MS.

  • The solubility is then calculated and expressed in units such as g/L or mol/L.

Visualization of Methodologies and Logical Relationships

Experimental Workflow for Solubility Determination:

G Workflow for Solubility Determination A Add excess solute to solvent B Equilibrate at constant temperature A->B Shake for 24-48h C Separate solid and liquid phases B->C Centrifugation D Withdraw supernatant C->D E Quantify solute concentration D->E e.g., HPLC, GC-MS F Calculate solubility E->F G Factors Influencing Organotin Solubility Solubility Solubility Structure Molecular Structure Solubility->Structure Solvent Solvent Properties Solubility->Solvent Temp Temperature Solubility->Temp Organic_Groups Number & Nature of Organic Groups (R) Structure->Organic_Groups Anionic_Ligand Anionic Ligand (X) Structure->Anionic_Ligand Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding

References

Spectroscopic Analysis of Einecs 258-578-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data for Einecs 258-578-7 , chemically identified as tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate . The Chemical Abstracts Service (CAS) registry number for this compound is 53478-61-8 , and its molecular formula is C30H60O3Sn .

Executive Summary: Publicly available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) specifically for this compound is limited. This guide, therefore, provides a comprehensive overview of the expected spectroscopic characteristics based on data from closely related organotin carboxylates and long-chain fatty acid esters. The methodologies presented are standard analytical chemistry protocols for the characterization of such compounds.

Chemical Structure and General Properties

IUPAC Name: tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate

Molecular Formula: C30H60O3Sn

Molecular Weight: 587.5 g/mol

The molecule consists of a tributyltin moiety esterified with (Z,7R)-7-hydroxyoctadec-9-enoic acid, a derivative of ricinoleic acid. The presence of the organotin group and the long-chain carboxylate with hydroxyl and alkene functionalities will dictate its spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not available, the expected chemical shifts for its key structural components can be inferred from studies on analogous organotin carboxylates and long-chain fatty acid derivatives.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Sn-(CH₂)₃-CH0.85 - 0.95TripletTerminal methyl protons of the butyl groups.
Sn-CH₂-CH₂ -CH₂ -CH₃1.25 - 1.70MultipletMethylene protons of the butyl groups.
Sn-CH₂ -(CH₂)₂-CH₃0.90 - 1.30MultipletMethylene protons alpha to the tin atom.
=CH-CH=5.30 - 5.60MultipletVinylic protons of the C9-C10 double bond.
-CH(OH)-3.60 - 3.70MultipletProton on the carbon bearing the hydroxyl group.
-COO-CH₂-2.20 - 2.40TripletMethylene protons alpha to the carboxyl group.
-OHVariableSinglet (broad)Hydroxyl proton; position is solvent and concentration dependent.
Chain -CH₂-1.20 - 1.40MultipletMethylene protons of the fatty acid backbone.
Chain -CH₃0.80 - 0.90TripletTerminal methyl protons of the fatty acid chain.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
Sn-(CH₂)₃-C H₃13.5 - 14.5Terminal methyl carbons of the butyl groups.
Sn-CH₂-C H₂-C H₂-CH₃26.0 - 29.0Methylene carbons of the butyl groups.
Sn-C H₂-(CH₂)₂-CH₃16.0 - 18.0Methylene carbons alpha to the tin atom.
C =O170 - 175Carbonyl carbon of the ester.
C H=C H125 - 135Vinylic carbons.
-C H(OH)-70 - 75Carbon bearing the hydroxyl group.
-COO-C H₂-34.0 - 36.0Methylene carbon alpha to the carboxyl group.
Chain -C H₂-22.0 - 32.0Methylene carbons of the fatty acid backbone.
Chain -C H₃14.0 - 14.5Terminal methyl carbon of the fatty acid chain.

¹¹⁹Sn NMR Spectroscopy: The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number of the tin atom. For a tetracoordinated tin center in a tributyltin carboxylate, a chemical shift in the range of +80 to +140 ppm is expected.[3][4]

Experimental Protocol for NMR Spectroscopy

A standard experimental protocol for obtaining NMR spectra of a compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • ¹¹⁹Sn NMR Acquisition: If available, acquire the spectrum using a multinuclear probe.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the ester carbonyl group, the C-O bonds, the O-H bond, the C=C bond, and the various C-H bonds of the alkyl chains.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)Intensity
O-H Stretch (hydroxyl)3200 - 3600Broad, Medium
C-H Stretch (alkane)2850 - 3000Strong
C=O Stretch (ester)1735 - 1750Strong
C=C Stretch (alkene)1640 - 1680Medium to Weak
C-O Stretch (ester)1150 - 1250Strong
Sn-C Stretch500 - 600Medium to Weak

The position of the C=O stretching vibration can provide information about the coordination of the carboxylate group to the tin atom.[6][7]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used for direct analysis of the neat sample.[6]

  • Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

  • Data Processing: Perform a background subtraction and identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. For organotin compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed.[8][9][10][11]

Expected Fragmentation Pattern:

  • Molecular Ion Peak [M]⁺ or Adducts [M+H]⁺, [M+Na]⁺: The presence of these peaks would confirm the molecular weight of the compound.

  • Loss of Butyl Groups: A characteristic fragmentation pattern for tributyltin compounds is the successive loss of butyl radicals (•C₄H₉).

  • Cleavage of the Ester Bond: Fragmentation at the ester linkage will result in ions corresponding to the tributyltin cation and the carboxylate anion (or its fragments).

  • Fragments from the Fatty Acid Chain: Further fragmentation of the octadecenoate chain will occur.

The isotopic pattern of tin (which has several stable isotopes) will be a key feature in identifying tin-containing fragments in the mass spectrum.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Identify the molecular ion and characteristic fragment ions. Analyze the isotopic distribution for tin-containing fragments.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organotin carboxylate.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Sample->NMR IR IR Spectroscopy (FTIR/ATR) Sample->IR MS Mass Spectrometry (ESI/MALDI) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Confirm Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Logical_Relationship cluster_moieties Key Structural Moieties cluster_spectroscopic_features Resulting Spectroscopic Features Compound Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate Tributyltin Tributyltin Group Compound->Tributyltin Carboxylate Ester Linkage Compound->Carboxylate FattyAcid Hydroxyoctadecenoate Chain Compound->FattyAcid Sn_Features ¹¹⁹Sn NMR Signal Sn-C IR Vibration Sn Isotope Pattern in MS Tributyltin->Sn_Features Ester_Features C=O Stretch in IR Carbonyl ¹³C NMR Signal Carboxylate->Ester_Features Chain_Features Alkene and Alcohol Signals (¹H & ¹³C NMR, IR) Alkyl Chain Fragmentation in MS FattyAcid->Chain_Features

Caption: Structure-Spectra relationship.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Tributyltin (TBT) in Seawater

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT), a highly toxic organotin compound, has been widely used as a biocide in anti-fouling paints for ships and boats. Its extensive use has led to significant contamination in marine environments, posing a severe threat to aquatic organisms even at very low concentrations.[1] Accurate and sensitive analytical methods are therefore crucial for monitoring TBT levels in seawater to assess environmental risks and ensure regulatory compliance. This document provides detailed application notes and protocols for the most common and effective analytical methods for the determination of TBT in seawater.

Analytical Methods Overview

The determination of TBT in seawater typically involves three main steps: sample preparation (extraction and concentration), derivatization (for gas chromatography-based methods), and instrumental analysis. The most frequently employed techniques include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

Commonly Used Analytical Techniques:

  • Gas Chromatography (GC): Coupled with various detectors such as Flame Photometric Detector (FPD), Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS). GC-based methods require a derivatization step to convert the polar and non-volatile TBT into a more volatile form suitable for GC analysis.[2]

  • Liquid Chromatography (LC): Typically coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS). LC-based methods offer the advantage of analyzing TBT directly without the need for derivatization.[3]

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the quantitative performance characteristics of various analytical methods for TBT detection in seawater, providing a basis for comparison.

Analytical MethodSample PreparationDerivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-FPD Liquid-Liquid Extraction (LLE)Sodium tetraethylborate (NaBEt4)~1 µg/L (as Sn)--[4]
GC-MS (NICI) LLE with HClHBr doping in GC system20 pg/mL (TBT bromide)--[5]
GC-MS/MS LLE with DDTCPentylmagnesium bromide0.26 - 0.84 pg of Sn-71 - 109[6]
GC-ICP-MS (Triple ID) Direct derivatizationSodium tetraethylborate (NaBEt4)0.015 ng/L-103[7][8]
LC-APCI-MS LLE (n-hexane-ethyl acetate)None35 ng/mL-72 - 96[9]
LC-MS/MS Direct injectionNone-< 0.06 ng/L (recommended)-[10]
On-line SPE-LC-ESI-MS On-line Solid-Phase ExtractionNone0.02 µg/L-81.0 - 101.9[11]
GC-QqQ-MS Liquid-Liquid MicroextractionNone (underivatized)-0.002 ng/L74[12]
HS-SPME-GC-FPD Headspace Solid-Phase MicroextractionSodium tetraethylborate (NaBEt4)0.006 ng Sn/L--[13]

Experimental Protocols

Protocol 1: TBT Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol describes a common method for TBT analysis involving liquid-liquid extraction, derivatization with sodium tetraethylborate (NaBEt4), and subsequent analysis by GC-MS.

1. Sample Collection and Preservation:

  • Collect seawater samples in pre-cleaned amber glass bottles.

  • To prevent degradation of TBT, acidify the samples to a pH < 2 with a strong acid (e.g., HCl) immediately after collection.

  • Store samples at 4°C in the dark until analysis.

2. Materials and Reagents:

  • Tributyltin chloride (TBTCl) standard

  • Tripentyltin chloride (TPenT-Cl) or other suitable internal standard

  • Sodium tetraethylborate (NaBEt4), 1% (w/v) in methanol (B129727) (prepare fresh)

  • Sodium acetate (B1210297) buffer (1 M, pH 5.4)

  • Hexane or isooctane (B107328) (pesticide grade)

  • Anhydrous sodium sulfate

  • Deionized water

3. Experimental Procedure:

  • Extraction and Derivatization:

    • To a 100 mL seawater sample in a separatory funnel, add a known amount of internal standard.

    • Add 10 mL of 1 M sodium acetate buffer to adjust the pH to approximately 5.4.[14]

    • Add 1 mL of freshly prepared 1% NaBEt4 solution for ethylation.[14]

    • Immediately add 3 mL of isooctane and shake vigorously for 2 minutes to extract the ethylated TBT.[14]

    • Allow the phases to separate and collect the organic (upper) layer.

    • Repeat the extraction with another 3 mL of isooctane and combine the organic extracts.

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.[14]

  • Concentration and Analysis:

    • Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.[14]

    • Inject 1 µL of the concentrated extract into the GC-MS system.

4. GC-MS Parameters (Typical):

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM) for target ions of ethylated TBT and the internal standard.

Experimental Workflow Diagram (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Seawater Sample (100 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Acetate Buffer (pH 5.4) Add_IS->Add_Buffer Derivatization Add NaBEt4 for Ethylation Add_Buffer->Derivatization Extraction Liquid-Liquid Extraction with Isooctane Derivatization->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate to 1 mL Drying->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Quantification Quantification of TBT GCMS->Quantification

Caption: Workflow for TBT analysis in seawater using GC-MS.

Protocol 2: TBT Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a direct method for TBT analysis using LC-MS/MS, which avoids the derivatization step.

1. Sample Collection and Preservation:

  • Follow the same procedure as in Protocol 1.

2. Materials and Reagents:

  • Tributyltin chloride (TBTCl) standard

  • Internal standard (e.g., deuterated TBT)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

3. Experimental Procedure:

  • Sample Preparation:

    • For direct injection, centrifuge a portion of the acidified seawater sample to remove any particulate matter.[3]

    • Alternatively, for higher sensitivity and to remove salts that can interfere with the analysis, perform a solid-phase extraction (SPE) cleanup.[10]

      • Condition a C18 SPE cartridge with methanol followed by deionized water.

      • Load the seawater sample onto the cartridge.

      • Wash the cartridge with deionized water to remove salts.

      • Elute the TBT with methanol.

      • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Add a known amount of internal standard to the prepared sample.

  • Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the prepared sample into the LC-MS/MS system.

4. LC-MS/MS Parameters (Typical):

  • LC Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient Elution: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B over the run.

  • Flow Rate: 0.4 mL/min

  • MS Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of TBT and the internal standard.

Experimental Workflow Diagram (LC-MS/MS)

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Seawater Sample Centrifuge Centrifuge Sample->Centrifuge SPE Solid-Phase Extraction (Optional) Centrifuge->SPE for higher sensitivity Add_IS Add Internal Standard Centrifuge->Add_IS SPE->Add_IS LCMSMS LC-MS/MS Analysis (MRM Mode) Add_IS->LCMSMS Quantification Quantification of TBT LCMSMS->Quantification

Caption: Workflow for TBT analysis in seawater using LC-MS/MS.

Conclusion

The choice of analytical method for TBT detection in seawater depends on several factors, including the required sensitivity, available instrumentation, and the complexity of the sample matrix. GC-based methods, particularly those coupled with MS, offer very low detection limits but require a derivatization step.[5][6][7] LC-MS/MS methods provide a more direct analysis without derivatization, simplifying sample preparation.[3] For ultra-trace analysis, techniques like GC-ICP-MS or methods involving pre-concentration steps like solid-phase microextraction (SPME) are highly effective.[7][8][13] The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to select and implement the most appropriate method for their specific needs in monitoring TBT contamination in the marine environment.

References

Application Note: Quantification of Triphenyl Phosphate (Einecs 258-578-7) in Sediment using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triphenyl phosphate (B84403) (TPP), identified by Einecs number 258-578-7, is an organophosphate compound widely used as a flame retardant and plasticizer.[1] Due to its widespread use, TPP is frequently detected in various environmental compartments, including sediment, where it can accumulate due to its hydrophobic nature.[1] Monitoring TPP concentrations in sediment is crucial for assessing environmental contamination and potential ecological risks. This application note provides a detailed protocol for the quantitative analysis of TPP in sediment samples using gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The concentration of Triphenyl phosphate in sediment can vary significantly depending on the proximity to industrial or urban areas. The following table summarizes typical concentration ranges reported in environmental monitoring studies.

Location TypeConcentration Range (ng/g dry weight)Reference
Near Industrialized AreasUp to 4000[1]
River and Marine Sediment0.2 - 200[1]
Farm Pond SedimentDetectable levels (specific values not provided)[1]

Experimental Protocol

This protocol outlines the procedures for sample preparation, extraction, cleanup, and GC-MS analysis for the quantification of TPP in sediment.

1. Sample Collection and Preparation

1.1. Collect sediment samples from the desired location using a stainless steel grab sampler or core sampler. 1.2. Homogenize the collected sediment sample thoroughly. 1.3. Freeze-dry the sediment sample to a constant weight to determine the dry weight. 1.4. Sieve the dried sediment through a 2 mm mesh to remove large debris. 1.5. Store the prepared sediment sample in a sealed glass container at -20°C until extraction.

2. Extraction

A recommended extraction method is refluxing with a methanol-water mixture, which has shown high recovery rates for TPP from sediment.[2]

2.1. Weigh approximately 10 g of the dried sediment sample into a round-bottom flask. 2.2. Add 100 mL of a methanol-water solution (9:1, v/v). 2.3. Add a known amount of an appropriate internal standard, such as deuterated TPP (TPP-d15), to the flask. 2.4. Reflux the mixture for 2 hours. 2.5. Allow the mixture to cool to room temperature. 2.6. Decant the supernatant through a glass fiber filter into a clean collection flask. 2.7. Repeat the extraction process (steps 2.2-2.6) on the sediment residue twice more. 2.8. Combine the three extracts. 2.9. Concentrate the combined extract to approximately 5 mL using a rotary evaporator.

3. Cleanup

A cleanup step using alumina (B75360) column chromatography is necessary to remove interfering co-extracted substances.[1]

3.1. Prepare a chromatography column by packing a glass column with 10 g of activated alumina suspended in dichloromethane. 3.2. Pre-elute the column with 50 mL of dichloromethane. 3.3. Load the concentrated extract onto the column. 3.4. Elute the column with 100 mL of a dichloromethane:hexane (1:1, v/v) mixture. 3.5. Collect the eluate containing the TPP fraction. 3.6. Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

4.1. Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis. 4.2. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 280°C.
  • Injection Mode: Splitless.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 1 minute.
  • Ramp 1: 20°C/min to 200°C.
  • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. 4.3. MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor for TPP (m/z): 326 (quantifier), 152, 77.
  • Ions to Monitor for TPP-d15 (m/z): 341 (quantifier), 160, 82.

5. Quantification and Quality Control

5.1. Calibration: Prepare a series of calibration standards of TPP and the internal standard in the final extraction solvent. Generate a calibration curve by plotting the ratio of the peak area of TPP to the peak area of the internal standard against the concentration of TPP. 5.2. Quantification: The concentration of TPP in the sediment sample is determined by comparing the peak area ratio from the sample to the calibration curve. The final concentration should be reported in ng/g of dry weight sediment. 5.3. Quality Control:

  • Method Blank: A method blank (an empty sample vessel carried through the entire analytical procedure) should be analyzed with each batch of samples to check for contamination.
  • Matrix Spike: A matrix spike (a sediment sample fortified with a known amount of TPP) should be analyzed to assess the method's recovery and matrix effects.
  • Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed periodically to check the stability of the instrument's response.

Experimental Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection Sediment Sample Collection Homogenization Homogenization SampleCollection->Homogenization FreezeDrying Freeze-Drying Homogenization->FreezeDrying Sieving Sieving (2 mm) FreezeDrying->Sieving Extraction Methanol-Water (9:1) Reflux Sieving->Extraction Concentration1 Rotary Evaporation Extraction->Concentration1 AluminaColumn Alumina Column Chromatography Concentration1->AluminaColumn Concentration2 Nitrogen Evaporation AluminaColumn->Concentration2 GCMS GC-MS Analysis (SIM Mode) Concentration2->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Workflow for the quantification of Triphenyl Phosphate in sediment.

References

Application Notes and Protocols for Tributyltin (TBT) Analysis in Marine Biota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) is a highly toxic organotin compound that has been widely used as a biocide in anti-fouling paints for ships and boats. Its persistence in the marine environment and tendency to bioaccumulate in marine organisms pose a significant threat to aquatic ecosystems and potentially to human health through the food chain.[1][2][3][4] Accurate and reliable determination of TBT concentrations in marine biota is crucial for environmental monitoring, toxicological studies, and ensuring seafood safety.

This document provides detailed application notes and a generalized protocol for the sample preparation of marine biota for TBT analysis. The methodologies described are based on established analytical techniques, primarily involving solvent extraction, derivatization, and gas chromatography-mass spectrometry (GC-MS) or gas chromatography with flame photometric detection (GC-FPD).

Data Presentation: Quantitative Performance of TBT Sample Preparation Methods

The selection of a sample preparation method can significantly impact the accuracy, sensitivity, and reproducibility of TBT analysis. The following table summarizes quantitative data from various studies to facilitate method comparison.

ParameterMethodMatrixValueReference
Recovery Solid-Phase Extraction (SPE)Spiked Water65%[5]
Methanol-Acid DigestionCertified Reference Material (Mussel Tissue ERM-CE 477)Quantitative[5]
Hydride GenerationDrug Substance89% (at 6 ppm)[6]
Accelerated Solvent Extraction (ASE)Spiked Fish and Shellfish89.3 - 105.3%[7]
Limit of Detection (LOD) On-line Hydride Derivatization GC-MSDrug Substance1 ppm[6]
Pressurised Liquid Extraction (PLE)–GC–IDMSMarine Sediment~1.5 ng/g (as Sn)[8]
GC-MS with STEB DerivatizationMarine OrganismsLower than Grignard derivatization by an order of magnitude for TBT[9]
Limit of Quantification (LOQ) GC-MSFish and Shellfish0.8 ng/g[7]
GC-PFPD / GC-ICP-QQQMussels and Marine Sediments1.0 ng(TBT)/g (d.w.)[10]

Experimental Workflow

The following diagram illustrates a typical workflow for the sample preparation of marine biota for TBT analysis.

TBT_Sample_Prep_Workflow cluster_collection Sample Collection & Pre-treatment cluster_extraction Extraction cluster_derivatization Derivatization cluster_cleanup Cleanup cluster_analysis Analysis Collection 1. Tissue Collection (e.g., muscle, liver) Homogenization 2. Homogenization (e.g., blender, tissue lyser) Collection->Homogenization Extraction 3. Solvent Extraction (e.g., LLE, Soxhlet, Sonication) Homogenization->Extraction Homogenized Sample Derivatization 4. Ethylation or Grignard Reaction (e.g., NaBEt4, R-MgBr) Extraction->Derivatization Crude Extract Cleanup 5. Column Chromatography (e.g., Florisil, Silica (B1680970) Gel) Derivatization->Cleanup Derivatized Extract Analysis 6. GC-MS / GC-FPD Analysis Cleanup->Analysis Cleaned Extract

Figure 1. A generalized workflow for TBT sample preparation in marine biota.

Experimental Protocols

The following is a generalized protocol for the sample preparation of marine biota for TBT analysis. This protocol integrates common steps from various established methods and should be optimized and validated for specific matrices and analytical instrumentation.

1. Materials and Reagents

  • Solvents (High Purity, HPLC or Pesticide Grade): n-Hexane, Toluene, Methanol, Acetic Acid, Dichloromethane

  • Reagents:

    • Tropolone

    • Anhydrous Sodium Sulfate

    • Sodium Acetate (B1210297)

    • Sodium Tetraethylborate (NaBEt₄)

    • Grignard Reagents (e.g., n-hexylmagnesium bromide, pentylmagnesium bromide)

    • Hydrochloric Acid (HCl)

    • Internal Standards (e.g., Tripentyltin, Deuterated TBT)

    • Certified Reference Materials (e.g., ERM-CE 477 Mussel Tissue)[5][11]

  • Cleanup Columns: Florisil or Silica Gel cartridges

  • Glassware: All glassware should be thoroughly cleaned and rinsed with solvent to avoid contamination.

2. Sample Collection and Pre-treatment

  • Collect tissue samples (e.g., muscle, liver) from the marine organism of interest.

  • Store samples at -20°C or lower until analysis to prevent degradation.

  • Homogenize the thawed tissue sample using a high-speed blender or tissue homogenizer. For dry weight determination, a portion of the homogenized sample can be freeze-dried.

3. Extraction

This protocol describes a common liquid-liquid extraction method. Other methods like Soxhlet or ultrasonic extraction can also be employed.[1]

  • Weigh approximately 1-5 g of the homogenized tissue into a centrifuge tube.

  • Add an appropriate internal standard solution.

  • Add 10 mL of a methanol/acetic acid mixture (e.g., 9:1 v/v) and vortex for 1-2 minutes.

  • Add 10 mL of n-hexane and 5 mL of a saturated sodium chloride solution.

  • Vortex thoroughly for 2-3 minutes and centrifuge to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer to a clean tube.

  • Repeat the extraction (steps 4-6) two more times with fresh n-hexane.

  • Combine the hexane extracts and dry them by passing through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

4. Derivatization

Derivatization is necessary to convert the polar TBT into a more volatile and thermally stable compound suitable for GC analysis.[1] Ethylation with sodium tetraethylborate is a widely used method.[5]

  • To the 1 mL concentrated extract, add 1 mL of a sodium acetate buffer (pH 4.5).

  • Add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate in methanol.

  • Vortex the mixture for 1-2 minutes and allow it to react for 30 minutes at room temperature.

  • Add 5 mL of deionized water and 2 mL of n-hexane.

  • Vortex for 1 minute and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the derivatized TBT to a clean tube.

5. Cleanup

A cleanup step is often necessary to remove interfering co-extractives from the sample matrix.[5]

  • Prepare a Florisil or silica gel column according to the manufacturer's instructions.

  • Condition the column with n-hexane.

  • Load the derivatized extract onto the column.

  • Elute the column with n-hexane or a mixture of n-hexane and dichloromethane. The optimal solvent system should be determined experimentally.

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

6. Instrumental Analysis

The final extract is ready for analysis by GC-MS or GC-FPD.

  • Inject 1-2 µL of the final extract into the GC system.

  • Quantify the TBT concentration based on the calibration curve generated from the analysis of derivatized TBT standards. The use of an internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.

References

Application Notes and Protocols for the Derivatization of Volatile Tin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of organotin compounds is crucial across various scientific disciplines, including environmental monitoring, food safety, and toxicology, due to their widespread use and potential toxicity.[1] Organotin compounds, particularly ionic species like mono-, di-, and tributyltin, are often not volatile enough for direct analysis by gas chromatography (GC).[1][2] Therefore, a derivatization step is essential to convert these polar analytes into more volatile and thermally stable forms suitable for GC separation and detection.[3] This document provides detailed application notes and protocols for the most common derivatization techniques employed in the analysis of volatile tin compounds.

The primary derivatization methods involve alkylation to form tetra-substituted organotin compounds. The two most prevalent techniques are ethylation using sodium tetraethylborate (NaBEt₄) and alkylation via Grignard reagents.[2] Other methods such as propylation and hydride generation are also utilized.[4][5] The choice of derivatization reagent and method depends on the specific organotin compounds of interest, the sample matrix, and the analytical instrumentation available.[1]

Key Derivatization Techniques

Ethylation with Sodium Tetraethylborate (NaBEt₄)

Ethylation with NaBEt₄ is a widely adopted method due to its convenience, especially for aqueous samples where derivatization can be performed in situ.[3][6] This technique reduces the number of sample preparation steps.[3] The reaction proceeds by transferring an ethyl group from the tetraethylborate anion to the organotin cation.

Advantages:

  • Can be performed directly in aqueous solutions (in situ derivatization).[3]

  • Generally a simpler and less hazardous procedure compared to Grignard reactions.[1]

  • Amenable to automation and coupling with extraction techniques like solid-phase microextraction (SPME).[1][6]

Disadvantages:

  • NaBEt₄ is sensitive to air and moisture and can be pyrophoric.[3][7]

  • The reagent can be consumed by other reactive species in the sample matrix, necessitating the use of excess reagent.[3]

  • Not stable in the presence of strong acids that may be used for extraction from solid samples.

Grignard Derivatization

Grignard reactions are a classic and robust method for the alkylation of organotin compounds.[8] This technique involves the reaction of an organotin halide with a Grignard reagent (RMgX, where R is an alkyl group like methyl, pentyl, etc., and X is a halide).[8][9] This method is versatile and can be used for a wide range of organotin compounds in various matrices.

Advantages:

  • Applicable to a broad spectrum of organotin compounds, including methylated, butylated, and phenylated species.

  • Can provide high derivatization yields and good reproducibility.[2]

  • A variety of alkyl groups can be introduced (methylation, propylation, pentylation, etc.), allowing for tailored chromatographic separation.

Disadvantages:

  • Grignard reagents are highly reactive and react violently with water and other protic solvents, requiring strictly anhydrous conditions.[2]

  • The procedure is often more complex and time-consuming than ethylation.[10]

  • Elemental sulfur in sediment samples can interfere by reacting with the Grignard reagent.

Quantitative Data Summary

The following tables summarize key quantitative data for different derivatization techniques, providing a basis for method selection and comparison.

Table 1: Detection Limits for Derivatized Organotin Compounds

CompoundDerivatization MethodInstrumentationDetection Limit (ng/L)Reference
Mono-, Di-, Tributyltins & Mono-, Di-, TriphenyltinsPentylmagnesium bromideGC-MS/MS0.26 - 0.84 pg of Sn (for a 500-ml sample)[9]
Butyl- and PhenyltinsSodium tetra(n-propyl)borateNot Specified3 - 12 (as tin)[4]
Various OrganotinsSodium tetraethylborate (HS-SPME)GC-MSLow ng/L range[11]
Tributyltin (TBT)Sodium tetraethylborateGC/MS0.70[12]

Table 2: Recovery and Precision Data for Derivatized Organotin Compounds

Compound(s)Derivatization MethodMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Mono-, Di-, Tributyltins & Mono-, Di-, TriphenyltinsPentylmagnesium bromideRiver and Seawater90 - 122 (calibrated)Not Specified[9]
Butyl- and PhenyltinsSodium tetra(n-propyl)borateWater40 - 100 (derivatization yield)3 - 10[4]
17 Organotin CompoundsSodium tetraethylborateBeverages70 - 120< 10[13]
Tributyltin (TBT) and Triphenyltin (TPhT)Sodium tetraethylborateCoastal Water> 97Not Specified[12]
Various OrganotinsSodium tetraethylborate (HS-SPME)WaterNot Specified< 12 (except Triphenyltin at 24)[11]

Experimental Protocols

Protocol 1: Ethylation of Organotin Compounds using Sodium Tetraethylborate (NaBEt₄)

This protocol is adapted for the derivatization of organotin compounds in aqueous samples or solvent extracts.

Materials:

  • Sample (aqueous or extract in a suitable solvent like hexane)

  • Sodium tetraethylborate (NaBEt₄) solution (e.g., 1-2% w/v in ethanol (B145695) or tetrahydrofuran, freshly prepared).[1][14]

  • Acetate (B1210297) buffer (e.g., 1 M, pH 4.5-5.0).[3][14]

  • Hexane (B92381) (or other suitable extraction solvent)

  • Deionized water

  • Vortex mixer

  • Centrifuge (optional)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • For aqueous samples: Place a known volume (e.g., 10-100 mL) of the sample into a reaction vessel.[15]

    • For extracts: Concentrate the sample extract to a known volume (e.g., 1 mL) in a reaction tube.[1]

  • Buffering: Add an appropriate volume of acetate buffer to adjust the sample pH to between 4.0 and 5.0.[3]

  • Derivatization: Add the freshly prepared NaBEt₄ solution to the sample. The amount will depend on the sample matrix and expected analyte concentrations, but an excess is typically used.[3] For example, add 50 µL of a 2% NaBEt₄ solution.[13]

  • Reaction: Vigorously shake or vortex the mixture for a set period, typically 30 minutes, to ensure complete derivatization.[1][13]

  • Extraction:

    • Add a known volume of hexane (e.g., 1-5 mL) to the reaction mixture.[1][13]

    • Vortex for approximately 10-60 seconds to extract the derivatized, now nonpolar, organotin compounds into the hexane layer.[1][12]

  • Phase Separation: Allow the phases to separate. Centrifugation can be used to expedite this step.

  • Collection: Carefully transfer the upper hexane layer to a clean autosampler vial for GC analysis.[1]

  • Drying (Optional): The hexane extract can be passed through a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[12]

Protocol 2: Derivatization of Organotin Compounds using Grignard Reagent (Pentylmagnesium Bromide)

This protocol describes the derivatization of organotin compounds in a non-polar solvent extract. Caution: Grignard reagents are extremely reactive with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.

Materials:

  • Sample extract in an aprotic, non-polar solvent (e.g., hexane)

  • Pentylmagnesium bromide solution (or other Grignard reagent) in a suitable ether solvent (e.g., diethyl ether or THF)

  • Saturated ammonium (B1175870) chloride solution or dilute sulfuric acid (e.g., 0.25 M)

  • Hexane (anhydrous)

  • Vortex mixer

  • Centrifuge (optional)

  • Autosampler vials

Procedure:

  • Sample Preparation: The sample containing the organotin compounds must be in a dry, aprotic solvent like hexane. A typical starting volume is 1 mL.[1]

  • Derivatization:

    • In a fume hood, carefully add the Grignard reagent (e.g., 1 mL of pentylmagnesium bromide solution) to the sample extract.[1]

    • The reaction is typically rapid.

  • Quenching:

    • After a short reaction time, quench the excess Grignard reagent by slowly adding a saturated aqueous solution of ammonium chloride or dilute sulfuric acid (e.g., 2 mL).[1] This step should be performed with caution as it is an exothermic reaction.

  • Extraction and Phase Separation:

    • Vortex the mixture for about 10 seconds.[1]

    • Allow the aqueous and organic layers to separate.

  • Collection: Transfer the upper organic (hexane) layer containing the pentylated organotin derivatives to a clean autosampler vial for analysis.[1]

Visualizations

Ethylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Analysis Sample Aqueous Sample or Solvent Extract Buffer Add Acetate Buffer (pH 4-5) Sample->Buffer Add_NaBEt4 Add NaBEt4 Solution Buffer->Add_NaBEt4 React Vortex/Shake (30 min) Add_NaBEt4->React Add_Hexane Add Hexane React->Add_Hexane Vortex_Extract Vortex to Extract Add_Hexane->Vortex_Extract Separate Phase Separation Vortex_Extract->Separate Collect Collect Hexane Layer Separate->Collect GC_Analysis GC Analysis Collect->GC_Analysis

Caption: Workflow for the ethylation of organotin compounds using NaBEt₄.

Grignard_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_quench_extract Quenching & Extraction cluster_analysis Analysis Sample Dry Sample Extract (in Hexane) Add_Grignard Add Grignard Reagent (e.g., Pentylmagnesium Bromide) Sample->Add_Grignard Quench Quench with NH4Cl or dilute acid Add_Grignard->Quench Vortex_Extract Vortex Quench->Vortex_Extract Separate Phase Separation Vortex_Extract->Separate Collect Collect Hexane Layer Separate->Collect GC_Analysis GC Analysis Collect->GC_Analysis

Caption: Workflow for Grignard derivatization of organotin compounds.

References

Application Notes and Protocols for the Analysis of Tributyltin Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tributyltin (TBT) is an organotin compound that has been widely used as a biocide in antifouling paints for marine vessels.[1][2] Due to its high toxicity and adverse effects on non-target aquatic organisms, its use has been largely restricted.[1][3] Regulatory monitoring and environmental research require accurate and reliable methods for the determination of TBT in various environmental matrices such as water, sediment, and biological tissues.[1][4] The use of Certified Reference Materials (CRMs) is crucial for method validation, quality control, and ensuring the traceability of measurement results in analytical laboratories.[4] This document provides detailed application notes and protocols for the analysis of TBT utilizing CRMs.

Certified Reference Materials for Tributyltin Analysis

Several CRMs are available for the analysis of organotin compounds, including TBT, in different matrices. These materials are produced by national metrology institutes and other accredited bodies.[4][5][6] The certified values for TBT and related butyltin compounds in some commonly used CRMs are summarized in the table below.

Table 1: Certified Values of Tributyltin and Other Butyltins in Selected Certified Reference Materials

Certified Reference MaterialMatrixAnalyteCertified Value (as cation)Uncertainty
CRM 477 [4][7]Mussel TissueMonobutyltin (MBT)1.50 mg/kg0.28 mg/kg
Dibutyltin (B87310) (DBT)1.54 mg/kg0.12 mg/kg
Tributyltin (TBT)2.20 mg/kg0.19 mg/kg
PACS-2 [7]Marine SedimentDibutyltin (DBT)1.09 µg/g (as Sn)0.13 µg/g (as Sn)
Tributyltin (TBT)0.98 µg/g (as Sn)0.13 µg/g (as Sn)
SOPH-1 [5]Marine SedimentDibutyltin (DBT)Not specifiedNot specified
Tributyltin (TBT)Not specifiedNot specified
NMIJ CRM 7306-a [6]Marine SedimentMonobutyltin (MBT)67 µg/kg (as Sn)3 µg/kg (as Sn)
Dibutyltin (DBT)51 µg/kg (as Sn)2 µg/kg (as Sn)
Tributyltin (TBT)44 µg/kg (as Sn)3 µg/kg (as Sn)

Experimental Protocols

The analysis of TBT in environmental samples typically involves several key steps: extraction, derivatization, clean-up, and instrumental analysis.[4][8] The following protocols are detailed for sediment and biological tissue matrices.

Protocol 1: Analysis of Tributyltin in Sediment CRM (e.g., PACS-2)

This protocol is based on solvent extraction, ethylation derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • Certified Reference Material (e.g., PACS-2)

  • Tributyltin (TBT) chloride standard solution (1000 mg/L)

  • Internal standard: Deuterated TBT (TBT-d27) or Tripentyltin (TPT)

  • Solvents: Hexane (B92381), Diethyl ether, Methanol (B129727) (distilled in glass or equivalent)[9]

  • Reagents: Tropolone, Sodium tetraethylborate (NaBEt4), Glacial acetic acid, Sodium acetate (B1210297), Anhydrous sodium sulfate (B86663), Hydrochloric acid[9][10]

  • Glassware: Vials, test tubes, volumetric flasks, glass column[9][11]

2. Sample Preparation and Extraction:

  • Accurately weigh approximately 0.5 g of the sediment CRM into a clean vial.[10]

  • Add a known amount of the internal standard solution.

  • Add 5 mL of an 80:20 (v/v) mixture of diethyl ether and hexane containing 0.2% tropolone.[9]

  • Add 3 mL of glacial acetic acid and 2 mL of 1 M sodium acetate buffer (pH 4.5).[9]

  • Cap the vial and shake vigorously for 1 hour on a mechanical shaker.[9]

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic (upper) layer to a clean test tube.

  • Repeat the extraction of the sediment residue with another 5 mL of the tropolone-containing solvent mixture.

  • Combine the organic extracts.

3. Derivatization (Ethylation):

  • To the combined organic extract, add 1 mL of a 1% (w/v) solution of sodium tetraethylborate (NaBEt4) in methanol.[9][10]

  • Shake the mixture for approximately 10 minutes to allow for the ethylation of the butyltin compounds.[11]

  • Add 2 mL of 2M potassium hydroxide (B78521) (KOH) solution and shake for 1 minute.[9]

4. Clean-up:

  • Allow the layers to separate and transfer the organic layer to a new tube containing anhydrous sodium sulfate to remove any residual water.

  • Prepare a small chromatography column packed with activated silica (B1680970) gel.[9]

  • Pass the dried extract through the silica gel column.

  • Elute the derivatized organotins with hexane.[9]

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

5. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-polysiloxane)[10]

    • Injector: Splitless mode

    • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.[12]

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI)

    • Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for ethylated TBT and the internal standard.[12]

Protocol 2: Analysis of Tributyltin in Mussel Tissue CRM (e.g., CRM 477)

This protocol involves acidic extraction and is suitable for biological tissues.

1. Materials and Reagents:

  • Certified Reference Material (e.g., CRM 477, freeze-dried)[10]

  • All reagents and standards as listed in Protocol 1.

  • Mixture of acetic acid and methanol (3:1 v/v)[7]

2. Sample Preparation and Extraction:

  • Weigh approximately 0.2 g of the freeze-dried mussel tissue CRM into a centrifuge tube.[7]

  • Add a known amount of the internal standard.

  • Add 4 mL of a 3:1 mixture of acetic acid and methanol.[7]

  • Heat the mixture in a water bath at 37°C for 1 hour.[7]

  • Allow the sample to cool to room temperature.

3. Derivatization and Clean-up:

  • Take a 250 µL aliquot of the extract for derivatization.[7]

  • Follow the derivatization and clean-up steps as outlined in Protocol 1 (steps 3 and 4).

4. Instrumental Analysis (GC-MS):

  • Follow the instrumental analysis conditions as described in Protocol 1 (step 5).

Experimental Workflow and Diagrams

The general workflow for the analysis of tributyltin in environmental samples using CRMs can be visualized as a series of sequential steps.

TBT_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample/CRM (Sediment or Biota) Spiking Internal Standard Spiking Sample->Spiking Extraction Solvent Extraction (with Tropolone) Spiking->Extraction Derivatization Ethylation with Sodium Tetraethylborate Extraction->Derivatization Cleanup Silica Gel Column Chromatography Derivatization->Cleanup Concentration Solvent Evaporation and Reconstitution Cleanup->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Quantification Quantification and Reporting GCMS->Quantification QC_Logic_Diagram start Start Analysis prep_crm Prepare and Analyze CRM alongside Samples start->prep_crm measure Measure TBT Concentration in CRM prep_crm->measure compare Compare Measured Value with Certified Value measure->compare in_spec Result within Acceptance Criteria? compare->in_spec accept Accept Sample Results in_spec->accept Yes reject Investigate and Re-analyze in_spec->reject No

References

The Legacy of a Banned Biocide: Understanding Einecs 258-578-7 in the Context of Marine Paint History

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction: Einecs 258-578-7, chemically identified as tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate, is an organotin compound belonging to the tributyltin (TBT) family.[1] Historically, TBT-based compounds were unparalleled in their efficacy as biocides in antifouling paints for marine vessels. However, their severe ecotoxicity led to a global ban, making their current application in marine paint formulation studies not only obsolete but also illegal in most parts of the world. This document serves to provide a historical context of this compound and other TBT compounds, detail their mechanism of action, explain the profound environmental consequences that led to their prohibition, and briefly touch upon the modern alternatives that have replaced them.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
EINECS Number 258-578-7
CAS Number 53478-61-8[1]
Molecular Formula C30H60O3Sn[1]
Molecular Weight 587.5 g/mol [1]
IUPAC Name tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate[1]

Historical Application in Marine Paints: A Double-Edged Sword

Organotin compounds, particularly TBT, were introduced in the 1960s as highly effective biocides in antifouling paints.[2][3] These paints work by slowly releasing the toxicant into the water, creating a hostile environment for marine organisms like barnacles, algae, and molluscs that would otherwise attach to a ship's hull. This biofouling increases drag, which in turn elevates fuel consumption and operational costs.

The effectiveness of TBT-based paints was undeniable. They provided long-lasting protection, reducing the frequency of dry-docking for hull cleaning. However, the very toxicity that made them so effective was also their downfall.

Environmental Impact and Subsequent Ban

The widespread use of TBT-based antifouling paints led to catastrophic consequences for marine ecosystems. TBT was found to be extremely toxic to a wide range of non-target marine organisms, even at very low concentrations.[3]

Key Toxicological Effects:

  • Imposex in Molluscs: One of the most well-documented effects was the development of male sexual characteristics in female sea snails (imposex), leading to reproductive failure and population decline.

  • Oyster Deformities: TBT was shown to cause shell malformations and reduced growth in oysters.[3]

  • Bioaccumulation: As a persistent organic pollutant, TBT bioaccumulates in the marine food web, posing a threat to higher trophic levels.

These severe environmental impacts prompted international action. The International Maritime Organization (IMO) adopted the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) in 2001, which came into force in 2008.[3] This convention effectively prohibited the use of organotin compounds in antifouling paints.

Logical Flow of TBT from Application to Environmental Impact

TBT_Impact_Workflow node_application Application of TBT Paint (e.g., this compound) to Ship Hull node_leaching Leaching of TBT into Marine Environment node_application->node_leaching Slow Release node_toxicity High Toxicity to Marine Organisms node_leaching->node_toxicity Exposure node_impacts Ecological Impacts: - Imposex in snails - Oyster deformities - Bioaccumulation node_toxicity->node_impacts Causes node_ban Global Ban via IMO AFS Convention node_impacts->node_ban Leads to node_alternatives Shift to Alternative Antifouling Technologies node_ban->node_alternatives Drives Innovation Leaching_Rate_Protocol node_prepare 1. Prepare Coated Panels (Apply TBT paint and cure) node_immerse 2. Immerse Panels in Seawater (Mount on rotor apparatus) node_prepare->node_immerse node_rotate 3. Rotate Panels (Simulate vessel movement at controlled speed and temperature) node_immerse->node_rotate node_sample 4. Collect Water Samples (At predetermined time intervals) node_rotate->node_sample node_extract 5. Solvent Extraction of TBT (Extract TBT from water samples) node_sample->node_extract node_analyze 6. GC-MS/FPD Analysis (Quantify TBT concentration) node_extract->node_analyze node_calculate 7. Calculate Leaching Rate (μg of TBT per cm² per day) node_analyze->node_calculate

References

Application Notes and Protocols for Assessing the Efficacy of Antifouling Coatings Containing Tributyltin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Scientists

Introduction

Tributyltin (TBT) has historically been one of the most effective biocides used in antifouling coatings to prevent the accumulation of marine organisms on submerged surfaces. However, due to its extreme toxicity to non-target marine life, its use has been heavily restricted globally.[1][2][3] Despite these restrictions, the assessment of coatings containing TBT, whether for historical performance comparison, environmental monitoring, or the development of safer alternatives, requires standardized and rigorous protocols.

These application notes provide a detailed framework for researchers, scientists, and professionals in drug development to assess the efficacy of antifouling coatings containing tributyltin. The protocols described herein are based on established international standards, including ASTM and ISO methodologies, and are designed to ensure the generation of reproducible and comparable data. The procedures cover both laboratory-based bioassays and field testing, providing a comprehensive evaluation of a coating's performance.

Given the hazardous nature of TBT, strict adherence to safety protocols is paramount. All handling of TBT-containing materials should be conducted in a controlled laboratory environment with appropriate personal protective equipment.[1][4]

Experimental Protocols

Part 1: Laboratory-Based Assessment

Laboratory bioassays offer a controlled environment to screen the activity and toxicity of antifouling compounds.[5] These tests are essential for understanding the fundamental performance of a coating against specific fouling organisms.

1.1 Preparation of Test Panels and Coatings

  • Substrate Preparation: Use inert panels, such as polyvinyl chloride (PVC) or steel plates, of a standardized size (e.g., 10x15 cm).[5] Thoroughly clean the panels with a degreaser and rinse with deionized water to ensure proper coating adhesion.

  • Coating Application: Apply the TBT-containing antifouling coating and control coatings (a TBT-free formulation and a non-toxic control) to the test panels according to the manufacturer's specifications. Ensure a uniform film thickness, which can be measured using a coating thickness gauge.

  • Curing and Aging: Allow the coated panels to cure for the manufacturer-specified duration. For some studies, a pre-leaching or aging step in artificial seawater may be required to simulate real-world conditions.[5]

1.2 Culturing of Test Organisms

The selection of test organisms should represent common and aggressive fouling species. Barnacles, particularly Amphibalanus amphitrite, are widely used due to their ecological relevance and the relative ease of their laboratory culture.[5][6]

  • Barnacle Larvae (Amphibalanus amphitrite) Culture:

    • Maintain adult barnacles in aerated, filtered seawater at a controlled temperature (e.g., 25-28°C) and salinity (e.g., 30 psu).[7]

    • Induce larval release by exposing adult barnacles to a light source and a slight temperature increase.

    • Collect the released nauplii and transfer them to a culture vessel with filtered seawater containing phytoplankton as a food source (e.g., Chaetoceros calcitrans).

    • Rear the nauplii through their developmental stages until they reach the cyprid stage, which is the settling stage used for bioassays.[8]

1.3 Antifouling Efficacy Bioassay

  • Assay Setup: Place the coated test panels in individual containers filled with a known volume of artificial seawater prepared according to ASTM D1141 standards.[9][10][11][12]

  • Introduction of Test Organisms: Introduce a specific number of competent cyprid larvae into each container.

  • Incubation: Incubate the containers under controlled conditions of temperature, light, and water flow for a defined period (e.g., 24-72 hours).

  • Assessment of Settlement: After the incubation period, carefully remove the panels and count the number of settled and metamorphosed barnacles under a dissecting microscope.

  • Data Analysis: Calculate the percentage of settlement inhibition for each coating compared to the non-toxic control. Statistical analysis, such as ANOVA, can be used to determine significant differences between coatings.[13]

Part 2: Field-Based Assessment

Field testing provides a more realistic evaluation of an antifouling coating's performance under natural environmental conditions.[14][15] These tests are typically conducted by immersing coated panels at a location with significant fouling pressure.

2.1 Test Site Selection and Panel Immersion

  • Site Selection: Choose a test site with a well-documented history of diverse and heavy biofouling.[16][17]

  • Test Panel Rack: Mount the prepared and cured test panels on a rack, ensuring they are electrically isolated from each other to prevent galvanic corrosion. Include control panels (TBT-free and non-toxic) for comparison.[16]

  • Immersion: Submerge the rack in the sea at a depth that ensures continuous immersion, typically at least 1 meter below the low tide mark.[16]

2.2 Periodic Inspection and Fouling Assessment

  • Inspection Schedule: Inspect the panels at regular intervals (e.g., monthly or quarterly) for a total immersion period of at least one fouling season.[18]

  • Visual and Photographic Documentation: At each inspection, carefully remove the rack from the water and photograph each panel.

  • Quantitative Fouling Assessment: Evaluate the extent of fouling on each panel according to ASTM D6990.[19][20][21][22] This involves identifying the types of fouling organisms (e.g., slime, algae, barnacles, mussels) and estimating the percentage of the surface area covered by each. A fouling rating from 0 (heavy fouling) to 100 (no fouling) can be assigned.[23]

Part 3: Determination of TBT Release Rate (Leaching Rate)

The efficacy of a TBT-containing antifouling coating is directly related to the rate at which the biocide is released into the surrounding water. This can be measured in a laboratory setting following ISO 15181.[24][25]

3.1 Leaching Rate Measurement Protocol

  • Apparatus: Use a rotating cylinder apparatus as specified in ISO 15181-1.[24][26] The coated panel is attached to a cylinder that rotates at a constant speed in a container filled with artificial seawater.

  • Extraction: At specified time intervals, collect water samples from the container.

  • Chemical Analysis: Analyze the concentration of TBT in the collected water samples using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).

  • Calculation: Calculate the TBT release rate in micrograms per square centimeter per day (µg/cm²/day).

Data Presentation

Quantitative data from the assessments should be summarized in a clear and structured format to facilitate comparison between different coatings.

Table 1: Summary of Antifouling Efficacy Data

Coating IDTBT Concentration (% w/w)Test TypeDurationEndpointResultStatistical Significance (p-value)
TBT-A5Lab Bioassay48 hoursBarnacle Settlement Inhibition (%)95 ± 3<0.01
TBT-B2Lab Bioassay48 hoursBarnacle Settlement Inhibition (%)82 ± 5<0.05
TBT-Free0Lab Bioassay48 hoursBarnacle Settlement Inhibition (%)35 ± 8-
Non-Toxic0Lab Bioassay48 hoursBarnacle Settlement Inhibition (%)5 ± 2-
TBT-A5Field Test6 monthsFouling Rating (0-100)88-
TBT-B2Field Test6 monthsFouling Rating (0-100)75-
TBT-Free0Field Test6 monthsFouling Rating (0-100)40-
Non-Toxic0Field Test6 monthsFouling Rating (0-100)10-
TBT-A5Leaching RateDay 14TBT Release Rate (µg/cm²/day)4.5-
TBT-B2Leaching RateDay 14TBT Release Rate (µg/cm²/day)2.1-

Visualization of Experimental Workflow

Antifouling_Efficacy_Protocol cluster_prep Preparation cluster_lab Laboratory Assessment cluster_field Field Assessment cluster_analysis Data Analysis & Reporting p1 Panel Substrate Selection p2 Coating Application (TBT, TBT-Free, Control) p1->p2 p3 Curing & Aging p2->p3 l2 Bioassay Setup p3->l2 Lab Panels l4 Leaching Rate Measurement (ISO 15181) p3->l4 Leaching Panels f1 Panel Immersion (ASTM D3623) p3->f1 Field Panels l1 Organism Culture (e.g., Barnacles) l1->l2 l3 Settlement Assessment l2->l3 a1 Quantitative Data Summarization l3->a1 l4->a1 f2 Periodic Inspection f1->f2 f3 Fouling Rating (ASTM D6990) f2->f3 f3->a1 a2 (B175372) Statistical Analysis a1->a2 a3 Final Efficacy Report a2->a3

Caption: Experimental workflow for assessing TBT antifouling coating efficacy.

References

Application Notes: Electrochemical Detection of Tributyltin Compounds in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tributyltin (TBT) compounds, once widely used as biocides in antifouling paints for marine vessels, are persistent organic pollutants that pose a significant threat to the aquatic environment.[1] Their high toxicity, even at low concentrations, can cause severe adverse effects in marine organisms, leading to their strict regulation and monitoring.[1][2] Conventional methods for TBT detection, such as gas chromatography-mass spectrometry (GC-MS), are often time-consuming, require extensive sample preparation, and are not suitable for in-field analysis.[3] Consequently, there is a growing demand for rapid, sensitive, and portable analytical techniques for the on-site monitoring of TBT in environmental samples.[1]

Electrochemical sensors have emerged as a promising alternative, offering advantages such as high sensitivity, selectivity, rapid response, and the potential for miniaturization and cost-effective production.[4] This document provides detailed application notes and protocols for three distinct electrochemical methods for the detection of TBT: a Molecularly Imprinted Polymer (MIP)-based impedimetric sensor, an aptasensor, and an Adsorptive Stripping Voltammetry (AdSV) method. These methods leverage different recognition elements and electrochemical techniques to achieve sensitive and selective TBT detection.

Overview of Methods

  • Molecularly Imprinted Polymer (MIP)-Based Impedimetric Sensor: This method utilizes a synthetic recognition element, a molecularly imprinted polymer, which is custom-made to selectively bind TBT. The MIPs are coupled with magnetic nanoparticles and immobilized on a screen-printed electrode. The binding of TBT to the MIPs induces a change in the electrochemical impedance, which is measured to quantify the TBT concentration. This technique offers high selectivity and robustness.

  • Electrochemical Aptasensor: This approach employs aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and selectivity. A TBT-specific aptamer is immobilized on an electrode surface. The binding of TBT to the aptamer causes a conformational change, leading to a measurable change in the electrochemical signal (e.g., current or impedance). Aptasensors are known for their high specificity and the relative ease of synthesis and modification of the recognition element.

  • Adsorptive Stripping Voltammetry (AdSV): AdSV is a highly sensitive electrochemical technique that involves a preconcentration step where the target analyte is adsorbed onto the electrode surface at a specific potential.[5] Following preconcentration, the potential is scanned, and the analyte is "stripped" from the electrode, generating a current peak that is proportional to its concentration. This method is well-suited for trace and ultra-trace analysis of various organic and inorganic species.[5]

These three methods provide a range of options for researchers and environmental monitoring professionals, each with its own set of advantages and considerations in terms of sensitivity, selectivity, and operational complexity.

Data Presentation

The following table summarizes the quantitative performance data for the three electrochemical methods described in this document, based on data from various research publications.

ParameterMolecularly Imprinted Polymer (MIP) Impedimetric SensorElectrochemical Aptasensor (Representative)Adsorptive Stripping Voltammetry (AdSV)
Limit of Detection (LOD) 5.37 pM0.052 ng/mL9 x 10⁻¹² M
Linear Range 5 pM - 5 µM0.1 - 10,000 ng/mL5 x 10⁻⁷ - 6 x 10⁻⁶ M
Technique Electrochemical Impedance Spectroscopy (EIS)Differential Pulse Voltammetry (DPV)Square Wave Adsorptive Stripping Voltammetry (SWAdSV)
Real Sample Matrix SeawaterVegetablesWater, Fruit Juice
Recovery Not explicitly reportedGood recoveries reported in spiked samples97-103% (in human plasma for a similar analyte)
Selectivity High selectivity against structural analogsHigh specificity due to aptamer bindingGood selectivity, potential interferences from other electroactive species

Experimental Protocols

Protocol 1: Molecularly Imprinted Polymer (MIP)-Based Impedimetric Sensor for Tributyltin Detection

This protocol is based on the work of Zamora-Gálvez et al. and describes the fabrication and use of a MIP-based impedimetric sensor on a screen-printed electrode.

Materials and Reagents:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Magnetic nanoparticles (Fe₃O₄)

  • Tributyltin (TBT) chloride (template)

  • Methacrylic acid (functional monomer)

  • Ethylene (B1197577) glycol dimethacrylate (cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (B129727), Acetic acid, Ethanol (B145695)

  • Potassium hexacyanoferrate(III)/(II) (redox probe)

  • Phosphate buffered saline (PBS)

Experimental Workflow Diagram:

MIP_Sensor_Workflow cluster_prep MIP@Fe3O4 Nanoparticle Synthesis cluster_sensor Sensor Preparation and Measurement A Mix TBT, Monomer, Cross-linker, Initiator B Add Fe3O4 Nanoparticles A->B C Polymerization B->C D Wash to Remove Template (TBT) C->D E Incubate MIP@Fe3O4 with TBT Sample D->E Prepared MIPs F Drop-cast onto SPCE Working Electrode E->F G Accumulate with Magnet F->G H Electrochemical Impedance Spectroscopy (EIS) Measurement G->H

Caption: Workflow for the fabrication and application of a MIP-based impedimetric sensor for TBT detection.

Procedure:

  • Synthesis of TBT-Imprinted Magnetic Nanoparticles (MIP@Fe₃O₄):

    • In a vial, dissolve the TBT template, methacrylic acid (functional monomer), and ethylene glycol dimethacrylate (cross-linker) in a suitable porogen (e.g., methanol).

    • Add the magnetic nanoparticles (Fe₃O₄) to the solution and sonicate to ensure a homogeneous dispersion.

    • Add the initiator (AIBN) and purge the mixture with nitrogen gas to remove oxygen.

    • Induce polymerization by heating the mixture (e.g., at 60°C) for a specified time (e.g., 24 hours).

    • After polymerization, wash the resulting MIP@Fe₃O₄ nanoparticles extensively with a mixture of methanol and acetic acid to remove the TBT template, followed by washing with methanol to remove the acid.

    • Dry the washed MIP@Fe₃O₄ nanoparticles.

  • Sensor Preparation and TBT Measurement:

    • Incubate a known amount of the MIP@Fe₃O₄ nanoparticles with the environmental water sample containing TBT for a specific period to allow for binding.

    • After incubation, use a magnet to separate the MIP@Fe₃O₄ nanoparticles from the sample solution.

    • Resuspend the nanoparticles in a small volume of buffer.

    • Drop-cast a small aliquot of the nanoparticle suspension onto the working electrode of the screen-printed carbon electrode.

    • Place a permanent magnet underneath the working electrode to accumulate the magnetic nanoparticles on the electrode surface.

    • Perform Electrochemical Impedance Spectroscopy (EIS) measurements in a solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻ in PBS).

    • The change in charge transfer resistance (Rct) is correlated with the concentration of TBT in the sample.

Protocol 2: Electrochemical Aptasensor for Tributyltin Detection (Representative Protocol)

This protocol is a representative procedure for the development of a TBT aptasensor, based on established principles for aptasensor fabrication.

Materials and Reagents:

  • Gold Screen-Printed Electrodes (Au-SPEs)

  • Thiol-modified TBT-specific aptamer

  • 6-mercapto-1-hexanol (B159029) (MCH)

  • Tributyltin (TBT) chloride standards

  • Phosphate buffered saline (PBS)

  • Potassium hexacyanoferrate(III)/(II) (redox probe)

  • Ethanol

Experimental Workflow Diagram:

Aptasensor_Workflow A Clean Au-SPE B Immobilize Thiolated Aptamer on Au Surface A->B Self-Assembled Monolayer C Block with MCH B->C Passivation D Incubate with TBT Sample C->D TBT Binding E DPV Measurement in Redox Probe Solution D->E Signal Generation

Caption: General workflow for the fabrication and operation of a TBT electrochemical aptasensor.

Procedure:

  • Electrode Cleaning and Preparation:

    • Clean the gold screen-printed electrode by electrochemical methods (e.g., cycling the potential in sulfuric acid) or by rinsing with ethanol and deionized water.

    • Dry the electrode under a stream of nitrogen.

  • Aptamer Immobilization:

    • Prepare a solution of the thiol-modified TBT-specific aptamer in a suitable buffer (e.g., PBS).

    • Drop-cast the aptamer solution onto the surface of the gold working electrode and incubate in a humid chamber for a sufficient time (e.g., 12-24 hours) to allow for the formation of a self-assembled monolayer.

    • After incubation, gently rinse the electrode with buffer to remove any non-specifically bound aptamers.

  • Surface Passivation:

    • To prevent non-specific binding and to ensure a well-ordered aptamer layer, immerse the electrode in a solution of 6-mercapto-1-hexanol (MCH) for a short period (e.g., 1 hour).

    • Rinse the electrode thoroughly with buffer and deionized water.

  • TBT Detection:

    • Incubate the aptasensor with the environmental sample (or TBT standards) for a specific time to allow for the binding of TBT to the aptamer.

    • After incubation, rinse the electrode to remove any unbound molecules.

    • Perform Differential Pulse Voltammetry (DPV) measurements in a solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻ in PBS).

    • The binding of TBT to the aptamer will cause a change in the DPV peak current, which is proportional to the TBT concentration.

Protocol 3: Adsorptive Stripping Voltammetry (AdSV) for Tributyltin Detection

This protocol outlines a general procedure for the determination of TBT using Square Wave Adsorptive Stripping Voltammetry (SWAdSV).

Materials and Reagents:

  • Screen-Printed Carbon Electrodes (SPCEs) or a glassy carbon electrode

  • Tributyltin (TBT) chloride standards

  • Supporting electrolyte (e.g., Britton-Robinson buffer or acetate (B1210297) buffer)

  • Complexing agent (e.g., tropolone, if required for specific methods)

  • Methanol or other suitable organic solvent

  • Nitrogen gas

Experimental Workflow Diagram:

AdSV_Workflow A Prepare Sample in Supporting Electrolyte B Deoxygenate with N2 A->B C Preconcentration Step (Adsorption at E_acc) B->C D Equilibration C->D E Stripping Step (Potential Scan) D->E F Measure Peak Current E->F

Caption: Logical steps involved in the Adsorptive Stripping Voltammetry (AdSV) analysis of TBT.

Procedure:

  • Sample and Cell Preparation:

    • Place the environmental water sample or a TBT standard solution into the electrochemical cell.

    • Add the supporting electrolyte to the desired concentration.

    • If a complexing agent is used, add it to the solution.

    • Purge the solution with high-purity nitrogen gas for a sufficient time (e.g., 5-10 minutes) to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Preconcentration (Adsorption) Step:

    • Immerse the working electrode (e.g., SPCE) into the solution.

    • Apply a specific accumulation potential (E_acc) to the working electrode for a defined accumulation time (t_acc) while stirring the solution. The optimal E_acc and t_acc need to be determined experimentally.

  • Equilibration Step:

    • Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10-30 seconds).

  • Stripping Step and Measurement:

    • Scan the potential in the positive (anodic) or negative (cathodic) direction using a square wave waveform.

    • Record the resulting voltammogram. The peak current observed during the stripping step is proportional to the concentration of TBT in the sample.

    • For quantification, a calibration curve can be constructed by measuring the peak currents of a series of TBT standards. The standard addition method is recommended for complex sample matrices to compensate for matrix effects.

References

Application Notes and Protocols for Real-Time Monitoring of Einecs 258-578-7 (Tributyltin Compounds)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The toxicity of TBT is linked to its ability to disrupt endocrine systems.[1] It has been shown to interfere with the conversion of androgens to estrogens by inhibiting the cytochrome P450 enzyme, leading to masculinization in female marine snails, a phenomenon known as imposex.[1] Furthermore, TBT can induce oxidative stress in neuronal cells by reducing estrogen levels and impairing the Akt signaling pathway.[2] Given their potential for bioaccumulation and biomagnification within the food chain, real-time monitoring of TBT compounds is crucial for environmental protection and human health risk assessment.[1][3]

These application notes provide detailed protocols for the development of three distinct types of biosensors for the real-time monitoring of TBT compounds: a whole-cell biosensor, an enzyme-based electrochemical biosensor, and an aptamer-based optical biosensor.

Whole-Cell Bioluminescent Biosensor

This protocol describes the development of a whole-cell biosensor utilizing genetically engineered bacteria that produce a bioluminescent signal in the presence of tributyltin.

Principle

The biosensor is based on an Escherichia coli strain engineered to carry a specific promoter that is activated by TBT, coupled with a reporter gene cassette (e.g., luxAB) that encodes for luciferase. Upon exposure to TBT, the promoter is induced, leading to the expression of luciferase and the subsequent emission of light, which can be quantified to determine the TBT concentration.

Experimental Protocol

1. Bacterial Strain and Culture Conditions:

  • Bacterial Strain: Escherichia coli strain TBT3 (Ec::luxAB TBT3), which specifically detects organotin compounds like tributyltin and dibutyltin.[2][4]
  • Culture Medium: Synthetic glucose medium for optimal detection limits or Luria-Bertani (LB) medium for general cultivation.[4]
  • Growth Conditions: Cultivate the bacterial cells in a minibioreactor with controlled temperature, pH, and oxygenation to maintain a stable and reproducible environment.[4] Aim for a high growth rate (e.g., 0.9 h⁻¹) for maximum bioluminescence.[4]

2. Immobilization of Bacterial Cells:

  • Immobilize the bacterial cells on a disposable card or within a matrix like agarose (B213101) or calcium alginate for stability and ease of use.[4][5] This allows for the development of portable biosensor devices.[5][6]

3. Real-Time Monitoring Assay:

  • Introduce the sample containing the suspected TBT compound into the bioreactor or onto the disposable card with immobilized bacteria.
  • For the luxAB system, continuously supply a long-chain aldehyde, such as decanal, to the reaction mixture to facilitate the bioluminescent reaction.[4]
  • Monitor the bioluminescence signal in real-time using a luminometer or a specialized optical biosensor device.[4][6]
  • Correlate the intensity of the bioluminescent signal to the concentration of TBT using a pre-established calibration curve.

Quantitative Data Summary
ParameterValueReference
Detection Limit (Synthetic Medium) 0.02 µM[4]
Detection Limit (LB Medium) 1.5 µM[4]
Detection Limit (with accumulation) 1 nM[2]
Response Time Approximately 1 hour[4]

Experimental Workflow

WholeCellWorkflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Culture Bacterial Culture (E. coli TBT3) Immobilization Cell Immobilization (Disposable Card) Culture->Immobilization Sample Sample Introduction Immobilization->Sample Incubation Incubation Sample->Incubation Decanal Decanal Addition Decanal->Incubation Measurement Bioluminescence Measurement Incubation->Measurement Analysis Data Analysis Measurement->Analysis EnzymeInhibition cluster_normal Normal Condition cluster_inhibition With TBT AChE Acetylcholinesterase (AChE) Product Thiocholine (Electroactive) AChE->Product Substrate Acetylthiocholine Substrate->AChE Measurement Signal Product->Measurement Electrochemical Signal TBT Tributyltin (TBT) Inhibited_AChE Inhibited AChE TBT->Inhibited_AChE No_Product Reduced Signal Inhibited_AChE->No_Product Reduced/No Product AChE_Inhibit AChE AptamerMechanism cluster_no_tbt No TBT cluster_with_tbt With TBT Aptamer_Quenched Aptamer (Quenched) Fluorophore_Q F Quencher_Q Q Aptamer_Active Aptamer-TBT Complex Aptamer_Quenched->Aptamer_Active + TBT Low_Fluorescence Low_Fluorescence Aptamer_Quenched->Low_Fluorescence Low Fluorescence Fluorophore_A F Quencher_A Q TBT TBT High_Fluorescence High_Fluorescence Aptamer_Active->High_Fluorescence High Fluorescence

References

Troubleshooting & Optimization

Technical Support Center: Recovery of Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate from soil samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate from soil.

Issue 1: Low Recovery of the Target Analyte

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Extraction from Soil Matrix - Optimize Solvent System: Due to the large non-polar octadecenoate chain, a non-polar solvent or a mixture of polar and non-polar solvents is recommended. Consider sequential extractions, starting with a polar solvent to remove water and polar interferences, followed by a non-polar solvent to extract the target analyte[1][2]. Methanol (B129727)/chloroform or acetonitrile/chloroform mixtures can be effective[1][2].- Increase Extraction Efficiency: Employ techniques like Accelerated Solvent Extraction (ASE) which uses elevated temperatures and pressures to improve extraction efficiency[3]. Optimal conditions for similar compounds have been found to be 100°C with a solvent mixture of 1 M sodium acetate (B1210297) and 1 M acetic acid in methanol (1:1)[3].- Address Strong Analyte-Matrix Interactions: The presence of organic matter in soil can lead to strong adsorption of the analyte. The addition of a chelating agent like tropolone (B20159) to the extraction solvent can help to break these interactions and improve the recovery of organotin compounds[4].
Analyte Degradation during Extraction - Control Temperature: While elevated temperatures in ASE can improve extraction, they might also lead to the degradation of the thermally labile ester bond. It is crucial to optimize the extraction temperature to maximize recovery without causing degradation.- Use of Acidic Modifiers: Acetic acid is often used to improve the extraction of organotin compounds. However, strong acids like HCl have been shown to potentially cause degradation of some organotin species[5].
Losses during Sample Cleanup - Select Appropriate SPE Sorbent: For a non-polar compound like tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate, a normal-phase SPE sorbent like silica (B1680970) or alumina, or a non-polar sorbent like C18 can be used for cleanup. Elution profiles should be carefully determined to ensure the analyte is not lost during this step[6].- Minimize Evaporation Steps: During solvent evaporation to concentrate the sample, losses of the analyte can occur. Use a gentle stream of nitrogen and avoid complete dryness.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Active Sites in the GC System - Inlet Contamination: The inlet liner is a common source of active sites. Regular replacement of the liner and septum is crucial[7].- Column Activity: The analytical column can develop active sites over time. Trimming a small portion (5-10 cm) from the inlet side of the column can help. If the problem persists, the column may need to be replaced[7].
Improper GC Method Parameters - Inlet Temperature: An inlet temperature that is too low can cause peak tailing. For high molecular weight compounds, a higher inlet temperature (e.g., 250-280°C) is often necessary[8].- Solvent-Phase Polarity Mismatch: A mismatch between the polarity of the injection solvent and the stationary phase can lead to peak distortion. Ensure the solvent is compatible with the column phase[7].
Column Overload - Reduce Injection Volume or Concentration: Injecting too much sample can lead to broad, fronting peaks. Dilute the sample or reduce the injection volume.

Issue 3: Low Sensitivity in Mass Spectrometry Detection

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Ionization - Optimize MS Source Parameters: The ion source temperature and electron energy in the mass spectrometer should be optimized for the target analyte to ensure efficient ionization.
Matrix Effects - Enhance Cleanup: Co-eluting matrix components can suppress the ionization of the target analyte. Improve the sample cleanup procedure using SPE or other techniques to remove interfering compounds[6].- Use Matrix-Matched Standards: Prepare calibration standards in a blank soil extract that has been through the entire sample preparation process to compensate for matrix effects.
Leaks in the GC-MS System - Check for Leaks: Leaks in the GC inlet or at the MS interface can significantly reduce sensitivity. Use an electronic leak detector to check all fittings and connections[8].

Frequently Asked Questions (FAQs)

Q1: What is the best extraction solvent for tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate from soil?

A1: Given the non-polar nature of the large octadecenoate ester chain, a non-polar solvent or a mixture of polar and non-polar solvents is recommended. A sequential extraction using a polar solvent like methanol followed by a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can be effective. Alternatively, a mixture like diethyl ether:hexane (80:20) with the addition of a chelating agent like tropolone has been shown to be effective for tributyltin compounds[4]. For this specific high molecular weight ester, a solvent system with good solubility for both the tributyltin moiety and the long organic chain is crucial.

Q2: Is derivatization necessary for the analysis of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate by GC-MS?

A2: While the ester itself is volatile, derivatization of the tributyltin moiety to a tetraalkyltin, for example by ethylation with sodium tetraethylborate (NaBEt4), is a common practice in organotin analysis[4]. This can improve chromatographic performance and sensitivity. However, direct analysis of some organotin compounds without derivatization is also possible with certain GC-MS systems[9]. For a high molecular weight compound, direct analysis might be challenging due to potential thermal degradation in the GC inlet.

Q3: How does soil organic matter content affect the recovery of the analyte?

A3: Soil organic matter can strongly bind to organotin compounds, reducing their extraction efficiency[10]. For soils with high organic matter content, more rigorous extraction conditions, such as the use of chelating agents like tropolone and higher extraction temperatures (with caution against degradation), may be necessary to achieve good recovery.

Q4: What are the expected degradation products of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate in soil?

A4: The primary degradation pathway for tributyltin (TBT) compounds in the environment involves the sequential loss of butyl groups, leading to the formation of dibutyltin (B87310) (DBT) and then monobutyltin (B1198712) (MBT) species[5]. The ester linkage may also be susceptible to hydrolysis, which would yield tributyltin hydroxide (B78521) and (Z,7R)-7-hydroxyoctadec-9-enoic acid.

Data Presentation

Table 1: Recovery of Tributyltin (TBT) from Soil using Different Extraction Methods

Extraction MethodSoil TypeSolvent SystemRecovery (%)Reference
ShakingSedimentDiethyl ether:hexane (80:20) with 0.2% tropolone75-125[4]
Accelerated Solvent Extraction (ASE)Lake Sediment1M Sodium Acetate and 1M Acetic Acid in Methanol (1:1) at 100°C87-105[3]
Microwave-Assisted ExtractionSoilDichloromethane and Acetone94.4 - 114.6[11]
Liquid-Solid Extraction (LSE)-Ethyl AcetateAssumed 100% for calibration[12]

Note: The recovery of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate may differ from TBT due to its different chemical structure.

Experimental Protocols

Protocol 1: Solvent Extraction with Tropolone followed by GC-MS Analysis

This protocol is adapted from established methods for tributyltin analysis in soil[4].

  • Sample Preparation: Weigh 10-15 g of wet soil into a 60 mL vial.

  • Spiking: Add an appropriate internal standard, such as deuterated tributyltin (TBT-d27).

  • Extraction:

    • Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% w/v aqueous NaCl.

    • Add 5 mL of 80:20 diethyl ether:hexane containing 0.2% tropolone.

    • Cap the vial and shake on a mechanical shaker for 1 hour.

    • Transfer the organic layer to a 15 mL test tube.

    • Repeat the extraction with another 5 mL of the tropolone-containing solvent mixture.

    • Combine the organic layers.

  • Derivatization (Ethylation):

    • Concentrate the combined extract to 2 mL.

    • Add 1 mL of 1% sodium tetraethylborate (STEB) in methanol and vortex.

    • Add another 0.5 mL of 1% STEB in methanol and shake.

    • Add 2 mL of 2M KOH and 5 mL of 20:80 diethyl ether:hexane and shake for 1 minute.

    • Allow the layers to separate and transfer the organic layer to a clean test tube.

    • Repeat the extraction with a second aliquot of 20:80 diethyl ether:hexane.

    • Combine the organic layers and concentrate to 2 mL.

  • Cleanup:

    • Prepare a silica gel column.

    • Transfer the concentrated extract onto the column.

    • Elute with 50 mL of hexane and collect the eluate.

    • Concentrate the eluate to a final volume of 1 mL for GC-MS analysis.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_cleanup_analysis Cleanup & Analysis soil_sample 1. Soil Sample (10-15g) spike 2. Spike with Internal Standard soil_sample->spike add_reagents 3. Add Acetic Acid, Buffer, NaCl spike->add_reagents add_solvent 4. Add Diethyl Ether:Hexane with Tropolone add_reagents->add_solvent shake 5. Shake for 1 hour add_solvent->shake separate_layers 6. Separate Organic Layer shake->separate_layers concentrate1 7. Concentrate Extract separate_layers->concentrate1 add_steb 8. Add Sodium Tetraethylborate (STEB) concentrate1->add_steb extract_derivatives 9. Extract Ethylated Derivatives add_steb->extract_derivatives silica_cleanup 10. Silica Gel Cleanup extract_derivatives->silica_cleanup concentrate2 11. Concentrate for Analysis silica_cleanup->concentrate2 gcms_analysis 12. GC-MS Analysis concentrate2->gcms_analysis

Caption: Experimental workflow for the extraction and analysis of tributylstannyl esters from soil.

Degradation_Pathway TBT_Ester Tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate (TBT-Ester) DBT_Ester Dibutylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate (DBT-Ester) TBT_Ester->DBT_Ester Debutylation TBT_Hydrolysis Tributyltin Hydroxide + (Z,7R)-7-hydroxyoctadec-9-enoic acid TBT_Ester->TBT_Hydrolysis Hydrolysis MBT_Ester Monobutylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate (MBT-Ester) DBT_Ester->MBT_Ester Debutylation Inorganic_Sn Inorganic Tin MBT_Ester->Inorganic_Sn Degradation

Caption: Proposed degradation pathway of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate in soil.

References

Technical Support Center: Ultra-Trace Analysis of Tributyltin Compounds (Einecs 258-578-7)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the ultra-trace analysis of Einecs 258-578-7, a tributyltin compound with the IUPAC name tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is ultra-trace analysis important?

This compound is the European Inventory of Existing Commercial Chemical Substances number for the chemical tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate. It belongs to the family of tributyltin (TBT) compounds. These organotin compounds are known for their high toxicity to aquatic life and can bioaccumulate.[1][2][3] Ultra-trace analysis, often at nanogram per liter (ng/L) or even picogram per gram (pg/g) levels, is crucial for monitoring environmental contamination and ensuring regulatory compliance.[2][4]

Q2: What are the primary sources of contamination in tributyltin analysis?

Contamination can arise from various sources, and due to the low detection limits required, even minor sources can significantly impact results. Common sources include:

  • Reagents: Solvents, acids, and derivatizing agents (e.g., Grignard reagents) can contain trace levels of organotins.[1][5]

  • Labware: Glassware that has not been rigorously cleaned can be a major source of contamination. Plastics, especially PVC, should be avoided as they may contain organotin stabilizers.[5]

  • Sample Containers: Adsorption of tributyltin compounds onto container walls, including Teflon, polyethylene, and silanized glass, can lead to inaccurate measurements.[6]

  • Laboratory Environment: Dust and aerosols in the laboratory can introduce contaminants.

Q3: What type of labware is recommended for ultra-trace TBT analysis?

For ultra-trace analysis of organotins, it is crucial to select appropriate labware and ensure its cleanliness. While glass is common, it requires meticulous cleaning. For highly sensitive analyses, fluoropolymer labware, such as PFA (perfluoroalkoxy), is often recommended due to its low levels of impurities and chemical inertness. It is essential to avoid any labware made of PVC, as dibutyltin (B87310) is a common stabilizer in its production.[5]

Q4: How can I effectively clean my labware for TBT analysis?

A multi-step cleaning process is recommended. This can include:

  • Rinsing with detergents and high-purity water.[6]

  • Acid washing with high-purity nitric acid.

  • For glassware, glowing at high temperatures can be effective.[6]

  • A final rinse with ultra-pure water is essential.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Blank Levels Contaminated reagents (solvents, derivatizing agents).Analyze a blank sample before processing environmental samples to test reagents.[5] Use high-purity, trace-metal grade reagents.
Incompletely cleaned glassware.Implement a rigorous glassware cleaning protocol (see FAQ Q4).
Contamination from PVC materials in the lab.Remove all PVC-containing materials from the sample preparation area.[5]
Poor Reproducibility Adsorption of TBT to container surfaces.Consider using extraction reagents to recover TBT from container walls.[6] Choose appropriate container materials and pre-condition them.
Inconsistent sample preparation.Follow a standardized and validated sample preparation protocol.
Carryover from a previous high-concentration sample.After analyzing a high-concentration sample, run one or more laboratory reagent blanks to check for carryover.[7]
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the extraction method (e.g., pH, solvent choice, extraction time). For water samples, adjusting the pH to 4.5 can optimize extraction.[7]
Degradation of the analyte during sample preparation or storage.Store samples at 4°C and analyze as soon as possible, ideally within 2 days for aqueous samples.[7]
Incomplete derivatization.Ensure the derivatizing reagent is fresh and the reaction conditions (e.g., time, pH) are optimal.
Ghost Peaks in Chromatogram Contamination in the GC system (inlet, column).Bake out the column. Check for contamination in the carrier gas and gas lines.[8]
Septum bleed.Use a high-quality, pre-conditioned septum rated for your method's temperatures.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the ultra-trace analysis of tributyltin.

Table 1: Method Detection and Quantification Limits for Tributyltin

Analytical MethodMatrixDetection Limit (MDL)Limit of Quantification (LOQ)Reference
GC-ECD with LSEWater6.7 ng/L (as TBT)-[7]
GC-MS/MS with Isotope DilutionWater-0.0426 ng/L (as TBT)[4]
GC-NICI-MSSeawater20 pg/mL (TBT bromide)-[10]
GC-MS/MSWater-0.049 - 0.055 ng/L[11]

Table 2: Regulatory and Environmental Quality Standards for Tributyltin

Regulatory Body/DirectiveMatrixStandard
EU Water Framework DirectiveSurface WaterAnnual Average Environmental Quality Standard (AA-EQS): 0.2 ng/L
EU Water Framework DirectiveSurface WaterMaximum Allowable Concentration (MAC-EQS): 1.5 ng/L
Italian Law (transposing EU WFD)SedimentAA-EQS: 5 µg/kg

Experimental Protocols

Protocol 1: Determination of Tributyltin in Water by Liquid-Solid Extraction (LSE) and GC-ECD

This protocol is based on EPA Method 282.3 and is suitable for the determination of tributyltin chloride in marine and fresh waters.[7]

1. Sample Preparation: a. Collect a 100 mL water sample in a pre-cleaned glass container. b. If immediate analysis is not possible, adjust the sample pH to 4.5 and store at 4°C for a maximum of 2 days.[7] c. Add an internal standard (e.g., tripentyltin chloride) to the sample.

2. Liquid-Solid Extraction (LSE): a. Use a commercially available LSE cartridge. b. Condition the cartridge according to the manufacturer's instructions. c. Pass the water sample through the cartridge. d. Elute the trapped analytes with an appropriate solvent, such as acidified ethyl acetate.

3. Sample Concentration and Analysis: a. Concentrate the eluate to a final volume of 0.5 mL.[7] b. Analyze the extract using a gas chromatograph equipped with an electron capture detector (GC-ECD).

Protocol 2: Ultra-Trace Determination of Tributyltin in Water by Isotope Dilution and GC-MS/MS

This protocol is a highly sensitive method for determining TBT at sub-ng/L levels.[4]

1. Sample Preparation and Isotope Spiking: a. Collect a 250 mL water sample. b. Spike the sample with a known amount of an isotopically labeled TBT standard (e.g., ¹¹⁹Sn-enriched TBT).

2. Extraction and Derivatization: a. Perform a liquid-liquid extraction of the sample. b. Derivatize the TBT to a volatile species suitable for GC analysis.

3. Sample Concentration and Analysis: a. Concentrate the organic extract to a final volume of 30 µL.[4] b. Inject a large volume (e.g., 25 µL) into the GC-MS/MS system using a Programmed Temperature Vaporization (PTV) inlet.[4] c. Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup_concentration Clean-up & Concentration cluster_analysis Analysis Sample_Collection 1. Sample Collection (Water/Sediment) Spiking 2. Internal Standard/ Isotope Spike Sample_Collection->Spiking Extraction 3. Extraction (LLE/SPE) Spiking->Extraction Derivatization 4. Derivatization Extraction->Derivatization Clean_up 5. Clean-up Derivatization->Clean_up Concentration 6. Concentration Clean_up->Concentration GC_MS_Analysis 7. GC-MS/MS Analysis Concentration->GC_MS_Analysis

Caption: General experimental workflow for tributyltin analysis.

contamination_troubleshooting cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions High_Blank High Blank Signal Analyze_Reagent_Blank Analyze Reagent Blank High_Blank->Analyze_Reagent_Blank Inspect_Labware Inspect Labware Cleaning High_Blank->Inspect_Labware Check_Environment Check Lab Environment High_Blank->Check_Environment Use_High_Purity_Reagents Use High-Purity Reagents Analyze_Reagent_Blank->Use_High_Purity_Reagents Improve_Cleaning_Protocol Improve Cleaning Protocol Inspect_Labware->Improve_Cleaning_Protocol Isolate_from_PVC Isolate from PVC Sources Check_Environment->Isolate_from_PVC

Caption: Troubleshooting logic for high blank signals.

References

troubleshooting peak tailing in gas chromatography of organotin compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of organotin compounds, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing organotin compounds by GC?

Peak tailing in the GC analysis of organotin compounds can be attributed to several factors, broadly categorized as chemical interactions and physical or mechanical issues within the GC system.[1][2][3]

  • Chemical Interactions (Active Sites): Organotin compounds, particularly polar species like mono- and di-substituted organotins, can interact with active sites in the GC system.[3][4][5] These active sites are often exposed silanol (B1196071) groups on the surfaces of the inlet liner, the column, or fittings.[3][5] Such secondary interactions can lead to delayed elution for a portion of the analyte molecules, resulting in a tailing peak.[3][5]

  • Physical and Mechanical Issues: Disruptions in the carrier gas flow path are a common cause of peak tailing for all analytes in a chromatogram.[1][2][3] These disruptions can arise from:

    • Improper column installation (incorrect height in the inlet or detector).[3][6][7]

    • A poorly cut column, leaving a jagged or uneven surface.[3][7]

    • Contamination in the inlet liner or at the head of the column.[6][8][9]

    • Leaks in the system.[8]

  • Incomplete Derivatization: For many organotin compounds, a derivatization step is necessary to increase their volatility for GC analysis.[10][11] Incomplete or inefficient derivatization can lead to the presence of more polar, underivatized or partially derivatized compounds, which are prone to tailing.

Q2: Why is derivatization necessary for the analysis of many organotin compounds?

Most organotin compounds, especially the more polar mono-, di-, and tri-substituted forms, are not sufficiently volatile for direct analysis by gas chromatography.[4][12] Derivatization is a chemical process that converts these polar compounds into more volatile and thermally stable forms suitable for GC separation.[10][11][12] Common derivatization techniques include alkylation with Grignard reagents or sodium tetraethylborate (NaBEt4).[10]

Q3: Can the choice of derivatization agent affect peak shape?

Yes, the choice of derivatization agent and the efficiency of the reaction are critical. Incomplete derivatization can lead to a mixture of compounds with varying polarities, where the more polar, underivatized species are likely to exhibit peak tailing. Grignard reagents are widely used and allow for the formation of very stable tetra-alkyltin derivatives that are well-suited for GC separation.

Q4: How does contamination in the GC inlet lead to peak tailing?

The GC inlet is a high-temperature environment where non-volatile components of the sample matrix can accumulate.[9][13] This residue can create active sites that interact with polar analytes like organotin compounds, causing adsorption and subsequent slow release, which manifests as peak tailing.[2][13] Septum particles can also accumulate in the liner and contribute to this problem.[13]

Troubleshooting Guide for Peak Tailing

This guide will walk you through a systematic approach to diagnosing and resolving peak tailing issues in your organotin analysis.

Step 1: Initial Assessment - Which peaks are tailing?

  • Question: Are all peaks in the chromatogram tailing, or only specific organotin compounds?

  • Answer and Action:

    • All Peaks Tailing: This typically points to a physical or mechanical issue in the flow path.[1][3] Proceed to Step 2: Inspect the GC Flow Path .

    • Only Specific Peaks Tailing: This suggests a chemical interaction between your analytes and active sites in the system.[1][3] Proceed to Step 3: Address Chemical Activity .

Step 2: Inspect the GC Flow Path

  • Question: Have you recently performed inlet maintenance or installed a new column?

  • Answer and Action:

    • Yes: Double-check your work. Ensure the column is installed at the correct depth in both the inlet and the detector, as specified by the instrument manufacturer.[3][6] An incorrect position can create dead volumes, leading to peak tailing.[3] Also, ensure the column cut is clean and at a 90-degree angle.[3][7]

    • No: It's time for routine maintenance. Proceed to the Inlet Maintenance Protocol . Contamination can build up over time, leading to a gradual worsening of peak shape.[9]

Step 3: Address Chemical Activity

  • Question: Are you analyzing highly polar organotin compounds (e.g., monobutyltin, dibutyltin)?

  • Answer and Action: These compounds are particularly susceptible to interactions with active sites.[4]

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.[3][7] Consider using a liner with glass wool, which can help trap non-volatile contaminants and protect the column.[9]

    • Column Conditioning: If the column has been in use for some time, its stationary phase may be degraded at the inlet end. Trim 10-20 cm from the front of the column to remove any contaminated or active sections.[6][7][8]

    • Consider an Inert Flow Path: For trace-level analysis of active compounds, using an inert-coated column and inlet system can significantly reduce peak tailing.

Step 4: Review Your Derivatization and Sample Preparation

  • Question: Is your derivatization procedure optimized and consistently applied?

  • Answer and Action: Low derivatization yields can result in the presence of underivatized, polar organotins that will tail. Review your derivatization protocol, ensuring correct reagent concentrations, reaction times, and conditions. If using Grignard reagents, ensure your solvents are anhydrous, as these reagents react violently with water.[10]

Data Presentation

Table 1: Common Derivatization Reagents for Organotin Analysis

Derivatization ReagentCommon AbbreviationTarget AnalytesAdvantagesDisadvantages
Pentylmagnesium BromideC5MgBrMethyl-, Butyl-, and PhenyltinsHigh derivatization yields and reproducibility.[14]Requires anhydrous conditions; excess reagent must be quenched.[10]
Sodium TetraethylborateNaBEt4Aqueous samples containing organotinsCan be performed directly in aqueous solutions, simplifying the procedure.[11]Unstable in the presence of strong acids.
Sodium BorohydrideNaBH4OrganotinsCan be used in aqueous solutions.May have lower derivatization yields for some compounds compared to Grignard reagents.[10]

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol outlines the basic steps for cleaning the GC inlet to remove sources of contamination that can cause peak tailing.

  • Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off the carrier gas flow at the instrument (do not turn off the gas source).

  • Remove the Column: Once the inlet is cool, carefully remove the column nut and ferrule from the inlet.

  • Disassemble the Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Inspect and Clean/Replace:

    • Liner: Discard the old liner and replace it with a new, deactivated liner of the same type.

    • O-ring: Replace the O-ring if it appears brittle or deformed.

    • Septum: Always use a fresh septum.

    • Inlet Seal: Inspect the inlet seal (gold seal) and replace it if it appears dirty or scratched.

  • Reassemble: Reinstall the components in the reverse order of removal.

  • Reinstall Column: Trim 5-10 cm from the front of the column, make a clean, square cut, and reinstall it in the inlet to the manufacturer's recommended depth.

  • Leak Check: Restore gas flow and perform a leak check on all fittings.

  • Conditioning: Heat the inlet to its setpoint and allow the system to equilibrate before running samples.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed assessment Assess Scope: All peaks or specific peaks tailing? start->assessment all_tail All Peaks Tailing assessment->all_tail All Peaks specific_tail Specific Peaks Tailing assessment->specific_tail Specific Peaks flow_path Indicates Flow Path Issue all_tail->flow_path chem_activity Indicates Chemical Activity specific_tail->chem_activity check_install Check Column Installation (Depth, Cut Quality) flow_path->check_install use_inert Use Deactivated Liner and/or Trim Column chem_activity->use_inert inlet_maint Perform Inlet Maintenance (Replace Liner, Septum, Seal) check_install->inlet_maint If problem persists solution Problem Resolved inlet_maint->solution review_deriv Review Derivatization Protocol use_inert->review_deriv If problem persists review_deriv->solution

Caption: A workflow for troubleshooting peak tailing in GC.

Derivatization_Process cluster_0 Sample Preparation cluster_1 GC Analysis polar_ot Polar Organotin Compound (e.g., R3SnX, R2SnX2) reaction Chemical Reaction polar_ot->reaction reagent Derivatization Reagent (e.g., Grignard, NaBEt4) reagent->reaction volatile_ot Volatile Tetra-alkyltin (GC-amenable) reaction->volatile_ot Forms stable derivative gc_system GC Injection & Separation volatile_ot->gc_system chromatogram Symmetrical Peak gc_system->chromatogram

References

Technical Support Center: Optimizing Tributyltin (TBT) Derivatization for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization yield for tributyltin (TBT) analysis by Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for TBT analysis by GC?

A1: Organotin compounds like tributyltin are often ionic and have low volatility, making them unsuitable for direct analysis by gas chromatography.[1] Derivatization converts them into more volatile and thermally stable forms, allowing for effective separation and detection by GC.[1][2]

Q2: What are the most common derivatization methods for TBT analysis?

A2: The most common methods are alkylation using a Grignard reagent (e.g., ethylmagnesium bromide or pentylmagnesium bromide) and ethylation using sodium tetraethylborate (NaBEt₄).[3] Hydride generation is another method, but it can be prone to lower yields and interferences.

Q3: Which derivatization method generally provides higher yields?

A3: Several studies suggest that derivatization with a Grignard reagent often results in higher recoveries compared to ethylation with sodium tetraethylborate (NaBEt₄), especially in complex matrices like sediment and biota. However, NaBEt₄ offers the advantage of in-situ derivatization for aqueous samples, which simplifies the analytical procedure.

Q4: What are common causes of low derivatization yield?

A4: Low derivatization yield can be caused by several factors, including:

  • Reagent Quality: Degradation of the derivatizing agent (Grignard reagents are sensitive to moisture and air, and NaBEt₄ solutions should be freshly prepared).[3]

  • Reaction Conditions: Suboptimal pH, reaction time, or temperature.

  • Matrix Effects: Co-extracted substances from the sample matrix can interfere with the derivatization reaction.[4]

  • Analyte Loss: Loss of derivatized analytes during extraction or solvent evaporation steps.

  • Improper Sample Preparation: Incomplete extraction of TBT from the sample matrix.

Q5: How can I minimize contamination during TBT analysis?

A5: Given the low detection limits often required, preventing contamination is critical. Key sources of contamination include incompletely cleaned glassware and contaminated reagents. Polyvinylchloride (PVC) materials should be avoided as they can contain organotin stabilizers. It is recommended to bake glassware in a muffle furnace to remove residual traces of butyltins.

Troubleshooting Guide: Low Derivatization Yield

This guide provides a systematic approach to troubleshooting low derivatization yields in TBT analysis.

Diagram: Troubleshooting Workflow for Low Derivatization Yield

TroubleshootingWorkflow Start Low or No TBT Peak Detected Check_Reagents Verify Reagent Quality and Preparation Start->Check_Reagents Reagent_OK Reagents are Fresh and Properly Prepared? Check_Reagents->Reagent_OK Check_Conditions Evaluate Reaction Conditions (pH, Time, Temperature) Conditions_OK Conditions are Optimal? Check_Conditions->Conditions_OK Investigate_Matrix Assess Potential Matrix Effects Matrix_Effect_Present Matrix Effect Suspected? Investigate_Matrix->Matrix_Effect_Present Review_Procedure Review Sample Preparation and Handling Procedure_OK Procedure Followed Correctly? Review_Procedure->Procedure_OK Reagent_OK->Check_Conditions Yes Prepare_New_Reagents Prepare Fresh Reagents Reagent_OK->Prepare_New_Reagents No Conditions_OK->Investigate_Matrix Yes Optimize_Conditions Optimize Reaction Parameters Conditions_OK->Optimize_Conditions No Matrix_Effect_Present->Review_Procedure No Matrix_Mitigation Implement Matrix Mitigation Strategy (e.g., Standard Addition, Cleanup) Matrix_Effect_Present->Matrix_Mitigation Yes Refine_Procedure Refine Extraction and Handling Steps Procedure_OK->Refine_Procedure No Consult_Expert Consult Senior Analyst or Technical Support Procedure_OK->Consult_Expert Yes Prepare_New_Reagents->Check_Reagents Resolved Problem Resolved Prepare_New_Reagents->Resolved Optimize_Conditions->Check_Conditions Optimize_Conditions->Resolved Matrix_Mitigation->Resolved Refine_Procedure->Review_Procedure Refine_Procedure->Resolved ExperimentalWorkflow Start Sample Collection Extraction Extraction of Organotins (e.g., with Tropolone) Start->Extraction Derivatization Derivatization Extraction->Derivatization Grignard Grignard Reagent (e.g., Pentylmagnesium Bromide) Derivatization->Grignard NaBEt4 Sodium Tetraethylborate (NaBEt₄) Derivatization->NaBEt4 Cleanup Cleanup (Optional) (e.g., SPE with Florisil) Grignard->Cleanup NaBEt4->Cleanup Analysis GC Analysis (e.g., GC-MS) Cleanup->Analysis End Data Analysis Analysis->End

References

addressing interferences from other organometallic compounds in tributyltin analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tributyltin (TBT) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to interferences from other organometallic compounds during TBT analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interferences encountered in TBT analysis?

A1: Interferences in TBT analysis can be broadly categorized into two types:

  • Matrix Interferences: These arise from the sample matrix itself, such as sediments, biological tissues, or water.[1] Complex matrices can contain a variety of compounds that may co-elute with TBT or suppress/enhance the analytical signal.

  • Spectral Interferences: These are specific to the detection method.

    • In Gas Chromatography-Mass Spectrometry (GC-MS): This often manifests as co-elution, where other compounds have similar retention times to TBT, leading to overlapping chromatographic peaks.[2][3]

    • In Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This can be due to isobaric interferences, where isotopes of different elements have the same mass-to-charge ratio, or polyatomic interferences, where ions formed in the plasma have the same mass as the target tin isotopes.[4][5]

Q2: Which organometallic compounds are known to interfere with TBT analysis?

A2: The most common organometallic interferences are other organotin compounds, such as dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and triphenyltin (B1233371) (TPhT), which are often present in environmental samples alongside TBT.[6][7] While less common, other organometallic compounds like those of lead and mercury can also be present in environmental samples and may co-elute with TBT if not chromatographically resolved.[8]

Q3: How does derivatization help in TBT analysis, and can it introduce interferences?

A3: Due to their low volatility, organotin compounds like TBT require a derivatization step to be analyzed by GC.[6][9] This process converts the ionic organotins into more volatile, less polar compounds. Common derivatizing agents include sodium tetraethylborate (NaBEt4) and Grignard reagents.[9] While essential, the derivatization process itself or by-products from the reaction can potentially introduce interferences if not performed correctly.

Q4: What is the purpose of using an internal standard in TBT analysis?

A4: An internal standard, such as deuterated TBT (TBT-d27) or tripropyltin (B15187550) (TPrT), is a compound with similar chemical properties to TBT that is added to the sample in a known quantity before sample preparation.[10][11] It helps to correct for the loss of analyte during sample extraction and cleanup, as well as for variations in instrument response, thereby improving the accuracy and precision of the analysis.[12]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks in GC-MS Analysis

Symptoms:

  • Broad or tailing peaks for TBT.

  • Shoulders on the TBT peak, indicating an overlapping compound.[2]

  • Inconsistent retention times for TBT.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Chromatographic Separation Optimize the GC temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.
Column Overload Reduce the injection volume or dilute the sample.[1]
Active Sites in the GC Inlet or Column Clean or replace the GC liner. If the problem persists, the column may need to be replaced.[13]
Co-eluting Matrix Components Implement a sample cleanup step using silica (B1680970) gel chromatography to remove interfering compounds.[10]
Issue 2: Inaccurate Quantification and Low Recovery of TBT

Symptoms:

  • Consistently low or high TBT concentrations compared to expected values.

  • Poor reproducibility of results.

Possible Causes and Solutions:

Possible Cause Solution
Matrix Effects (Ion Suppression or Enhancement) Prepare calibration standards in a matrix that matches the sample matrix as closely as possible. Alternatively, use the standard addition method for calibration.
Incomplete Extraction of TBT Ensure the sample is adequately homogenized. Use a complexing agent like tropolone (B20159) to improve the extraction efficiency of organotins from the sample matrix.[7][10]
Loss of Analyte During Sample Preparation Use an isotope-labeled internal standard (e.g., ¹¹⁹Sn-enriched TBT) and an isotope dilution mass spectrometry (IDMS) approach for quantification.[14] This can correct for analyte loss at various stages.
Degradation of TBT Store standards and samples at low temperatures and in the dark to prevent degradation. Prepare fresh working standards daily.
Issue 3: Suspected Isobaric or Polyatomic Interference in ICP-MS Analysis

Symptoms:

  • Elevated background signal at the m/z of the monitored tin isotope.

  • Inaccurate results that are not resolved by addressing matrix effects.

Possible Causes and Solutions:

Possible Cause Solution
Isobaric Interference Select an alternative tin isotope for quantification that is free from known isobaric interferences. For example, ¹¹⁸Sn is often chosen for its high abundance and lack of isobaric overlap.[4]
Polyatomic Interference Use a collision/reaction cell in the ICP-MS system to remove polyatomic interferences. For example, using a reactive gas can neutralize interfering species.[5][15]
High Salt Content in the Sample Dilute the sample to reduce the concentration of matrix components that can form polyatomic ions. For highly saline samples, a desalting step during sample preparation may be necessary.[16]

Quantitative Data Presentation

Table 1: Recovery of Tributyltin in Spiked Samples Using Different Analytical Methods and Matrices

Matrix Analytical Method Derivatization/Extraction Average Recovery (%) Relative Standard Deviation (RSD) (%)
BeverageGC-MS/MSEthylation with NaBEt4, Liquid-Liquid Extraction117.97.8
BeverageGC-MS/MSEthylation with NaBEt4, Liquid-Liquid Extraction112.18.9
SedimentGC-MSEthylation with Sodium Tetraethyl Borate, Solvent Extraction with Tropolone75-125 (Accuracy Requirement)<20 (Precision Requirement)
Mussel TissueGC-MSEthylation with Sodium Tetraethyl Borate, Solvent Extraction with Tropolone60-130 (Accuracy Requirement)<30 (Precision Requirement)

Data synthesized from multiple sources for illustrative purposes.[10][17]

Experimental Protocols

Protocol 1: Extraction and Cleanup of TBT from Sediment Samples for GC-MS Analysis

This protocol is based on methods described for the analysis of organotins in solid matrices.[10]

  • Sample Preparation: Accurately weigh 10-15 g of wet sediment into a vial.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard, such as TBT-d27.

  • Extraction:

    • Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate (B1210297) buffer (pH 4.5), and 5 mL of 30% (w/v) aqueous NaCl solution.

    • Add 5 mL of an 80:20 diethyl ether:hexane (B92381) solution containing 0.2% tropolone.

    • Cap the vial and shake for 1 hour on a mechanical shaker.

    • Collect the organic layer.

    • Repeat the extraction with another 5 mL of the tropolone-containing solvent mixture.

    • Combine the organic layers.

  • Derivatization (Ethylation):

    • Concentrate the combined extract to approximately 2 mL.

    • Add 1 mL of 1% sodium tetraethylborate (STEB) in methanol (B129727) and vortex.

    • Add an additional 0.5 mL of 1% STEB solution and shake.

  • Cleanup:

    • Prepare a silica gel column.

    • Transfer the derivatized extract onto the column.

    • Elute the column with 50 mL of hexane and collect the eluate.

  • Final Preparation: Concentrate the cleaned extract to a final volume of 2 mL and add a recovery standard before instrumental analysis.

Visualizations

TBT_Analysis_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_derivatize Derivatization cluster_cleanup Cleanup cluster_analysis Analysis Sample Sediment Sample Spike Add Internal Standard (e.g., TBT-d27) Sample->Spike Add_Reagents Add Acetic Acid, Buffer, NaCl, and Tropolone/Solvent Spike->Add_Reagents Shake Mechanical Shaking (1 hour) Add_Reagents->Shake Separate Collect Organic Layer Shake->Separate Concentrate1 Concentrate Extract Separate->Concentrate1 Add_STEB Add Sodium Tetraethylborate (STEB) Concentrate1->Add_STEB Silica_Column Silica Gel Column Add_STEB->Silica_Column Elute Elute with Hexane Silica_Column->Elute Concentrate2 Concentrate Final Extract Elute->Concentrate2 GCMS GC-MS Analysis Concentrate2->GCMS

Caption: Experimental workflow for TBT analysis in sediment.

Troubleshooting_Logic Start Inaccurate TBT Results Check_Chroma Check Chromatogram for Co-elution Start->Check_Chroma Check_Recovery Check Internal Standard Recovery Check_Chroma->Check_Recovery No Optimize_GC Optimize GC Method (e.g., temp ramp) Check_Chroma->Optimize_GC Yes Yes_Coelute Yes No_Coelute No Matrix_Effects Investigate Matrix Effects Check_Recovery->Matrix_Effects Good Extraction_Efficiency Review Extraction Protocol Check_Recovery->Extraction_Efficiency Low Low_Recovery Low Good_Recovery Good Cleanup Implement/Improve Sample Cleanup Optimize_GC->Cleanup

Caption: Troubleshooting logic for inaccurate TBT results.

References

Technical Support Center: Enhancing GC-FPD Sensitivity for Tributyltin Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of tributyltin (TBT) using Gas Chromatography with Flame Photometric Detection (GC-FPD).

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for tributyltin analysis by GC-FPD?

Tributyltin and its degradation products, dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), are polar and non-volatile compounds.[1] Direct analysis by gas chromatography is not feasible due to their low volatility. Derivatization converts these polar compounds into more volatile and thermally stable derivatives that can be readily analyzed by GC. The most common derivatization techniques involve ethylation using sodium tetraethylborate (NaBEt₄) or Grignard reactions.[1]

2. What are the advantages of using a Pulsed Flame Photometric Detector (PFPD) over a traditional FPD?

A Pulsed Flame Photometric Detector (PFPD) is a newer version of the FPD that offers enhanced sensitivity and selectivity.[2][3] The pulsed flame technology reduces background noise and minimizes quenching effects from co-eluting hydrocarbons, which can suppress the tin-specific signal.[4][5] This results in lower detection limits and more reliable quantification of tributyltin, especially in complex matrices.

3. What is the typical detection limit for tributyltin using GC-FPD?

The detection limit for tributyltin with GC-FPD can vary depending on the specific instrumentation, sample matrix, and method parameters. However, with optimized conditions, detection limits in the low parts-per-billion (ppb) or even sub-ppb range can be achieved. For instance, one study reported a detection limit of 0.6 ppb for TBT using GC-PFPD.[2][3] Another method combining solid-phase microextraction (SPME) with GC-FPD reported a detection limit of 0.1 µg/L for TBT in aqueous samples.[6]

4. How can I minimize contamination in my tributyltin analysis?

Achieving low detection limits for TBT requires stringent measures to prevent contamination. Common sources of contamination include laboratory glassware, reagents, and even the laboratory environment. Here are some key recommendations:

  • Glassware: Avoid using any polyvinylchloride (PVC) plastic materials, as they can contain organotin stabilizers. All glassware should be meticulously cleaned. A common procedure involves washing with detergent, rinsing with solvent, and then baking at a high temperature (e.g., 450°C) to remove any residual organotin compounds.

  • Reagents: Test all reagents, including solvents, derivatizing agents, and acids, for potential butyltin contamination before use.

  • Laboratory Environment: Be mindful of potential sources of TBT in the lab environment, such as paints, preservatives, or other materials that may contain organotin compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-FPD analysis of tributyltin.

Problem Potential Cause(s) Recommended Solution(s)
No or Low TBT Peak 1. Incomplete Derivatization: Incorrect pH, insufficient reagent, or short reaction time.[2] 2. Analyte Loss During Sample Preparation: Adsorption to glassware or degradation. 3. Injection Issues: Leaks in the injector, incorrect splitless purge time.[7] 4. Detector Not Optimized: Incorrect detector temperature or gas flows.[8]1. Optimize Derivatization: Ensure the pH is buffered to around 4.8-5.4.[9] Use a fresh solution of NaBEt₄ and allow for a sufficient reaction time (e.g., 30 minutes).[1][10] 2. Prevent Analyte Loss: Use silanized glassware to minimize adsorption. Ensure proper storage of samples and standards. 3. Check Injection System: Perform a leak check on the injector. Optimize the splitless purge time to ensure efficient transfer of the analyte to the column without excessive solvent tailing.[11] 4. Optimize Detector: Increase the FPD/PFPD detector temperature (e.g., 325-350°C) to prevent the formation of non-volatile tin oxides.[8] Optimize hydrogen and air flows for maximum tin response.
Peak Tailing 1. Active Sites in the System: Contamination in the injector liner, guard column, or analytical column. 2. Low Detector Temperature: Condensation of less volatile tin compounds in the detector.[8] 3. Improper Column Installation: Dead volume at the column connections.[12]1. System Maintenance: Regularly replace the injector liner and septum. Trim the analytical column or replace the guard column. 2. Increase Detector Temperature: Operate the FPD/PFPD at a higher temperature (325-350°C) to improve peak shape.[8] 3. Check Column Installation: Ensure the column is properly installed in the injector and detector according to the manufacturer's instructions to minimize dead volume.
Poor Reproducibility 1. Inconsistent Injection Volume or Technique: Issues with the autosampler or manual injection.[13] 2. Variable Derivatization Efficiency: Inconsistent reaction conditions. 3. Matrix Effects: Co-eluting matrix components affecting analyte response.[14][15]1. Standardize Injection: If using an autosampler, ensure it is functioning correctly. For manual injections, use a consistent and rapid injection technique.[13] 2. Consistent Derivatization: Precisely control the pH, reagent amount, and reaction time for all samples and standards. 3. Address Matrix Effects: Use matrix-matched standards for calibration.[14] Alternatively, employ sample cleanup techniques like Solid Phase Extraction (SPE) to remove interfering compounds.
Interference Peaks 1. Sulfur Compounds: Co-elution of sulfur-containing compounds, which can also give a response in the FPD.[5] 2. Matrix Interferences: Complex sample matrices can contain numerous compounds that may co-elute with the target analyte.1. Sulfur Removal: Use cleanup methods such as passing the sample extract through activated copper powder to remove elemental sulfur.[16] For PFPD, optimizing the gate settings can help to discriminate between tin and sulfur signals.[3] 2. Improve Chromatographic Resolution: Optimize the GC temperature program to better separate the TBT peak from interfering peaks. Consider using a longer or different polarity GC column.

Quantitative Data Summary

The following tables provide a summary of key performance data for TBT analysis using GC-FPD and related techniques.

Table 1: Detection Limits for Tributyltin

Detection MethodMatrixDerivatization AgentDetection LimitReference
GC-PFPDStandard SolutionNaBEt₄0.6 ppb[2][3]
SPME-GC-FPDAqueousNaBH₄0.1 µg/L[6]
GC-FPDStandard SolutionNaBEt₄-[17]
GC-MSSeawaterNaBEt₄0.05 ng/kg (as Sn)[9]

Table 2: Recovery Rates for Tributyltin

MatrixExtraction/Cleanup MethodRecovery (%)Reference
Spiked WaterSolid Phase Extraction (SPE)65%[18]
Aqueous SamplesSPME85-117%[6]
Certified Reference Material (Mussel Tissue)-90-110% (with internal standard)[2]

Experimental Protocols

1. Protocol for Derivatization of Tributyltin with Sodium Tetraethylborate (NaBEt₄)

This protocol describes a general procedure for the ethylation of tributyltin in an aqueous sample.

  • Sample Preparation: To 100 mL of an aqueous sample, add an appropriate internal standard.

  • Buffering: Add 1 mL of acetate (B1210297) buffer to adjust the sample pH to approximately 5.4.[9]

  • Derivatization: Add 100 µL of a freshly prepared 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in 0.1 M NaOH.[9]

  • Reaction: Shake the mixture vigorously for about 10-30 minutes to ensure complete derivatization.[1][9][10]

  • Extraction: Add 1 mL of hexane (B92381) and shake for 2 minutes to extract the ethylated TBT derivative.

  • Phase Separation: Allow the layers to separate.

  • Analysis: Carefully transfer the upper hexane layer to an autosampler vial for GC-FPD analysis.

2. Optimized GC-FPD Parameters for Tributyltin Analysis

The following table provides a starting point for optimizing your GC-FPD parameters. These may need to be adjusted based on your specific instrument and column.

ParameterRecommended Setting
Injector
Injection ModeSplitless
Injector Temperature250°C[19]
Injection Volume1 µL
Purge Time0.75 - 1 min
Column
Column Typee.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier GasHelium or Hydrogen
Flow Rate1-2 mL/min
Oven Program
Initial Temperature60°C, hold for 1 min
Ramp Rate10-30°C/min
Final Temperature280-300°C, hold for 2-4 min
Detector (FPD/PFPD)
Detector Temperature325-350°C[8]
Hydrogen FlowOptimized for detector response
Air FlowOptimized for detector response
Makeup Gas (if used)Nitrogen

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FPD Analysis cluster_data_analysis Data Analysis Sample_Collection 1. Sample Collection (Water, Sediment, Biota) Extraction 2. Extraction of Organotins Sample_Collection->Extraction Derivatization 3. Derivatization (e.g., with NaBEt₄) Extraction->Derivatization Cleanup 4. Sample Cleanup (e.g., SPE, Copper Powder) Derivatization->Cleanup Injection 5. GC Injection (Splitless Mode) Cleanup->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. FPD/PFPD Detection Separation->Detection Peak_Integration 8. Peak Integration Detection->Peak_Integration Quantification 9. Quantification (using Calibration Curve) Peak_Integration->Quantification Reporting 10. Reporting Results Quantification->Reporting

Caption: Experimental workflow for tributyltin analysis using GC-FPD.

Sensitivity_Factors cluster_sample Sample Preparation cluster_injection GC Injection cluster_detector FPD/PFPD Detector center Enhanced TBT Sensitivity (Lower Detection Limits) Derivatization_Efficiency High Derivatization Efficiency Derivatization_Efficiency->center Sample_Concentration Effective Sample Pre-concentration Sample_Concentration->center Matrix_Minimization Minimized Matrix Effects Matrix_Minimization->center Injection_Technique Splitless or Pulsed Split Injection Injection_Technique->center Large_Volume_Injection Large Volume Injection Large_Volume_Injection->center Detector_Optimization Optimized Detector Parameters (Temp, Gases) Detector_Optimization->center Reduced_Quenching Reduced Quenching (PFPD) Reduced_Quenching->center

Caption: Key factors influencing the sensitivity of GC-FPD for tributyltin detection.

References

Technical Support Center: Reducing Analytical Variability in Replicate Measurements of EINECS 258-578-7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability in replicate measurements of EINECS 258-578-7, identified as N,N'-carbonyldiimidazole (CDI), a reagent known for its sensitivity to atmospheric moisture.

Troubleshooting Guides

This section offers a systematic approach to identifying and mitigating common sources of variability in analytical measurements, particularly applicable to HPLC and GC analysis of sensitive compounds.

Issue 1: High Variability in Peak Area or Height Across Replicates
Possible Cause Troubleshooting Step Success Indicator
Inconsistent Sample Preparation Review and standardize the entire sample preparation workflow. Ensure consistent weighing, dilution, and mixing techniques.[1] Use calibrated pipettes and volumetric flasks.Coefficient of variation (%CV) for replicate preparations decreases to an acceptable level (typically <2%).
Sample Degradation Due to the moisture sensitivity of N,N'-carbonyldiimidazole (CDI), sample degradation is a primary concern.[2][3] Prepare samples immediately before analysis. Store stock solutions and samples in desiccated and temperature-controlled environments.Consistent peak areas for a sample injected at the beginning and end of an analytical run.
Injector Inaccuracy Perform an injector performance test. Check for leaks, and ensure the syringe and sample loop are clean and functioning correctly. For autosamplers, verify the injection volume accuracy.Reproducible peak areas from multiple injections of the same stable standard.
Column Overload Reduce the sample concentration or injection volume. Overloading can lead to peak distortion and non-linear detector response.Symmetrical peak shape and linear response with concentration.
Issue 2: Shifting Retention Times
Possible Cause Troubleshooting Step Success Indicator
Mobile Phase Inconsistency Prepare fresh mobile phase daily. Ensure accurate pH measurement and consistent solvent composition.[4][5] Degas the mobile phase thoroughly to prevent bubble formation.[6]Stable retention times for standards and samples throughout the analytical run.
Column Temperature Fluctuation Use a column oven to maintain a constant and uniform temperature.[4] Temperature fluctuations can significantly impact retention times.Consistent retention times across different analytical runs and different days.
Poor Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[7] This is especially critical for gradient elution methods.A stable baseline and reproducible retention times for the initial injections.
Column Contamination or Aging Implement a column cleaning protocol. If performance does not improve, replace the column. Using a guard column can extend the life of the analytical column.[6]Restoration of original peak shape and retention time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to analytical variability?

A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for N,N'-carbonyldiimidazole (CDI).[8] CDI is a white crystalline solid used in organic synthesis, particularly for peptide coupling.[8] Its high reactivity makes it susceptible to degradation by atmospheric moisture, which is a major source of analytical variability.[2][3] Inconsistent handling and storage can lead to varying levels of degradation, resulting in imprecise measurements.

Q2: How can I minimize the impact of moisture on my N,N'-carbonyldiimidazole (CDI) samples?

A2: To minimize moisture-induced degradation of CDI, it is crucial to handle the compound in a controlled environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon). Store the reagent in a desiccator. When preparing solutions, use anhydrous solvents. Samples should be prepared immediately before analysis to reduce their exposure to ambient conditions.

Q3: What are the key instrument parameters to check for reducing variability?

A3: Key instrument parameters to regularly check include:

  • Pump performance: Ensure a stable and accurate flow rate.[4]

  • Injector precision: Verify the reproducibility of the injection volume.

  • Detector stability: Check for baseline noise and drift.

  • Column oven temperature: Confirm accurate and stable temperature control.[4]

  • System calibration: Regularly calibrate the instrument to ensure accuracy.[9]

Q4: How often should I perform system suitability tests?

A4: System suitability tests should be performed before each analytical run. This typically involves injecting a standard solution multiple times to check for key performance indicators such as retention time stability, peak area reproducibility, column efficiency (plate count), and peak symmetry. The acceptance criteria for these parameters should be defined in your analytical method.

Experimental Protocols

Protocol: Quantitative Analysis of N,N'-Carbonyldiimidazole (CDI) by HPLC

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Materials and Reagents:

  • N,N'-Carbonyldiimidazole (CDI) reference standard

  • Anhydrous Acetonitrile (ACN), HPLC grade

  • Anhydrous Tetrahydrofuran (THF), HPLC grade

  • Water, HPLC grade

  • Formic Acid, 0.1% in Water

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Calibrated pipettes and volumetric flasks

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% A / 40% B, hold for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of CDI reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous THF. This should be done in a controlled, low-humidity environment.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with anhydrous ACN.

  • Sample Preparation: Prepare samples by dissolving the material containing CDI in anhydrous THF to a similar concentration as the working standards.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (ACN) to ensure no carryover.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Bracket the sample injections with injections of a check standard to monitor for any drift in instrument performance.

Visualizations

Logical Workflow for Troubleshooting Analytical Variability

G A High Variability in Replicate Measurements B Check System Suitability (Peak Area, Retention Time) A->B C Within Specification? B->C D Investigate Sample Preparation C->D No E Investigate Instrument Performance C->E No H Re-analyze Samples C->H Yes F Standardize Sample Handling and Storage Procedures D->F G Calibrate and Maintain Instrument E->G F->H G->H I Variability Resolved H->I G CDI N,N'-Carbonyldiimidazole (CDI) Intermediate Unstable Intermediate CDI->Intermediate + H2O H2O Water (Moisture) H2O->Intermediate Imidazole Imidazole Intermediate->Imidazole Decomposition CO2 Carbon Dioxide (Gas) Intermediate->CO2

References

Technical Support Center: Method Development for the Speciation of Tributyltin (TBT) Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the speciation of different tributyltin (TBT) compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of tributyltin and its degradation products, such as dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT).

IssuePossible CausesSuggested Solutions
Poor Peak Shape (Tailing or Fronting) in GC Analysis - Active sites in the injector liner or column.- Improper column installation.- Column overload.- Incompatible solvent.- Use a deactivated injector liner and a high-quality, inert GC column.- Ensure the column is installed correctly, with no dead volume.- Reduce the injection volume or dilute the sample.- Use a solvent that is compatible with the stationary phase.
Low or No Analyte Signal - Incomplete derivatization.- Analyte degradation in the injector.- Leaks in the system.- Detector not optimized or malfunctioning.- Optimize derivatization conditions (reagent concentration, pH, reaction time).- Use a lower injector temperature.- Perform a leak check of the entire GC system.- Tune the detector and verify its performance with a known standard.
High Background Noise or Contamination - Contaminated reagents, solvents, or glassware.- Carryover from previous injections.- Septum bleed.- Use high-purity reagents and solvents.- Thoroughly clean all glassware, avoiding PVC materials which can leach organotins.[1]- Bake glassware in a muffle furnace to remove residual organotins.[1]- Inject a solvent blank between samples to check for carryover.- Use a high-quality, low-bleed septum.
Poor Reproducibility - Inconsistent sample preparation or injection volume.- Instability of derivatized analytes.- Fluctuations in instrument conditions.- Use an autosampler for consistent injection volumes.- Analyze derivatized samples as soon as possible.- Ensure stable instrument temperatures and gas flows.
Matrix Interferences in LC-MS/MS - Co-eluting matrix components suppressing or enhancing the analyte signal.- Optimize the chromatographic separation to resolve the analyte from interferences.- Use a matrix-matched calibration curve.- Employ solid-phase extraction (SPE) for sample cleanup.
Analyte Instability During Storage - Degradation of TBT to DBT and MBT over time.- Store water samples acidified at 4°C in the dark.[2]- For long-term storage of sediment and tissue samples, freezing at -20°C is recommended.[2]

Frequently Asked Questions (FAQs)

1. Which analytical technique is best for TBT speciation?

The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography (GC) coupled with detectors like Flame Photometric Detector (FPD), Mass Spectrometry (MS)[3][4], or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers high sensitivity and selectivity, but requires a derivatization step to make the organotin compounds volatile.[5][6]

  • Liquid Chromatography (LC) coupled with tandem Mass Spectrometry (LC-MS/MS) or ICP-MS can analyze the compounds directly without derivatization, simplifying sample preparation.[6][7]

2. Why is derivatization necessary for GC analysis of organotins?

Tributyltin and its degradation products are polar and have low volatility, making them unsuitable for direct analysis by GC.[4][5] Derivatization converts them into more volatile and thermally stable compounds that can be readily separated on a GC column.[5] Common derivatization methods include ethylation with sodium tetraethylborate (NaBEt₄) or alkylation using Grignard reagents.[5][8]

3. What are the common challenges in sample preparation for TBT analysis?

Common challenges include preventing contamination, ensuring complete extraction of the analytes from the matrix, and avoiding analyte degradation.[3] Contamination can arise from various sources, including glassware and reagents.[1] Extraction efficiency can be matrix-dependent, and different procedures are required for water, sediment, and biological tissues.[2][3]

4. How can I validate the accuracy of my method?

Method accuracy should be verified using Certified Reference Materials (CRMs) with known concentrations of organotin compounds in a similar matrix to your samples.[3][9] Examples of CRMs include BCR-462 (sediment) and ERM-CE477 (mussel tissue).[3] Analyzing CRMs allows you to assess the overall performance of your analytical procedure, including extraction, derivatization, and quantification.

5. What are typical detection limits for TBT analysis?

Detection limits vary significantly depending on the analytical technique and the sample matrix.

  • GC-MS/MS methods can achieve very low detection limits, in the range of picograms per liter (pg/L) for water samples.[10]

  • LC-MS/MS methods for water samples can have limits of detection in the low nanograms per liter (ng/L) range.[11] For sediment and tissue samples, detection limits are typically in the nanogram per gram (ng/g) range.[12][13]

Quantitative Data Summary

The following tables summarize typical performance data for different analytical methods used in tributyltin speciation.

Table 1: Method Performance for TBT in Water Samples

Analytical MethodDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-FPDNaBEt₄--65[9]
GC-MS/MS-11 pg/L~60 pg/L-[10]
LC-MS/MSNone0.010 µg/L-81.4 - 109[11]

Table 2: Method Performance for TBT in Sediment Samples

Analytical MethodDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-ICP-MSNone-1 µg/kg-[14]
GC-IDMSGrignard Reagent1.5 ng/g--[12]
LC-MS/MSNone1.25 ng Sn g⁻¹--[13]

Experimental Protocols

Protocol 1: Derivatization of TBT in Water Samples using Sodium Tetraethylborate (NaBEt₄)

This protocol is based on the in-situ ethylation method.

  • Sample Preparation: To a 100 mL water sample, add a suitable internal standard. Adjust the pH to around 5 with an acetate (B1210297) buffer.

  • Derivatization: Add 1 mL of a freshly prepared 1% (w/v) solution of NaBEt₄ in methanol.

  • Extraction: Immediately add a non-polar organic solvent (e.g., hexane) and shake vigorously for 2 minutes to extract the ethylated organotin compounds.

  • Phase Separation: Allow the layers to separate and collect the organic (upper) layer.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and then concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for injection into the GC system.[3]

Protocol 2: Extraction of TBT from Sediment Samples

This protocol describes a common solvent extraction method.

  • Sample Preparation: Weigh approximately 1-2 grams of dried sediment into a centrifuge tube. Add an appropriate internal standard.

  • Extraction: Add 10 mL of a methanol/acetic acid mixture (e.g., 3:1 v/v) and a complexing agent like tropolone.

  • Sonication: Sonicate the mixture for 30-60 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the sample to separate the solid material from the solvent extract.

  • Extract Collection: Carefully collect the supernatant (the liquid extract).

  • Further Processing: The extract can then be derivatized (for GC analysis) or directly analyzed (for LC analysis) after appropriate cleanup and concentration steps.[3]

Visualizations

Experimental_Workflow_GC cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Water/Sediment Sample Spike Add Internal Standard Sample->Spike Extract Extraction Spike->Extract Deriv Add Derivatizing Agent (e.g., NaBEt4) Extract->Deriv React Reaction Deriv->React Extract_Deriv Extract Derivatized Compounds React->Extract_Deriv Cleanup Cleanup/Concentration Extract_Deriv->Cleanup GC GC Separation Cleanup->GC Detector Detection (MS, FPD, ICP-MS) GC->Detector Data Data Analysis Detector->Data

Caption: General experimental workflow for the speciation of tributyltin compounds using GC-based methods.

Troubleshooting_Logic Start Problem Encountered (e.g., Poor Peak Shape) Check_System Check Instrument System Suitability (e.g., Blanks, Standards) Start->Check_System System_OK System OK? Check_System->System_OK Check_Sample_Prep Review Sample Preparation (e.g., Extraction, Derivatization) System_OK->Check_Sample_Prep Yes Fix_System Troubleshoot Instrument (e.g., Leaks, Contamination) System_OK->Fix_System No Prep_OK Preparation OK? Check_Sample_Prep->Prep_OK Check_Method Review Analytical Method Parameters (e.g., Temperatures, Flow Rates) Prep_OK->Check_Method Yes Optimize_Prep Optimize Preparation Step Prep_OK->Optimize_Prep No Method_OK Method OK? Check_Method->Method_OK Isolate_Variable Isolate and Test Single Variable Method_OK->Isolate_Variable Yes Optimize_Method Optimize Method Parameter Method_OK->Optimize_Method No Solution Implement Solution Isolate_Variable->Solution Fix_System->Isolate_Variable Optimize_Prep->Isolate_Variable Optimize_Method->Isolate_Variable

Caption: A logical workflow for troubleshooting common issues in tributyltin analysis.

References

Validation & Comparative

A Researcher's Guide to the Validation of New Analytical Methods for the Detection of Tributyltin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of organotin compounds like Einecs 258-578-7 (tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate) are critical due to their toxicity and environmental impact. This guide provides a framework for the validation of a new analytical method for detecting such compounds, comparing it against established techniques.

Comparison of Analytical Methods for Tributyltin (TBT) Detection

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Gas chromatography (GC) and liquid chromatography (LC) based methods are the most common approaches for the analysis of organotin compounds.[1][2] A crucial step in GC-based analysis is the derivatization of the polar organotin compounds to make them volatile for separation.[3][4]

MethodPrincipleDerivatizationCommon Detector(s)AdvantagesDisadvantages
Established Method: GC-FPD Gas Chromatography separates volatile analytes, which are then detected by a Flame Photometric Detector that is sensitive to tin.Grignard reaction or ethylation with sodium tetraethylborate (NaBEt4).[3][5]Flame Photometric Detector (FPD)Good sensitivity for tin, well-established method.Derivatization step can be complex and time-consuming.
Established Method: GC-MS Gas Chromatography coupled with Mass Spectrometry provides separation and identification based on mass-to-charge ratio.Ethylation with NaBEt4 is a common, rapid method.[4][5]Mass Spectrometer (MS)High selectivity and sensitivity, can confirm the identity of analytes.[6]Matrix effects can be a concern.[7]
New Method: HPLC-ICP-MS High-Performance Liquid Chromatography separates the analytes without derivatization, followed by detection with Inductively Coupled Plasma Mass Spectrometry.Not required.[2]Inductively Coupled Plasma Mass Spectrometer (ICP-MS)No derivatization needed, high sensitivity and element-specific detection.[8]Higher instrumentation cost.
New Method: 2D GC-MS/MS Two-dimensional Gas Chromatography provides enhanced separation, coupled with tandem Mass Spectrometry for increased selectivity and sensitivity.Ethylation with NaBEt4.Tandem Mass Spectrometer (MS/MS)Excellent for complex matrices, can achieve very low detection limits.[9]Complex instrumentation and method development.

Validation Parameters for a New Analytical Method

To establish the reliability and suitability of a new analytical method, a thorough validation process is essential.[10][11] The following table summarizes key validation parameters and presents hypothetical comparative data for a "New Method" versus an "Established Method" for tributyltin analysis.

Validation ParameterEstablished Method (e.g., GC-MS)New Method (e.g., 2D GC-MS/MS)Acceptance Criteria
Linearity (r²) ≥ 0.995≥ 0.999[7]r² ≥ 0.99
Limit of Detection (LOD) 1 ng/L11 pg/L[9]Lower is better, must meet regulatory requirements.
Limit of Quantification (LOQ) 5 ng/L50 pg/L[9]Lowest concentration with acceptable precision and accuracy.
Accuracy (% Recovery) 85-110%95-105%[9]Typically 80-120%
Precision (%RSD) < 15%< 10%Typically < 15-20%
Specificity High, but potential for matrix interference.Very high, reduced interference due to 2D separation.No significant interference at the retention time of the analyte.
Robustness ModerateHighMethod performance is unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Sample Preparation for GC-based Analysis

A common sample preparation workflow for the analysis of tributyltin compounds in environmental samples involves extraction, derivatization, and clean-up.

  • Extraction : The organotin compounds are extracted from the sample matrix (e.g., water, sediment, biological tissue) using an organic solvent, often with the aid of a complexing agent like tropolone.[3][12]

  • Derivatization : To increase their volatility for GC analysis, the extracted organotins are derivatized. A widely used, rapid, and efficient method is in-situ ethylation using sodium tetraethylborate (NaBEt4).[4][5]

  • Clean-up : The derivatized extract may require a clean-up step, for example, using Florisil, to remove interfering co-extractives before injection into the GC system.[12]

Method Validation Protocol

The validation of a new analytical method should be performed according to established guidelines.[10]

  • Linearity : Prepare a series of calibration standards of the target analyte at different concentrations and analyze them. Plot the instrument response versus the concentration and determine the coefficient of determination (r²).

  • LOD and LOQ : The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be estimated from the standard deviation of the response of blank samples or from the calibration curve.

  • Accuracy : Analyze certified reference materials or spiked samples at different concentration levels and calculate the percentage recovery.

  • Precision : Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample on the same day and on different days, respectively. Express the results as the relative standard deviation (%RSD).

  • Specificity : Analyze blank samples and samples spiked with potential interfering compounds to ensure that no other components in the matrix interfere with the detection of the analyte.

  • Robustness : Intentionally introduce small variations to method parameters (e.g., pH, temperature, mobile phase composition) and evaluate the effect on the results.

Visualizing the Workflow and Comparison

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_report Outcome Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., Ethylation) Extraction->Derivatization Cleanup Clean-up Derivatization->Cleanup Injection GC/LC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., MS, ICP-MS) Separation->Detection Linearity Linearity Detection->Linearity LOD_LOQ LOD/LOQ Detection->LOD_LOQ Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision Specificity Specificity Detection->Specificity ValidatedMethod Validated Method Linearity->ValidatedMethod LOD_LOQ->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Specificity->ValidatedMethod

Experimental workflow for the validation of a new analytical method.

MethodComparison cluster_performance Performance Characteristics NewMethod New Analytical Method (e.g., 2D GC-MS/MS) Sensitivity Sensitivity (LOD/LOQ) NewMethod->Sensitivity Improved Selectivity Selectivity NewMethod->Selectivity Improved Accuracy Accuracy NewMethod->Accuracy Comparable/Improved Precision Precision NewMethod->Precision Comparable/Improved Throughput Sample Throughput NewMethod->Throughput Potentially Lower Cost Cost NewMethod->Cost Higher EstablishedMethod Established Analytical Method (e.g., GC-MS) EstablishedMethod->Sensitivity EstablishedMethod->Selectivity EstablishedMethod->Accuracy EstablishedMethod->Precision EstablishedMethod->Throughput EstablishedMethod->Cost

Logical comparison of a new vs. established analytical method.

References

A Comparative Guide to Inter-Laboratory Analysis of Tributyltin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of various analytical methodologies for the determination of tributyltin (TBT), a persistent environmental pollutant. The information is curated for researchers, scientists, and professionals in drug development to facilitate informed decisions on the most suitable analytical strategies for their specific needs. This document synthesizes data from multiple studies, presenting a clear overview of method performance, detailed experimental protocols, and visual representations of analytical workflows.

Quantitative Performance Data

The selection of an analytical method for TBT is often dictated by the required sensitivity, the complexity of the sample matrix, and the desired accuracy and precision. The following table summarizes the performance of common analytical techniques based on data from various studies.

Analytical TechniqueSample MatrixExtraction MethodDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
GC-MS/MSWaterStir Bar Sorptive Extraction (SBSE)Thermal Desorption11 pg/L~60 pg/L-[1][2]
GC-FPDSeawater, Sediment, MusselsLiquid-Liquid Extraction (LLE), Methanol-Acid DigestionEthylation (NaBEt4)--65-70% (water)[3]
GC/ECDMarine and Fresh WaterLiquid-Solid Extraction (LSE)-6.7 ng/L (as TBT)--[4]
GC-MSCoastal WaterLiquid-Liquid Extraction (LLE)Ethylation (NaBEt4)0.70 ng/L2.1 ng/L>97%[5]
LC-MS/MSMarine SedimentPressurized Solvent Extraction (PSE)None1.25 ng Sn/g--[6]
LC-MS/MSFood, Water, TextilesAcetonitrile (B52724) ExtractionNone---[7]
LC-APCI-MSSeawaterLiquid-Liquid Extraction (LLE)None35 ng/mL (as TBTCl)-72-96%[8]
QuEChERS LC-MS/MSSedimentsQuEChERSNone---[9]
LC-ICP-MSSediments, Drinking WaterSolid Phase Extraction (SPE)None0.5-1.2 ng/L (Isotope Dilution)-70-114% (Isotope Dilution)[10]
GC-MS (IDMS)Water, Sediments, BiotaAcetic Acid/Methanol ExtractionEthylation (NaBEt4)--Certified Reference Material Agreement[11]

Note: The performance metrics can vary based on the specific instrumentation, laboratory conditions, and matrix effects. The provided data should be considered as a general reference.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are generalized protocols for the key analytical techniques discussed.

Gas Chromatography-Based Methods (GC-MS, GC-FPD, GC/ECD)

Gas chromatography is a widely used technique for TBT analysis, often requiring a derivatization step to increase the volatility of the analyte.

a. Sample Preparation and Extraction:

  • Water Samples:

    • Liquid-Liquid Extraction (LLE): Acidify the water sample (e.g., with HCl to pH ~2) and extract with a non-polar solvent like hexane (B92381) or toluene, often in the presence of a complexing agent like tropolone.[3]

    • Solid-Phase Extraction (SPE): Pass the acidified water sample through a C18 or similar SPE cartridge. Elute the retained TBT with a suitable solvent.[3]

    • Stir Bar Sorptive Extraction (SBSE): A stir bar coated with a sorbent material is placed in the water sample to extract TBT. The bar is then thermally desorbed in the GC inlet.[1][2]

  • Sediment/Soil and Biota Samples:

    • Solvent Extraction: Extract the sample with a mixture of an organic solvent (e.g., methanol, hexane, diethyl ether) and an acid (e.g., acetic acid, hydrochloric acid).[12][13] Tropolone is often added to enhance extraction efficiency.[12]

    • Pressurized Solvent Extraction (PSE): Use of elevated temperatures and pressures to increase extraction efficiency with organic solvents.[6]

    • Ultrasonic Extraction: Employ ultrasound to assist in the extraction of TBT from solid matrices into a solvent.

b. Derivatization:

Due to the low volatility of TBT, a derivatization step is typically required before GC analysis.[3]

  • Ethylation: The most common method involves reaction with sodium tetraethylborate (NaBEt4) to form the more volatile ethylated TBT derivative.[3][5][12]

  • Grignard Reaction: Use of a Grignard reagent, such as pentylmagnesium bromide, to form an alkylated TBT derivative.[14]

c. Instrumental Analysis:

  • Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5ms, HP-5MS).[11]

  • Detector:

    • Mass Spectrometer (MS): Provides high selectivity and sensitivity, allowing for the identification and quantification of TBT based on its mass spectrum.[5][15] Isotope dilution mass spectrometry (IDMS) can be used for high accuracy.[11]

    • Flame Photometric Detector (FPD): A selective detector for sulfur and phosphorus, but can also be used for tin compounds.[3]

    • Electron Capture Detector (ECD): A sensitive detector for halogenated compounds, but can also detect organometallic species.[4]

Liquid Chromatography-Based Methods (LC-MS/MS, LC-ICP-MS)

Liquid chromatography methods offer the advantage of analyzing TBT without the need for derivatization.

a. Sample Preparation and Extraction:

  • Extraction methods are similar to those for GC, but the final extract is dissolved in a solvent compatible with the LC mobile phase.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and cleanup step using a combination of solvents and salts, and has been applied to sediment samples.[9]

b. Instrumental Analysis:

  • Liquid Chromatograph (LC): Typically a reverse-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water, acetonitrile or methanol, and additives like formic acid.[7]

  • Detector:

    • Tandem Mass Spectrometer (MS/MS): Offers high selectivity and sensitivity for the detection of TBT.[6][7]

    • Inductively Coupled Plasma Mass Spectrometer (ICP-MS): A highly sensitive element-specific detector that measures the tin isotope, providing excellent sensitivity and freedom from molecular interferences.[10]

Visualizations

Generalized Workflow for TBT Analysis

The following diagram illustrates a typical workflow for the analysis of tributyltin in environmental samples.

TBT_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Water, Sediment, Biota) Extraction Extraction (LLE, SPE, PSE, etc.) Sample->Extraction Cleanup Extract Cleanup (Optional) Extraction->Cleanup Derivatization Derivatization? (for GC) Cleanup->Derivatization GC Gas Chromatography (GC) Derivatization->GC Yes LC Liquid Chromatography (LC) Derivatization->LC No Detection Detection (MS, FPD, ICP-MS) GC->Detection LC->Detection Data Data Acquisition & Analysis Detection->Data

Caption: A generalized workflow for the analysis of tributyltin (TBT).

Logical Relationships of TBT Analytical Techniques

This diagram shows the relationships between different extraction and analytical techniques for TBT determination.

TBT_Technique_Relationships cluster_extraction Extraction Methods cluster_separation Separation Techniques cluster_detection Detection Methods LLE Liquid-Liquid Extraction GC Gas Chromatography (GC) LLE->GC LC Liquid Chromatography (LC) LLE->LC SPE Solid-Phase Extraction SPE->GC SPE->LC PSE Pressurized Solvent Extraction PSE->GC PSE->LC SBSE Stir Bar Sorptive Extraction SBSE->GC QuEChERS QuEChERS QuEChERS->LC MS Mass Spectrometry (MS, MS/MS) GC->MS FPD Flame Photometric Detector (FPD) GC->FPD ECD Electron Capture Detector (ECD) GC->ECD LC->MS ICPMS Inductively Coupled Plasma MS (ICP-MS) LC->ICPMS

Caption: Relationships between TBT extraction and analytical techniques.

References

Performance Showdown: A Comparative Analysis of Antifouling Agents Versus the Legacy of Tributyltin (Einecs 258-578-7)

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy and mechanisms of modern antifouling technologies compared to the historically potent, yet environmentally detrimental, organotin compounds.

Once hailed for its exceptional ability to keep marine surfaces free from biofouling, the organotin compound tributyltin (TBT), identified by Einecs 258-578-7, has since been globally banned due to its severe ecotoxicological effects. This guide provides a comprehensive comparison of the performance of TBT with modern, commercially available antifouling agents, namely copper-based and silicone-based coatings. The analysis is supported by a review of historical and current experimental data, offering researchers, scientists, and drug development professionals a clear perspective on the evolution and current state of antifouling technology.

Executive Summary of Performance

The antifouling landscape has shifted dramatically since the phasing out of TBT. While TBT offered unparalleled long-term and broad-spectrum efficacy, its environmental legacy necessitated the development of alternative solutions. Modern antifouling strategies primarily rely on two distinct approaches: the biocidal action of copper compounds and the foul-release properties of silicone-based coatings.

Tributyltin (TBT) based coatings , particularly the self-polishing copolymer (SPC) formulations, were renowned for their ability to provide a consistently smooth and foul-free surface for extended periods, often up to five years or more.[1] This high performance was due to the controlled release of the potent TBT biocide.

Copper-based coatings , the current industry standard, utilize the biocidal properties of copper oxides to deter the settlement of marine organisms. Their effectiveness is largely dependent on the leaching rate of copper ions. While generally effective, their performance can be influenced by environmental factors such as salinity and temperature, and they face increasing regulatory scrutiny due to the accumulation of copper in marine environments.[2][3]

Silicone-based foul-release coatings represent a non-toxic alternative. These systems create a low-friction, non-stick surface that minimizes the adhesion strength of fouling organisms, which are then removed by the hydrodynamic forces of water flow. Their performance is highly dependent on the vessel's activity and speed, and they can be susceptible to slime formation during static periods.[4][5]

Quantitative Performance Comparison

The following tables summarize available data on the performance characteristics of TBT-based, copper-based, and silicone-based antifouling coatings. It is important to note that direct comparative studies under identical conditions are scarce due to the ban on TBT. The data presented is a synthesis from various historical and recent studies.

Table 1: Antifouling Efficacy

Antifouling Agent TypeFouling Resistance (FR) Rating (Typical)Effective LifespanPrimary Mode of Action
Tributyltin (TBT) - this compound Excellent (Historically considered the benchmark)Up to 5+ years[1]Biocidal (Endocrine Disruption)
Copper-Based Good to Excellent1-5 yearsBiocidal (Toxic to marine life)
Silicone-Based (Foul-Release) Good to Excellent (highly dependent on vessel activity)5-10 yearsNon-stick, low friction surface

Table 2: Leaching/Release Rates

Antifouling Agent TypeTypical Leaching/Release RateEnvironmental Impact
Tributyltin (TBT) - this compound 1-5 µg/cm²/day (from self-polishing copolymers)[6]High (Endocrine disruptor, persistent organic pollutant)
Copper-Based 5-20 µg/cm²/day (can be higher initially)[7][8]Moderate (Accumulates in sediment, toxic to non-target organisms)
Silicone-Based (Foul-Release) Negligible (biocide-free)Low (Concerns about potential for silicone fluid release in some formulations)

Mechanisms of Action: Signaling Pathways and Physical Interactions

The antifouling mechanisms of these agents are fundamentally different, targeting biological pathways or exploiting physical surface properties.

Tributyltin (this compound): Endocrine Disruption

TBT's potent antifouling action is a result of its extreme toxicity to a wide range of marine organisms. At the molecular level, TBT is a powerful endocrine disruptor. It has been shown to activate the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) heterodimers.[9][10][11] This interference with crucial hormonal signaling pathways leads to severe developmental and reproductive abnormalities in marine invertebrates, most notably the induction of imposex (the imposition of male sexual characteristics on female gastropods).

TBT_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBT Tributyltin (TBT) CellMembrane Cell Membrane TBT->CellMembrane Enters Cell RXR Retinoid X Receptor (RXR) TBT->RXR Binds and Activates Cytoplasm Cytoplasm CellMembrane->Cytoplasm Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg Peroxisome Proliferator- Activated Receptor γ (PPARγ) PPARg->Heterodimer DNA DNA Heterodimer->DNA Binds to Response Elements Nucleus Nucleus GeneExpression Altered Gene Expression DNA->GeneExpression Regulates Transcription EndocrineDisruption Endocrine Disruption (e.g., Imposex) GeneExpression->EndocrineDisruption

TBT's endocrine disruption pathway.
Copper-Based Antifouling Agents: Cellular Toxicity

Copper-based antifouling paints release copper ions into the surrounding water, which are toxic to many marine organisms. The primary mechanism of copper toxicity involves the inhibition of key enzymes and the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Copper ions can disrupt cellular processes such as respiration and photosynthesis and interfere with protein function.[12]

Copper_Mechanism cluster_cellular_effects Intracellular Effects CopperIon Copper Ions (Cu²⁺) OrganismCell Marine Organism Cell CopperIon->OrganismCell Contact CellularUptake Cellular Uptake OrganismCell->CellularUptake Enzyme Enzyme Inactivation CellularUptake->Enzyme ROS Reactive Oxygen Species (ROS) Generation CellularUptake->ROS CellDamage Cellular Damage (Lipids, Proteins, DNA) Enzyme->CellDamage OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDamage Toxicity Toxicity and Prevention of Settlement CellDamage->Toxicity

Copper's mechanism of cellular toxicity.
Silicone-Based Foul-Release Coatings: A Physical Approach

Unlike their biocidal counterparts, silicone-based coatings do not rely on toxicity. Instead, they create a smooth, low surface energy, and elastic surface. This makes it difficult for marine organisms to gain a firm foothold. Any organisms that do manage to attach are easily removed by the water flow over the surface when the vessel is in motion. The effectiveness of these coatings is therefore a function of the physical properties of the coating and the hydrodynamic conditions it is exposed to.

Silicone_Mechanism Start Vessel with Silicone Foul-Release Coating FoulingAttempt Marine Organisms Attempt to Settle Start->FoulingAttempt LowAdhesion Weak Adhesion due to Low Surface Energy and Smoothness FoulingAttempt->LowAdhesion VesselMotion Vessel in Motion (Hydrodynamic Forces) LowAdhesion->VesselMotion FoulingRemoval Fouling Organisms are Washed Away VesselMotion->FoulingRemoval CleanSurface Clean Hull Surface Maintained FoulingRemoval->CleanSurface

References

Cross-Validation of GC-MS and ICP-MS for the Quantification of Tributyltin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of organotin compounds like tributyltin (TBT) is critical due to their high toxicity and environmental persistence. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), for the quantification of TBT, supported by experimental data and detailed protocols.

Tributyltin, a once widely used biocide in anti-fouling paints, is now recognized as a significant environmental pollutant, leading to stringent regulatory limits on its presence in various matrices.[1][2] Both GC-MS and ICP-MS are established methods for trace-level quantification, each offering distinct advantages and disadvantages. This guide explores the cross-validation of these techniques to ensure data accuracy and reliability.

Comparative Analysis of Quantitative Performance

The choice between GC-MS and ICP-MS for TBT analysis often depends on the specific requirements of the study, including desired sensitivity, sample matrix, and the need for speciation. The following table summarizes key quantitative performance parameters for both techniques, compiled from various studies.

ParameterGC-MSICP-MS (as GC-ICP-MS)Reference(s)
Limit of Detection (LOD) 0.06 - 1.45 pg0.02 - 0.27 pg[3]
Limit of Quantification (LOQ) Typically in the low ng/L to pg rangeCan achieve sub-ng/L to pg levels[3][4]
Precision (RSD%) < 12%< 12%[3]
Recovery 71% - 122% (for TBT in certified reference material)80% - 110% (for TBT in certified reference material)[5]
**Linearity (R²) **> 0.99> 0.99[5]

Experimental Workflows

The analytical workflow for TBT quantification differs significantly between GC-MS and ICP-MS, primarily due to the sample introduction and separation requirements.

TBT_Quantification_Workflows Experimental Workflows for TBT Quantification cluster_GCMS GC-MS Workflow cluster_ICPMS ICP-MS Workflow gcms_sample Sample Collection gcms_extraction Extraction gcms_sample->gcms_extraction gcms_derivatization Derivatization (e.g., Ethylation, Propylation) gcms_extraction->gcms_derivatization gcms_cleanup Clean-up (e.g., Silica (B1680970) Gel) gcms_derivatization->gcms_cleanup gcms_injection GC Injection gcms_cleanup->gcms_injection gcms_separation Chromatographic Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection gcms_data Data Analysis gcms_detection->gcms_data icpms_sample Sample Collection icpms_digestion Acid Digestion icpms_sample->icpms_digestion icpms_dilution Dilution icpms_digestion->icpms_dilution icpms_introduction Sample Introduction (e.g., Nebulizer) icpms_dilution->icpms_introduction icpms_ionization Plasma Ionization icpms_introduction->icpms_ionization icpms_detection Mass Spectrometric Detection icpms_ionization->icpms_detection icpms_data Data Analysis icpms_detection->icpms_data

Caption: Comparative experimental workflows for TBT quantification by GC-MS and ICP-MS.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of TBT by GC-MS necessitates a derivatization step to convert the non-volatile TBT species into thermally stable and volatile compounds suitable for gas chromatography.[2][6]

1. Sample Preparation and Extraction:

  • Water Samples: Acidify the water sample (e.g., to pH 4.5 with acetic acid buffer).[2] For extraction, a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is commonly employed.[2][7]

  • Sediment/Tissue Samples: Extraction is typically performed using an organic solvent mixture, often with the aid of sonication or microwave assistance. A common extraction solution is a mixture of acetic acid and methanol.[8][9]

2. Derivatization:

  • The most common derivatization agents are sodium tetraethylborate (NaBEt₄) or Grignard reagents like pentylmagnesium bromide.[2][6] These reagents ethylate or pentylate the TBT, respectively.

  • The derivatization reaction is typically carried out in the extracted organic phase. The mixture is shaken and allowed to react for a specific period (e.g., 30 minutes).[6]

3. Clean-up:

  • To remove matrix interferences, a clean-up step using silica gel or Florisil solid-phase extraction (SPE) cartridges may be necessary.[2][9]

4. Instrumental Analysis:

  • Gas Chromatograph (GC): A capillary column, such as a DB-5 or equivalent, is used for separation. The oven temperature is programmed to achieve optimal separation of the derivatized organotin compounds.[10]

  • Mass Spectrometer (MS): The MS is typically operated in electron ionization (EI) mode. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) is often used, targeting the characteristic isotopic pattern of tin and the specific fragment ions of the derivatized TBT.[8][11]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS measures the total tin concentration. For TBT-specific quantification, it is most accurately employed as a detector for a chromatographic separation technique (GC-ICP-MS or HPLC-ICP-MS). For the purpose of this comparison, we will consider the hyphenated technique, GC-ICP-MS, which provides speciation information.

1. Sample Preparation and Extraction:

  • The extraction procedures are similar to those for GC-MS, aiming to isolate the organotin compounds from the sample matrix.

2. Derivatization (for GC-ICP-MS):

  • As with GC-MS, a derivatization step is required to make the TBT volatile for introduction into the GC. Ethylation with sodium tetraethylborate is a common method.[12]

3. Instrumental Analysis (GC-ICP-MS):

  • Gas Chromatograph (GC): The GC separates the derivatized organotin species before they are introduced into the ICP-MS.

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS): The eluent from the GC is introduced into the high-temperature argon plasma, where the molecules are atomized and ionized. The MS then separates the ions based on their mass-to-charge ratio, allowing for the highly sensitive and element-specific detection of tin isotopes.[13][14] The use of isotope dilution mass spectrometry (IDMS) with enriched isotopic standards can provide highly accurate and precise quantification.[3][8]

Cross-Validation Logic

Cross-validation is essential to ensure the accuracy and comparability of results obtained from different analytical platforms. The process involves analyzing the same set of samples using both GC-MS and ICP-MS and comparing the quantitative results.

Cross_Validation_Logic Logical Flow for Cross-Validation of TBT Quantification cluster_methods Analytical Methods cluster_results Results sample Certified Reference Material & Real-World Samples gcms GC-MS Analysis sample->gcms icpms ICP-MS Analysis (e.g., GC-ICP-MS) sample->icpms gcms_results TBT Concentration (GC-MS) gcms->gcms_results icpms_results TBT Concentration (ICP-MS) icpms->icpms_results comparison Statistical Comparison (e.g., t-test, Bland-Altman plot) gcms_results->comparison icpms_results->comparison conclusion Conclusion on Method Comparability comparison->conclusion No Significant Difference discrepancy Investigation of Discrepancies comparison->discrepancy Significant Difference

Caption: Logical workflow for the cross-validation of GC-MS and ICP-MS for TBT analysis.

Conclusion

Both GC-MS and ICP-MS (particularly when hyphenated with GC) are powerful techniques for the quantification of tributyltin.

  • GC-MS is a widely available and cost-effective technique that provides excellent sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS).[4][15] The primary challenge lies in the mandatory derivatization step, which can introduce variability.

  • GC-ICP-MS offers superior sensitivity and is less susceptible to matrix interferences due to the high-temperature plasma source.[3][12] The ability to perform isotope dilution analysis provides a high degree of accuracy. However, the instrumentation is generally more expensive and complex to operate.

The cross-validation of these two methods is a robust approach to ensure the quality of analytical data for TBT. By analyzing certified reference materials and real-world samples with both techniques, laboratories can establish the comparability of their results and have greater confidence in their findings. The choice of the primary analytical method will ultimately depend on the specific project requirements, available resources, and the required level of sensitivity and accuracy.

References

A Comparative Environmental Risk Assessment: Tributyltin-Based Biocides Versus Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The historical use of organotin compounds, such as Einecs 258-578-7 (tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate), as highly effective biocides in antifouling paints has left a lasting environmental legacy. While their efficacy in preventing the accumulation of marine organisms on ship hulls is undisputed, their profound ecotoxicity led to widespread restrictions and a shift towards alternative antifouling technologies. This guide provides a comparative environmental impact assessment of tributyltin (TBT), the active component of this compound, against modern biocides, including copper-based paints with booster biocides, foul-release coatings, and natural product-based antifoulants.

Executive Summary

Tributyltin (TBT) compounds are characterized by their high toxicity to a wide range of non-target marine organisms, persistence in sediments, and endocrine-disrupting effects, leading to their global ban in many marine applications. Modern alternatives, while generally less hazardous, are not without their own environmental concerns. Copper-based paints, often supplemented with booster biocides like Diuron and Irgarol 1051, can still release toxic substances into the marine environment. Foul-release coatings offer a non-toxic alternative by creating a surface that prevents organism attachment, but their effectiveness can vary. Natural product-based biocides are a promising area of research, offering biodegradable and less toxic options, though their broad-spectrum efficacy and commercial viability are still under development.

Quantitative Ecotoxicity Data

The following tables summarize the ecotoxicity of TBT and selected modern antifouling biocides on various marine organisms. It is important to note that direct comparison of toxicity values can be challenging due to variations in experimental conditions and tested species.

Table 1: Ecotoxicity of Tributyltin (TBT)

Organism GroupSpeciesEndpointConcentration (µg/L)Reference
FishPimephales promelas (Fathead minnow)96-hour LC502.6 - 13[1]
InvertebrateDaphnia magna21-day LOEC (reproduction)0.2[1]
AlgaePhytoplankton communitiesToxicity Threshold0.1[1]
MolluscSaccostrea commercialis (Oyster)Shell deformitiesCorrelated with tissue levels up to 27 µg/kg[1]

Table 2: Ecotoxicity of Modern Antifouling Biocides

BiocideOrganism GroupSpeciesEndpointConcentration (µg/L)Reference
CopperVariousMarine organismsToxicity varies with speciation[2]
DiuronSeagrassZostera marinaGrowth reduction5.0[3][4]
DiuronInvertebrateMeiofaunal communitySignificant decline in densityEnvironmentally relevant concentrations[5]
Irgarol 1051SeagrassZostera marinaGrowth reduction1.0[3][4]
Irgarol 1051InvertebrateMeiofaunal communitySignificant decline in densityEnvironmentally relevant concentrations[5]
ChlorothalonilInvertebrateMytilus edulis (embryos)EC500.025 - 0.159[6][7]
Sea-Nine 211InvertebrateMytilus edulis (embryos)EC500.038 - 0.372[6][7]

Experimental Protocols

The assessment of the environmental impact of biocides relies on a suite of standardized ecotoxicological tests. Below are summaries of key experimental protocols.

Water Column Toxicity Testing
  • Objective: To determine the acute and chronic toxicity of a biocide to organisms living in the water column.

  • Methodology:

    • Test Organisms: Standardized species of fish (e.g., Pimephales promelas), invertebrates (e.g., Daphnia magna), and algae are cultured under controlled laboratory conditions.

    • Exposure: Organisms are exposed to a range of concentrations of the test biocide in a static or flow-through system for a defined period (e.g., 96 hours for acute fish toxicity, 21 days for chronic invertebrate reproduction).

    • Endpoints: Measured effects include mortality (LC50 - lethal concentration for 50% of the population), growth inhibition, and reproductive impairment (EC50 - effective concentration for 50% of the population; LOEC - lowest observed effect concentration).

    • Data Analysis: Statistical methods are used to determine the concentration-response relationship and calculate toxicity values.

Sediment Toxicity Testing
  • Objective: To assess the toxicity of biocides that accumulate in sediments to benthic organisms.

  • Methodology:

    • Test Organism: Sediment-dwelling invertebrates, such as the amphipod Ampelisca abdita, are commonly used.

    • Sediment Preparation: Test sediments are either collected from the field or prepared in the laboratory by spiking clean sediment with known concentrations of the biocide.

    • Exposure: Test organisms are introduced into beakers containing the prepared sediment and overlying water for a standard duration (e.g., 10 days).[8][9]

    • Endpoints: The primary endpoint is mortality, but sublethal effects like reburial success and growth can also be assessed.

    • Reference: A negative control (clean sediment) is run in parallel to ensure the health of the test organisms.

Signaling Pathways and Mechanisms of Toxicity

Tributyltin (TBT): Endocrine Disruption

TBT is a well-known endocrine disruptor, primarily affecting the reproductive systems of mollusks.

TBT_Endocrine_Disruption TBT Tributyltin (TBT) Aromatase Aromatase Enzyme (CYP19) TBT->Aromatase Inhibits Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Converts Androgens Androgens (e.g., Testosterone) Androgens->Aromatase Imposex Imposex (Development of male characteristics in female gastropods) Androgens->Imposex Elevated levels contribute to Estrogens->Imposex Reduced levels lead to

Mechanism of TBT-induced imposex in gastropods.
Modern Biocides: Photosynthesis Inhibition

Many modern "booster" biocides, such as Diuron and Irgarol 1051, are herbicides that target the photosynthetic pathway in algae and plants.

Photosynthesis_Inhibition Biocide Diuron / Irgarol 1051 PSII Photosystem II (PSII) Biocide->PSII Binds to D1 protein ElectronTransport Electron Transport Chain PSII->ElectronTransport Blocks electron flow Photosynthesis Photosynthesis ElectronTransport->Photosynthesis Inhibition of

Inhibition of photosynthesis by Diuron and Irgarol 1051.

Experimental Workflow: Sediment Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of sediment contaminated with antifouling biocides.

Sediment_Toxicity_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase SedimentCollection Sediment Collection (Field or Lab-spiked) TestSetup Test Setup (Sediment, Water, Organisms) SedimentCollection->TestSetup TestOrganismAcclimation Test Organism Acclimation (e.g., Amphipods) TestOrganismAcclimation->TestSetup Incubation 10-day Incubation (Controlled Conditions) TestSetup->Incubation EndpointAssessment Endpoint Assessment (Mortality, Sublethal Effects) Incubation->EndpointAssessment DataAnalysis Statistical Analysis (LC50, EC50) EndpointAssessment->DataAnalysis RiskAssessment Environmental Risk Assessment DataAnalysis->RiskAssessment

Workflow for a 10-day static sediment toxicity test.

Conclusion

The transition away from highly toxic tributyltin-based biocides like this compound represents a significant step towards mitigating the environmental impact of antifouling practices. However, this comparative review highlights that modern alternatives are not entirely benign. Copper-based systems, along with their booster biocides, continue to pose a risk to marine ecosystems. The development and adoption of non-toxic foul-release coatings and effective, biodegradable natural product-based antifoulants are crucial for the future of environmentally sustainable marine industries. Continuous research, rigorous comparative testing under standardized protocols, and a comprehensive understanding of the long-term ecological effects of all antifouling agents are essential to ensure that the replacement of one hazardous substance does not lead to the widespread adoption of another with unforeseen environmental consequences.

References

A Comparative Analysis of Tributyltin (TBT)-Containing Antifouling Coatings: Leaching Rates and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leaching rates of different tributyltin (TBT)-containing antifouling coatings. It is designed to assist researchers and scientists in understanding the performance and environmental implications of these coatings. The information presented is supported by experimental data and detailed methodologies for evaluating TBT release.

Introduction to TBT Antifouling Coatings

Tributyltin (TBT) compounds have been widely used as biocides in antifouling paints for marine vessels to prevent the growth of organisms on hulls. The effectiveness of these coatings is directly related to the controlled release, or leaching, of TBT into the surrounding water. There are two primary categories of TBT-containing coatings: free association and self-polishing copolymer (SPC) paints.

Free Association Paints: In these coatings, the TBT biocide is physically mixed with the paint matrix. This formulation leads to an initially high and uncontrolled leaching rate that diminishes over time as the biocide is depleted from the surface layer.[1]

Self-Polishing Copolymer (SPC) Paints: In SPC coatings, the TBT biocide is chemically bound to the polymer backbone of the paint.[2] The release of TBT is controlled by the slow hydrolysis of the polymer in seawater, which also results in a "self-polishing" effect that maintains a smooth hull surface.[2] This mechanism provides a more constant and prolonged release of the biocide compared to free association paints.[2]

Comparison of TBT Leaching Rates

The leaching rate of TBT from antifouling coatings is a critical parameter for both efficacy and environmental regulation. It is typically measured in micrograms of TBT released per square centimeter of the coated surface per day (μg/cm²/day).

Coating TypeLeaching MechanismTypical Leaching Rate (μg/cm²/day)Characteristics
Free Association Physical dissolutionHigh initial rate, declines over timeUncontrolled release, shorter effective lifespan.[1]
Self-Polishing Copolymer (SPC) Chemical hydrolysis1 - 3 (steady-state)Controlled and sustained release, longer lifespan, self-polishing surface.[3]
Regulatory Limit N/A≤ 4Maximum allowable steady-state release rate set by some regulatory bodies.[1]

Experimental Protocols for Leaching Rate Determination

The determination of TBT leaching rates is performed using standardized laboratory methods. The following is a detailed protocol based on the ASTM/EPA rotating cylinder method.

Objective:

To determine the in-vitro release rate of TBT from a coated surface into artificial seawater under controlled laboratory conditions.

Materials and Apparatus:
  • Polycarbonate cylinder (test specimen)

  • Antifouling coating to be tested

  • Synthetic seawater (prepared according to ASTM D-1141)

  • Rotating apparatus capable of maintaining a constant speed (e.g., 60 ± 10 rpm)

  • Leaching tank (polycarbonate, 2L)

  • Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)

  • Hexane (B92381) (analytical grade)

  • Sodium borohydride (B1222165) solution

  • Hydrochloric acid

Procedure:
  • Preparation of Test Specimen:

    • Apply the TBT-containing antifouling coating to the exterior surface of a polycarbonate cylinder, ensuring a uniform thickness.

    • Allow the coating to cure completely according to the manufacturer's instructions.

    • Measure and record the exact surface area of the coating.

  • Leaching Test:

    • Place the coated cylinder in the rotating apparatus.

    • Immerse the coated portion of the cylinder into a leaching tank filled with a known volume of synthetic seawater.

    • Rotate the cylinder at a constant speed (e.g., 60 rpm) at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24 hours).[3]

  • Sample Collection and Preparation:

    • After the specified leaching period, collect a water sample from the leaching tank.

    • Acidify the water sample with hydrochloric acid to convert all TBT species to tributyltin chloride.

    • Perform a liquid-liquid extraction of the tributyltin chloride from the seawater sample into hexane.

  • Chemical Analysis:

    • Treat the hexane extract with sodium borohydride solution to convert the tributyltin chloride to its volatile hydride derivative.

    • Analyze the derivatized sample using a gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) to determine the concentration of TBT.

  • Calculation of Leaching Rate:

    • Calculate the total mass of TBT leached into the seawater based on the measured concentration and the volume of the seawater in the leaching tank.

    • The leaching rate is then calculated using the following formula: Leaching Rate (μg/cm²/day) = (Total TBT mass (μg)) / (Coated Surface Area (cm²) * Leaching Time (days))

Experimental Workflow and Data Analysis

The following diagrams illustrate the key processes involved in the evaluation of TBT leaching rates.

G cluster_prep Sample Preparation cluster_leaching Leaching Procedure cluster_analysis Chemical Analysis P1 Coat Polycarbonate Cylinder P2 Cure Coating P1->P2 P3 Measure Surface Area P2->P3 L1 Immerse in Artificial Seawater (ASTM D-1141) P3->L1 L2 Rotate at Constant Speed L1->L2 L3 Maintain Constant Temperature L1->L3 A1 Collect Seawater Sample L2->A1 A2 Acidify and Extract with Hexane A1->A2 A3 Derivatize with Sodium Borohydride A2->A3 A4 Analyze by GC-ECD/MS A3->A4 C1 Leaching Rate Data A4->C1 Calculate Leaching Rate (μg/cm²/day) G cluster_coating_types TBT Coating Types cluster_leaching_characteristics Leaching Characteristics cluster_performance Performance Outcome CT1 Free Association LC1 High Initial Rate, Declining CT1->LC1 CT2 Self-Polishing Copolymer (SPC) LC2 Controlled, Steady-State CT2->LC2 PO1 Shorter Lifespan, Uncontrolled Release LC1->PO1 PO2 Longer Lifespan, Sustained Protection LC2->PO2

References

comparative study of the bioaccumulation of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate in marine organisms

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Bioaccumulation of Tributyltin (TBT) in Marine Organisms

An Objective Analysis of Tributyltin Accumulation Across Diverse Marine Phyla

Tributyltin (TBT), a highly effective biocide once extensively used in antifouling paints for marine vessels, has been identified as a significant and persistent environmental contaminant.[1][2][3] Its high toxicity and lipophilic nature facilitate its absorption and subsequent bioaccumulation in marine organisms, posing a considerable threat to marine ecosystems.[4] This guide provides a comparative analysis of TBT bioaccumulation in various marine organisms, supported by experimental data and detailed methodologies for its quantification.

Quantitative Bioaccumulation Data

The bioaccumulation of TBT varies significantly across different marine species and tissues. The following table summarizes TBT concentrations found in various marine organisms from different studies.

Organism TypeSpeciesTissueTBT Concentration (ng/g, dry weight unless specified)Bioconcentration Factor (BCF)Reference
Mollusca Nucella lapillus (Dog-whelk)Whole body-Up to 250,000[5]
Crassostrea virginica (Oyster)Whole bodyVaries significantly even within a single location-[1]
Crustacea Acanthomysis sculptaWhole body--[5]
Palaemonetes pugioWhole body--[5]
Pisces Paralichthys olivaceus (Olive flounder)SerumHigher than other tissues-[6]
GillLower than serum-[6]
LiverLower than gill-[6]
MuscleLowest concentration-[6]
Pleuronichthys cornutus (Fine-spotted flounder)Serum2,470 ng Sn/g-[6]
Liver60 ng Sn/g-[6]
Muscle27 ng Sn/g-[6]
Pufferfishes, Sea Perch, Red Sea Bream, etc.Blood1.4 - 190 ng/mL (wet weight)-[7]
Other Invertebrates GastropodsWhole body1.2 - 6.75 ng Sn/g-[8]

Note: Bioconcentration factors (BCFs) are the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding environment. High BCF values indicate a high potential for bioaccumulation. The data clearly indicates that TBT accumulates to a high degree in many marine organisms, with particularly high levels observed in molluscs and in the blood/serum of fish.[5][6]

Experimental Protocols

The accurate quantification of TBT in marine organisms is crucial for assessing bioaccumulation. The following outlines a common experimental workflow for the analysis of TBT in biological tissues.

Sample Preparation and Extraction

A prevalent method for extracting TBT from tissue and sediment samples involves several key steps.[1] Initially, the wet tissue or sediment is desiccated using anhydrous sodium sulfate (B86663) and precipitated silica.[1] To ensure cell lysis and facilitate extraction, the sample is then frozen and ground into a fine powder.[1] The TBT is subsequently removed from the prepared sample via soxhlet extraction with n-hexane.[1]

For water samples, a liquid-liquid extraction is performed on an acidified sample using tropolone (B20159) and n-hexane.[1][2]

Derivatization and Analysis

Due to the low volatility of TBT, a derivatization step is necessary for gas chromatography (GC) analysis.[9] A common approach involves the generation of n-hexyltributyltin using the Grignard reagent, n-hexyl magnesium bromide.[1][2] An alternative and more recent method is in-situ ethylation with sodium tetraethylborate (NaBEt4).[9]

Following derivatization, the extract is often cleaned using fluorisil column chromatography.[1][2] The final analysis is typically carried out using capillary gas chromatography coupled with either a flame photometric detector (FPD) or a mass spectrometer (MS).[1][2][9] To ensure accuracy, an internal standard, such as tripentyltin chloride, is often added before the initial extraction.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the analytical process for determining TBT concentrations in marine biota.

TBT_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_cleanup Cleanup cluster_analysis Analysis cluster_result Result Tissue Marine Organism Tissue Desiccate Desiccation with Na2SO4 and Silica Tissue->Desiccate FreezeGrind Freeze and Grind to Fine Powder Desiccate->FreezeGrind Soxhlet Soxhlet Extraction with n-Hexane FreezeGrind->Soxhlet Derivatize Derivatization (e.g., Grignard Reagent) Soxhlet->Derivatize Cleanup Florisil Column Chromatography Derivatize->Cleanup GC Gas Chromatography (GC-FPD or GC-MS) Cleanup->GC Result Quantification of TBT GC->Result

References

Safety Operating Guide

Proper Disposal of Einecs 258-578-7 (Sultopride) for Laboratory and Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Disposal and Safety Information

This guide provides essential procedural information for the safe and compliant disposal of the chemical compound identified by Einecs number 258-578-7, also known as Sultopride (CAS Number 53583-79-2). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.

Pre-Disposal Handling and Storage

Proper handling and storage are the first steps in a safe disposal process.

  • Handling: Always handle Sultopride in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with plenty of water and consult a doctor.[1]

  • Storage: Keep the chemical in suitable, closed, and clearly labeled containers for disposal.[1] Store in a cool, dry place away from incompatible materials and sources of ignition.[1]

Step-by-Step Disposal Procedure

Disposal of Einecs 258-578-7 must be carried out in accordance with all applicable local, state, and federal regulations.

  • Collection: Collect waste Sultopride in a designated, properly sealed, and labeled hazardous waste container.[1]

  • Licensed Disposal: The primary and recommended method for disposal is through a licensed chemical destruction plant.[1] Alternatively, controlled incineration with flue gas scrubbing is an acceptable method.[1]

  • Avoid Improper Disposal:

    • Do not discharge into sewer systems.[1]

    • Do not contaminate water, foodstuffs, animal feed, or seeds with the chemical during storage or disposal.[1]

  • Container Disposal: Empty containers should be triple-rinsed (or the equivalent).[1] The rinsed containers can then be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For small spills, carefully collect the material using spark-proof tools and explosion-proof equipment.[1] Place the collected material in a suitable, closed container for disposal.[1]

  • Large Spills: For larger spills, prevent further leakage or spreading if it is safe to do so. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

  • Ignition Sources: Remove all sources of ignition from the spill area.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_improper Do Not Use start Waste this compound Generated collect Collect in Labeled, Sealed Hazardous Waste Container start->collect spill Spill Occurs start->spill disposal_options Select Disposal Method collect->disposal_options small_spill Small Spill: Collect with Spark-Proof Tools spill->small_spill Small large_spill Large Spill: Contain and Dispose per Regulations spill->large_spill Large small_spill->collect large_spill->collect incineration Controlled Incineration with Flue Gas Scrubbing disposal_options->incineration Option 1 destruction_plant Licensed Chemical Destruction Plant disposal_options->destruction_plant Option 2 (Recommended) container_disposal Dispose of Empty Container incineration->container_disposal destruction_plant->container_disposal triple_rinse Triple Rinse Container container_disposal->triple_rinse recycle Recycle or Recondition triple_rinse->recycle landfill Puncture and Dispose in Sanitary Landfill triple_rinse->landfill improper_disposal Improper Disposal Routes (AVOID) sewer Sewer System water_contamination Water/Food/Feed Contamination

Caption: Disposal workflow for this compound.

Summary of Disposal Options

MethodDescription
Licensed Chemical Destruction Plant The recommended method for complete and compliant destruction of the chemical waste.[1]
Controlled Incineration An alternative method involving high-temperature burning with flue gas scrubbing to neutralize harmful byproducts.[1]
Container Disposal (Post Triple-Rinse) Empty and rinsed containers can be recycled, reconditioned, or punctured and sent to a sanitary landfill.[1]

References

Personal protective equipment for handling Einecs 258-578-7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. Einecs 258-578-7, identified as [R-(Z)]-18-oxo-18-[(tributylstannyl)oxy]octadec-9-en-7-ol, belongs to the family of tributyltin (TBT) compounds. TBTs are recognized for their high toxicity, necessitating stringent adherence to safety protocols to mitigate risks of exposure. This guide provides essential, immediate safety and logistical information for handling this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendation
Hand Protection Double gloving is strongly recommended. While specific breakthrough data for this compound is not readily available, chemical-resistant gloves such as nitrile or neoprene should be used. Always consult the glove manufacturer's specific chemical resistance data for organotin compounds before use.
Eye and Face Protection Chemical safety goggles are mandatory. In procedures where splashing is a risk, a full-face shield must be worn in conjunction with safety goggles.
Skin and Body Protection A chemical-resistant lab coat is required. For operations with a higher risk of exposure, disposable chemical-resistant coveralls should be worn. Closed-toe footwear is mandatory at all times.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols. If work outside a fume hood is unavoidable, a properly fitted respirator with cartridges appropriate for organic vapors should be used.

Specific quantitative data for glove breakthrough times with this compound is not available in publicly accessible databases. It is imperative to consult directly with glove manufacturers for specific recommendations or to conduct in-house testing for critical applications.

Operational and Disposal Plans

Operational Plan:

A clear and concise operational plan is crucial for minimizing the risk of exposure during handling.

  • Preparation : Before starting any procedure, ensure that all necessary PPE is available and in good condition. A designated work area within a chemical fume hood should be prepared. An emergency spill kit containing appropriate absorbent materials should be readily accessible.

  • Handling : All manipulations of this compound should be performed slowly and carefully to avoid splashes and the generation of aerosols. Use appropriate laboratory equipment and techniques to minimize direct contact.

  • Decontamination : Upon completion of work, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent and cleaning agent.

Disposal Plan:

Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All materials contaminated with the compound, including gloves, disposable lab coats, pipette tips, and absorbent materials from spills, must be collected as hazardous waste.

  • Containment : Contaminated solid waste should be placed in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be collected in a labeled, leak-proof container.

  • Final Disposal : All hazardous waste must be disposed of through a certified hazardous waste management company, in strict accordance with local, state, and federal regulations. Under no circumstances should this waste be disposed of in regular trash or down the sanitary sewer.

Visual Workflow Guides

To further clarify the procedural steps for safety, the following diagrams illustrate the recommended workflows for PPE usage and waste disposal.

PPE_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal Assess Task Assess Task-Specific Risks (e.g., splashing, aerosol generation) Select PPE Select Appropriate PPE (Gloves, Eye/Face, Body, Respiratory) Assess Task->Select PPE Inspect PPE Inspect PPE for Damage Select PPE->Inspect PPE Don PPE Don PPE in Correct Order Inspect PPE->Don PPE Handle Chemical Handle this compound in Fume Hood Don PPE->Handle Chemical Doff PPE Doff PPE Carefully to Avoid Contamination Handle Chemical->Doff PPE Segregate Waste Segregate Contaminated PPE as Hazardous Waste Doff PPE->Segregate Waste Dispose Waste Dispose of Hazardous Waste per Regulations Segregate Waste->Dispose Waste

Caption: Workflow for PPE selection and use when handling this compound.

Disposal_Plan cluster_collection Waste Collection cluster_containment Containment cluster_final_disposal Final Disposal Solid Waste Contaminated Solid Waste (Gloves, Labware, Absorbents) Solid Container Sealable, Labeled Hazardous Waste Container Solid Waste->Solid Container Liquid Waste Contaminated Liquid Waste (Solvents, Reaction Mixtures) Liquid Container Leak-Proof, Labeled Hazardous Waste Container Liquid Waste->Liquid Container Sharps Waste Contaminated Sharps (Needles, Glassware) Sharps Container Puncture-Resistant, Labeled Sharps Container Sharps Waste->Sharps Container Store Temporarily Store in Designated Hazardous Waste Area Solid Container->Store Temporarily Liquid Container->Store Temporarily Sharps Container->Store Temporarily Arrange Pickup Arrange for Pickup by Certified Waste Carrier Store Temporarily->Arrange Pickup Documentation Complete Waste Manifest Documents Arrange Pickup->Documentation

Caption: Disposal plan for waste contaminated with this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.